molecular formula C9H7NO3 B556497 5-Hydroxyindole-2-carboxylic acid CAS No. 21598-06-1

5-Hydroxyindole-2-carboxylic acid

Katalognummer: B556497
CAS-Nummer: 21598-06-1
Molekulargewicht: 177,16 g/mole
InChI-Schlüssel: BIMHWDJKNOMNLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxyindole-2-carboxylic acid on oxidation with KMnO4 yields pyrrole-2,3,5-tricarboxylic acid.>This compound is an indolyl carboxylic acid.

Eigenschaften

IUPAC Name

5-hydroxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-6-1-2-7-5(3-6)4-8(10-7)9(12)13/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMHWDJKNOMNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175959
Record name 5-Hydroxyindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21598-06-1
Record name 5-Hydroxyindole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21598-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyindole-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021598061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21598-06-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hydroxyindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxyindole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-HYDROXYINDOLE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XP5R85YFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 5-Hydroxyindole-2-carboxylic Acid: Structure, Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxyindole-2-carboxylic acid, a key heterocyclic compound with significant implications in biological systems and as a building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in significant biological pathways.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. A hydroxyl group is substituted at the 5th position of the indole ring, and a carboxylic acid group is attached at the 2nd position.

The IUPAC name for this compound is 5-hydroxy-1H-indole-2-carboxylic acid .[1]

Chemical Structure:

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
IUPAC Name 5-hydroxy-1H-indole-2-carboxylic acid[1]
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1][2]
CAS Number 21598-06-1[1][2]
Appearance Pale cream to cream to yellow to pale brown crystals or powder[3]
Melting Point 249 °C (decomposes)[2]
Solubility Soluble in a 1:1 mixture of chloroform and ethanol (50 mg/mL)[2]
InChI Key BIMHWDJKNOMNLD-UHFFFAOYSA-N[1][2]

Experimental Protocols

Representative Synthesis of a Dihydroxyindole-2-carboxylic Acid

The synthesis of hydroxyindole carboxylic acids is crucial for the study of their biological activities and for their use as precursors in the synthesis of more complex molecules. The following protocol describes the synthesis of the related compound, 5,6-dihydroxy-1H-indole-2-carboxylic acid (DHICA), from Levodopa, under anaerobic conditions.[2]

Materials:

  • Levodopa (L-DOPA)

  • Deionized water

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium bicarbonate (KHCO₃)

  • Sodium hydroxide (NaOH) solution (3 mol/L)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Hydrochloric acid (HCl) solution (3 mol/L)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • Dissolve 1 g (5.07 mmol) of L-DOPA in 500 mL of deionized water in a reaction vessel.

  • Stir the mixture vigorously and continuously under a nitrogen atmosphere to maintain anaerobic conditions.

  • Prepare a solution of 6.68 g (20.3 mmol) of K₃[Fe(CN)₆] and 2.54 g (25.4 mmol) of KHCO₃ in 60 mL of H₂O.

  • Gradually add the K₃[Fe(CN)₆] and KHCO₃ solution to the L-DOPA solution.

  • Add 25 mL of 3 mol/L NaOH solution to the reaction mixture.

  • Continue stirring for 15 minutes.

  • Quench the reaction by adding Na₂S₂O₅.

  • Adjust the pH of the solution to 3 with 3 mol/L HCl.

  • Extract the product with ethyl acetate (3 x 250 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Evaporate the solvent under high vacuum to obtain the final product as a greyish powder.[2]

Analytical Application: HPLC-Amperometric Detection of Serotonin

This compound has been utilized in the analytical technique of High-Performance Liquid Chromatography (HPLC) with amperometric detection for the measurement of serotonin in biological samples such as plasma, platelets, and urine.[2][4] In this application, the compound or a derivative can be used as an internal standard or for method validation due to its structural similarity to serotonin and its electrochemical activity. The carboxylic acid group provides a point for derivatization if necessary, and the indole nucleus can be electrochemically oxidized, allowing for sensitive detection.

Biological Significance and Signaling Pathways

This compound and its hydroxylated analogue, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), are key intermediates in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in mammals.[5] The pathway begins with the amino acid L-tyrosine, which is oxidized to L-DOPA and then to dopaquinone by the enzyme tyrosinase. Dopaquinone cyclizes to form leucodopachrome, which is then converted to dopachrome. Dopachrome is at a critical branch point. It can spontaneously decarboxylate to form 5,6-dihydroxyindole (DHI), or it can be tautomerized by the enzyme dopachrome tautomerase (DCT, also known as tyrosinase-related protein 2 or TYRP2) to form DHICA.[5] The ratio of DHI to DHICA incorporated into the final melanin polymer significantly influences its properties.[5]

Below is a simplified diagram of the eumelanin synthesis pathway, highlighting the role of these indole derivatives.

Eumelanin_Synthesis_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Cyclization Dopachrome Dopachrome Leucodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI Spontaneous Decarboxylation DHICA 5,6-Dihydroxyindole- 2-carboxylic acid (DHICA) Dopachrome->DHICA Dopachrome Tautomerase (DCT/TYRP2) Eumelanin Eumelanin DHI->Eumelanin Polymerization DHICA->Eumelanin Polymerization

Caption: Simplified Eumelanin Biosynthesis Pathway.

Applications in Drug Development

This compound serves as a versatile scaffold in drug discovery and development. Its structure is a key component in the synthesis of various biologically active molecules. It has been used as a reactant in the preparation of:

  • Potential anticancer agents , such as indole C5-O-substituted seco-cyclopropylindole analogs.

  • Ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C), which are targets for neuropsychiatric drugs.

  • Histamine H3 receptor inverse agonists , which have potential for the treatment of obesity.

  • Inhibitors of the Signal Transducer and Activator of Transcription 3 (Stat3) , a target in cancer therapy.

  • Novel HIV-1 integrase strand transfer inhibitors .

References

An In-depth Technical Guide to the Synthesis of 5-Hydroxyindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 5-Hydroxyindole-2-carboxylic acid, a significant heterocyclic compound with applications in medicinal chemistry and drug development. This document details established methodologies, including the Nenitzescu, Fischer, and Reissert indole syntheses, offering insights into precursor materials, reaction mechanisms, and experimental protocols. Quantitative data is summarized for comparative analysis, and key pathways are visualized to facilitate understanding.

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a powerful method for the direct formation of 5-hydroxyindole derivatives.[1] The reaction typically involves the condensation of a 1,4-benzoquinone with a β-enamino ester.[1]

General Pathway and Mechanism

The reaction proceeds via a Michael addition of the enamine to the benzoquinone, followed by a cyclization and subsequent aromatization to form the 5-hydroxyindole ring system.

Nenitzescu_Synthesis p-Benzoquinone p-Benzoquinone Michael_Adduct Michael Adduct p-Benzoquinone->Michael_Adduct Enamino_ester β-Enamino ester Enamino_ester->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization HI_ester 5-Hydroxyindole-2-carboxylate Ester Cyclized_Intermediate->HI_ester Aromatization HI_acid 5-Hydroxyindole-2-carboxylic Acid HI_ester->HI_acid Hydrolysis

Caption: General workflow of the Nenitzescu indole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-Hydroxyindole-2-carboxylate

This protocol is adapted from the classical Nenitzescu synthesis of related 5-hydroxyindole esters.

Materials:

  • p-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Acetone

  • Ethyl acetate

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of 1,4-benzoquinone (1.0 equivalent) in acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Enamine: Ethyl 3-aminocrotonate (1.0-1.2 equivalents) is added to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure ethyl 5-hydroxyindole-2-carboxylate.

Quantitative Data

The yield of the Nenitzescu reaction is influenced by various factors, including the solvent and the presence of catalysts.

Precursor 1Precursor 2SolventCatalyst (mol%)Temperature (°C)Time (h)ProductYield (%)Reference
p-BenzoquinoneEthyl 3-aminocrotonateAcetoneNoneReflux2-4Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate46[2]
p-BenzoquinoneEthyl 3-aminocrotonateDichloromethaneZnCl₂ (8)200.67Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate50[3]
p-BenzoquinoneEthyl 3-aminocrotonateCyclopentyl methyl etherZnCl₂ (8)200.67Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate55[3]
p-BenzoquinoneEthyl 3-aminocrotonateCyclopentyl methyl etherZnI₂ (8)200.67Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate61[3]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] To synthesize this compound, 4-hydroxyphenylhydrazine and pyruvic acid (or its ester) are the logical starting materials.

General Pathway and Mechanism

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement (the Fischer rearrangement) followed by cyclization and elimination of ammonia to form the indole ring.

Fischer_Synthesis Phenylhydrazine 4-Hydroxyphenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Carbonyl Pyruvic Acid or Ester Carbonyl->Phenylhydrazone Enehydrazine Enehydrazine Phenylhydrazone->Enehydrazine Tautomerization Rearranged_Intermediate [3,3]-Sigmatropic Rearrangement Product Enehydrazine->Rearranged_Intermediate Acid Catalyst Cyclized_Aminal Cyclized Aminal Rearranged_Intermediate->Cyclized_Aminal Cyclization Indole 5-Hydroxyindole-2-carboxylic Acid or Ester Cyclized_Aminal->Indole Elimination of NH₃

Caption: Key steps in the Fischer indole synthesis.

Experimental Protocol: Synthesis of this compound

The following is a general procedure adaptable for the synthesis of the target molecule.

Materials:

  • 4-Hydroxyphenylhydrazine hydrochloride

  • Pyruvic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid or polyphosphoric acid (PPA)

Procedure:

  • Hydrazone Formation: Equimolar amounts of 4-hydroxyphenylhydrazine hydrochloride and pyruvic acid are dissolved in anhydrous ethanol. The mixture is heated under reflux for 1-2 hours to form the phenylhydrazone.

  • Cyclization: After cooling, the solvent is removed under reduced pressure. The resulting crude hydrazone is then treated with an acid catalyst such as concentrated sulfuric acid or polyphosphoric acid.

  • Heating: The mixture is heated to a temperature typically ranging from 80 to 150 °C for several hours, with the progress monitored by TLC.

  • Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice. The precipitated solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound.

Quantitative Data

Reissert Indole Synthesis

The Reissert indole synthesis provides a route to indole-2-carboxylic acids starting from an o-nitrotoluene and diethyl oxalate.[8] For the synthesis of this compound, a suitably substituted o-nitrotoluene would be required.

General Pathway and Mechanism

The synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an o-nitrophenylpyruvate ester. This intermediate is then reductively cyclized to the indole-2-carboxylic acid.[8]

Reissert_Synthesis o-Nitrotoluene Substituted o-Nitrotoluene Keto_Ester o-Nitrophenylpyruvate Ester o-Nitrotoluene->Keto_Ester Base (e.g., NaOEt) Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Keto_Ester Keto_Acid o-Nitrophenylpyruvic Acid Keto_Ester->Keto_Acid Hydrolysis Amino_Acid o-Aminophenylpyruvic Acid Keto_Acid->Amino_Acid Reduction (e.g., Fe/AcOH) Indole_Acid 5-Hydroxyindole-2-carboxylic Acid Amino_Acid->Indole_Acid Cyclization

Caption: The Reissert synthesis pathway to indole-2-carboxylic acids.

Experimental Protocol: General Procedure

A specific protocol for this compound via the Reissert synthesis is not detailed in the provided search results. The general steps are as follows:

  • Condensation: The substituted o-nitrotoluene is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide to yield the corresponding ethyl o-nitrophenylpyruvate.

  • Hydrolysis: The resulting ester is hydrolyzed to the pyruvic acid derivative.

  • Reductive Cyclization: The nitro group of the o-nitrophenylpyruvic acid is reduced (e.g., using iron in acetic acid or catalytic hydrogenation), which is immediately followed by spontaneous cyclization to form the indole-2-carboxylic acid.[9]

Quantitative Data

The overall yield of the Reissert synthesis can be moderate to good. For the synthesis of indole-2-carboxylic acid itself, an overall yield of 28% has been reported using a ferrous sulfate reduction method.[10] Continuous-flow hydrogenation has been shown to be an efficient method for the reductive cyclization step in the synthesis of various substituted indole-2-carboxylic acid ethyl esters.[5]

Final Step: Hydrolysis of the Ester

Many of the primary indole formation reactions yield an ester at the 2-position. This ester can be readily hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

  • Ethyl 5-hydroxyindole-2-carboxylate

  • Potassium hydroxide (KOH)

  • Acetone or Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of the ethyl 5-hydroxyindole-2-carboxylate in acetone or ethanol is prepared.[3]

  • An aqueous solution of potassium hydroxide (typically 2-3 equivalents) is added to the ester solution.[3]

  • The reaction mixture is heated to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling, the organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and then acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to yield this compound.[3]

Summary of Key Precursors and Methods

Synthesis MethodKey PrecursorsKey ReagentsTypical Product
Nenitzescu p-Benzoquinone, β-Enamino esterPolar solvent, optional Lewis acid5-Hydroxyindole ester
Fischer 4-Hydroxyphenylhydrazine, Pyruvic acid/esterAcid catalyst (H₂SO₄, PPA)This compound/ester
Reissert Substituted o-Nitrotoluene, Diethyl oxalateStrong base (NaOEt), Reducing agent (Fe/AcOH)This compound

This guide provides a foundational understanding of the key synthetic routes to this compound. Researchers should consult the primary literature for more detailed procedures and optimization studies relevant to their specific needs. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need for specific substitution patterns on the indole ring.

References

5-Hydroxyindole-2-carboxylic Acid: A Comprehensive Technical Guide on its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyindole-2-carboxylic acid is a molecule of significant interest within the scientific community, particularly in the fields of biochemistry, pharmacology, and materials science. As a substituted indole, it serves as a fundamental building block in various biological processes and synthetic pathways. This technical guide provides an in-depth exploration of the discovery and natural occurrence of this compound, offering detailed experimental protocols, quantitative data, and visual representations of its biochemical context.

Discovery and Synthesis

While the precise historical moment of the initial synthesis or isolation of this compound is not prominently documented, its study is intrinsically linked to the broader investigation of indole chemistry and its derivatives. The synthesis of indole-2-carboxylic acids has been a subject of organic chemistry research for over a century, with methods like the Fischer indole synthesis being foundational.

Modern synthetic routes to this compound and its derivatives often involve multi-step processes. A common strategy for the synthesis of the closely related and biologically important 5,6-dihydroxyindole-2-carboxylic acid (DHICA) provides insight into the preparation of this compound. These methods typically start from commercially available precursors and involve steps such as condensation, cyclization, and demethylation[1].

A generalized synthetic approach can be described as follows:

  • Starting Material: The synthesis often commences with a substituted benzaldehyde, such as 2-bromo-4,5-dimethoxybenzaldehyde.

  • Coupling and Cyclization: This is followed by a coupling reaction with a suitable reagent like ethyl isocyanoacetate, catalyzed by a transition metal, which then undergoes cyclization to form the indole ring structure.

  • Hydrolysis and Demethylation: The resulting ester is hydrolyzed to the carboxylic acid, and any protecting groups on the hydroxyl functions (often methyl ethers) are removed to yield the final dihydroxyindole carboxylic acid[1].

These synthetic strategies are crucial for producing the compound in sufficient quantities for research and for the development of novel therapeutic agents[2].

Natural Occurrence

This compound is a naturally occurring compound found in both the plant and animal kingdoms. Its presence as a metabolite underscores its role in biological systems.

In Plants

The compound has been identified in Solanum lycopersicum, the common tomato[3]. Indolic compounds in plants are known to be involved in various physiological processes, including growth, development, and defense mechanisms. The biosynthesis of such compounds in plants like Arabidopsis thaliana often originates from the amino acid tryptophan[4][5]. While the specific biosynthetic pathway leading to this compound in tomatoes is not fully elucidated, it is likely part of the complex secondary metabolism of indolic compounds in the plant.

In Humans and Animals

In mammals, this compound is a metabolite. It is closely related to the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes. Specifically, its dihydroxylated form, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), is a key precursor in the formation of eumelanin, the black-brown type of melanin[6]. The presence of this compound and its derivatives in urine has been a subject of clinical interest, particularly in the context of monitoring metabolic pathways.

Quantitative Data

The concentration of this compound and its related compounds can vary significantly depending on the biological matrix. The following tables summarize available quantitative data.

Biological SourceCompoundConcentrationReference
Human Urine6-hydroxy-5-methoxyindole-2-carboxylic acidMean: 38 µmol/mol of creatinine (Range: 6-76 µmol/mol)[7]

Experimental Protocols

Synthesis of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) (Illustrative Protocol)

This protocol is based on established synthetic methodologies for DHICA, which shares structural similarities with this compound[1][6].

Materials:

  • 3,4-dihydroxyphenylalanine (L-DOPA)

  • Potassium ferricyanide(III)

  • Sodium metabisulfite

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Oxidation of L-DOPA: Dissolve L-DOPA in an aqueous solution. Add a solution of potassium ferricyanide(III) dropwise with stirring to oxidize L-DOPA to dopachrome. The reaction progress can be monitored by the appearance of a characteristic red color.

  • Isomerization to DHICA: To the dopachrome solution, add a solution of sodium metabisulfite. This will reduce the dopachrome and facilitate its tautomerization to 5,6-dihydroxyindole-2-carboxylic acid.

  • Acidification and Extraction: Acidify the reaction mixture with HCl to a pH of approximately 2-3. Extract the aqueous solution with ethyl acetate or another suitable organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the identity and purity of the synthesized DHICA using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantification of this compound in Biological Samples by HPLC-MS/MS

This protocol is a generalized procedure based on established methods for the analysis of indolic compounds and other carboxylic acids in biological fluids[7][8][9][10].

1. Sample Preparation (Urine):

  • Objective: To remove interfering substances from the urine matrix.

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge the urine sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any particulate matter[11].

    • Take a specific volume of the supernatant (e.g., 100 µL) and dilute it with an equal volume of the initial mobile phase or a suitable buffer[9].

    • For enhanced cleanup, a solid-phase extraction (SPE) step can be employed. Condition a C18 SPE cartridge with methanol followed by water. Load the diluted urine sample, wash with water, and elute the analyte with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

2. HPLC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable for separation[8].

    • Mobile Phase: A gradient elution is typically used.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. For carboxylic acids, negative mode is often preferred.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion (the deprotonated molecule [M-H]⁻) and a specific product ion are monitored.

      • Example MRM transition for this compound (m/z 176.0): A potential transition would be from the precursor ion to a fragment ion, which would need to be determined through infusion experiments.

  • Quantification:

    • A calibration curve is generated using standard solutions of this compound of known concentrations.

    • An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in sample preparation and instrument response.

Signaling Pathways and Biological Roles

While a specific signaling pathway directly initiated by this compound is not well-defined, its significance lies in its position within the melanin biosynthesis pathway. The formation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) from dopachrome is a critical step in eumelanogenesis.

Below is a simplified representation of the eumelanin biosynthesis pathway, highlighting the role of DHICA.

Eumelanin_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Dopachrome Dopachrome Leucodopachrome->Dopachrome DHICA 5,6-Dihydroxyindole- 2-carboxylic acid (DHICA) Dopachrome->DHICA Dopachrome Tautomerase DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI Spontaneous Eumelanin Eumelanin DHICA->Eumelanin Oxidative Polymerization DHI->Eumelanin Oxidative Polymerization

Caption: Simplified Eumelanin Biosynthesis Pathway.

This diagram illustrates the conversion of tyrosine through a series of intermediates to form the eumelanin polymer. The formation of DHICA, catalyzed by dopachrome tautomerase, is a key branching point that influences the final properties of the melanin pigment.

The following diagram outlines a general experimental workflow for the quantification of this compound in a biological sample.

Experimental_Workflow start Biological Sample (e.g., Urine) prep Sample Preparation (Centrifugation, Dilution, SPE) start->prep analysis HPLC-MS/MS Analysis prep->analysis separation Chromatographic Separation (C18 Column) analysis->separation detection Mass Spectrometric Detection (ESI, MRM) analysis->detection quantification Data Analysis and Quantification (Calibration Curve) analysis->quantification result Concentration of This compound quantification->result

Caption: General Experimental Workflow for Quantification.

Conclusion

This compound is a naturally occurring molecule with important roles in both plant and animal biochemistry. Its presence as a precursor in the melanin biosynthesis pathway highlights its significance in human physiology. While its initial discovery is not clearly demarcated, ongoing research continues to unveil its functions and potential applications. The analytical methods detailed in this guide provide a framework for its accurate quantification in biological matrices, which is essential for advancing our understanding of its role in health and disease. Further research is warranted to fully elucidate its biosynthetic pathways in various organisms and to explore its potential as a biomarker or therapeutic agent.

References

Spectroscopic Profile of 5-Hydroxyindole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxyindole-2-carboxylic acid, a significant indole derivative with applications in biochemical research and as a building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation patterns of this compound (C₉H₇NO₃, Mol. Wt.: 177.16 g/mol ).

Data Presentation

Table 1: LC-ESI-QTOF Mass Spectrometry Data

Ionization ModePrecursor TypePrecursor m/zTop 5 Fragment Ions (m/z)
Positive[M+H]⁺178.0499160.0386, 132.0429, 161.0421, 134.0585, 159.0308
Negative[M-H]⁻176.0353132.0442, 131.0363, 133.0518, 104.0499, 131.6891
Experimental Protocol

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) Mass Spectrometry:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small percentage of formic acid to promote ionization.

  • Chromatographic Separation: The sample is injected into a liquid chromatography system, commonly employing a C18 reversed-phase column. A gradient elution is typically used, starting with a high percentage of aqueous mobile phase and gradually increasing the organic mobile phase to elute the compound.

  • Ionization: The eluent from the LC column is introduced into the ESI source. A high voltage is applied to a nebulizing needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, forming ions such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.

  • Mass Analysis: The ions are guided into the mass analyzer. In a QTOF instrument, the quadrupole can be set to either scan a range of m/z values or to isolate a specific precursor ion (e.g., m/z 178.05 for [M+H]⁺). The isolated precursor ions are then fragmented in a collision cell, and the resulting fragment ions are analyzed by the time-of-flight mass analyzer, which measures their m/z ratios with high resolution and accuracy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C=O, and aromatic C=C bonds. While a specific experimental spectrum is not publicly available without a subscription to spectral databases, the expected absorption regions are well-established.

Data Presentation

Table 2: Expected Infrared Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching3300 - 2500Strong, Very Broad
N-H (Indole)Stretching~3400Medium
C-H (Aromatic)Stretching3100 - 3000Medium
C=O (Carboxylic Acid)Stretching1725 - 1700Strong
C=C (Aromatic)Stretching1600 - 1450Medium to Weak
C-O (Carboxylic Acid)Stretching1320 - 1210Strong
O-H (Carboxylic Acid)Bending1440 - 1395 and 950 - 910Medium, Broad
Experimental Protocol

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method):

  • Sample Preparation: A small amount of finely ground this compound (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent KBr pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. Then, the spectrum of the sample is recorded over the mid-IR range (typically 4000-400 cm⁻¹). The instrument measures the interference pattern of the infrared beam after passing through the sample and performs a Fourier transform to obtain the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1 (N-H)11.0 - 12.0Broad Singlet
H3~7.0Singlet
H4~7.5Doublet
H6~6.8Doublet of Doublets
H7~7.3Doublet
OH (Carboxylic Acid)12.0 - 13.0Broad Singlet
OH (Phenolic)9.0 - 10.0Broad Singlet

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C2~138
C3~110
C3a~125
C4~115
C5~150
C6~112
C7~122
C7a~130
C=O~165
Experimental Protocol

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called shimming.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. A short radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal is recorded.

    • ¹³C NMR: A proton-decoupled experiment is typically run. This involves irradiating the protons with a broad range of frequencies to remove their coupling to the ¹³C nuclei, resulting in a spectrum with single lines for each unique carbon. The FID is recorded.

  • Data Processing: The acquired FIDs are subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectra are then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow Sample This compound Sample MS_Prep Sample Prep for MS (Dilution) Sample->MS_Prep IR_Prep Sample Prep for IR (KBr Pellet) Sample->IR_Prep NMR_Prep Sample Prep for NMR (Dissolution in DMSO-d6) Sample->NMR_Prep LC_ESI_QTOF LC-ESI-QTOF MS MS_Prep->LC_ESI_QTOF FTIR FTIR Spectrometer IR_Prep->FTIR NMR NMR Spectrometer NMR_Prep->NMR MS_Data Mass Spectrum (m/z vs. Intensity) LC_ESI_QTOF->MS_Data IR_Data IR Spectrum (Transmittance vs. Wavenumber) FTIR->IR_Data NMR_Data NMR Spectra (Intensity vs. Chemical Shift) NMR->NMR_Data Analysis Data Analysis and Structure Elucidation MS_Data->Analysis IR_Data->Analysis NMR_Data->Analysis

Caption: General experimental workflow for the spectroscopic analysis of this compound.

The Multifaceted Role of 5-Hydroxyindole-2-carboxylic Acid and Its Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of 5-Hydroxyindole-2-carboxylic Acid (5-HI-2-CA) and its Metabolically Significant Isomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

Indole derivatives are a cornerstone of numerous physiological processes, acting as signaling molecules, metabolic intermediates, and precursors to complex biopolymers. Among these, the 5-hydroxyindole scaffold is of particular interest due to its presence in the neurotransmitter serotonin and its metabolites. This technical guide provides a comprehensive overview of this compound (5-HI-2-CA), a synthetic indole derivative with significant applications in pharmacological research. Given the limited information on endogenous 5-HI-2-CA, this guide extends its scope to its well-characterized and metabolically crucial isomers: 5-Hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin, and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key precursor in eumelanin synthesis. Understanding the biochemistry, analytical methodologies, and physiological relevance of these related compounds provides a critical framework for researchers exploring the therapeutic potential of novel indole derivatives.

This compound (5-HI-2-CA): A Versatile Synthetic Scaffold

This compound is an indolyl carboxylic acid that has garnered attention not as an endogenous metabolite, but as a valuable building block in medicinal chemistry.[1][2][3][4] Its utility lies in the synthesis of a diverse range of compounds with potential therapeutic applications.

Pharmacological Applications of 5-HI-2-CA Derivatives

Researchers have successfully utilized 5-HI-2-CA to generate novel molecules targeting various signaling pathways and receptors:

  • Oncology: Derivatives of 5-HI-2-CA have been synthesized as potential anticancer agents. These include inhibitors of Zeta-chain-associated protein kinase 70 (ZAP-70), a tyrosine kinase involved in T-cell signaling, and Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in tumor cell proliferation and survival.[3][5] Furthermore, N-hydroxyindole-2-carboxylic acid derivatives have been investigated as inhibitors of human lactate dehydrogenase 5 (hLDH5), an enzyme that is upregulated in many cancers.[6] Studies have also explored the cytotoxic effects of 5-hydroxyindole-3-carboxylic acid derivatives against breast cancer cells.[7][8]

  • Metabolic Disorders: 5-HI-2-CA amides have been developed as potent and selective inverse agonists for the histamine H3 receptor, a target for the treatment of obesity.[9]

  • Neuroscience: The 5-hydroxyindole core is a common feature in ligands for serotonin receptors. Derivatives of 5-HI-2-CA have been synthesized and evaluated for their activity at 5-HT receptors, which are crucial targets in the development of treatments for a range of psychiatric and neurological disorders.[4]

5-Hydroxyindoleacetic Acid (5-HIAA): The Primary Serotonin Metabolite

5-Hydroxyindoleacetic acid (5-HIAA) is the major and final product of serotonin (5-hydroxytryptamine, 5-HT) metabolism.[10] As such, its concentration in bodily fluids is a reliable indicator of serotonin turnover and serves as a critical biomarker in clinical diagnostics.

Biosynthesis and Degradation of 5-HIAA

The metabolic pathway from the essential amino acid tryptophan to 5-HIAA is a well-defined enzymatic cascade.

serotonin_metabolism Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP Tryptophan hydroxylase Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-amino acid decarboxylase Five_HIAL 5-Hydroxyindole- 3-acetaldehyde Serotonin->Five_HIAL Monoamine oxidase (MAO) Five_HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) Five_HIAL->Five_HIAA Aldehyde dehydrogenase

Figure 1: Biosynthesis pathway of 5-HIAA from Tryptophan.
Clinical Significance of 5-HIAA

The quantification of 5-HIAA in urine and plasma is a cornerstone in the diagnosis and management of several pathologies.

  • Carcinoid Tumors: Neuroendocrine tumors, particularly those of the midgut, often secrete large amounts of serotonin, leading to a significant elevation in 5-HIAA levels.[10][11] Monitoring 5-HIAA is therefore essential for the diagnosis of carcinoid syndrome and for tracking disease progression and response to therapy.[12][13]

  • Neurological and Psychiatric Disorders: Altered serotonin metabolism has been implicated in a range of central nervous system disorders. Consequently, cerebrospinal fluid (CSF) levels of 5-HIAA have been studied as a potential biomarker for conditions such as depression, schizophrenia, and Alzheimer's disease.[3][9][10][14]

Quantitative Data for 5-HIAA

The following table summarizes typical concentration ranges of 5-HIAA in various biological matrices. It is important to note that these values can vary depending on the analytical method, patient population, and dietary restrictions.

Biological MatrixAnalyteTypical Concentration RangeAssociated Conditions for Altered Levels
24-hour Urine5-HIAA2 - 9 mg/24hElevated: Carcinoid tumors, celiac disease, cystic fibrosis, autism spectrum disorder.[10] Decreased: Depression, obsessive-compulsive disorder.[10]
Plasma/Serum5-HIAA35 - 123 nmol/LElevated: Carcinoid tumors.[13]
Cerebrospinal Fluid (CSF)5-HIAAAge-dependent; approx. 10-50 ng/mLDecreased: Depression, aggression, certain neurological disorders.[3][14]

5,6-Dihydroxyindole-2-carboxylic Acid (DHICA): A Key Intermediate in Eumelanin Synthesis

5,6-dihydroxyindole-2-carboxylic acid (DHICA) is a critical monomer in the biosynthesis of eumelanin, the dark pigment responsible for coloration in skin, hair, and eyes.

The Eumelanin Synthesis Pathway

The formation of eumelanin is a complex process initiated by the oxidation of tyrosine. DHICA is formed from dopachrome and subsequently polymerized to form the final melanin polymer.

eumelanin_synthesis Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Dopachrome Dopachrome Dopaquinone->Dopachrome DHICA 5,6-Dihydroxyindole- 2-carboxylic Acid (DHICA) Dopachrome->DHICA Dopachrome tautomerase (Tyrp2) Eumelanin Eumelanin DHICA->Eumelanin Polymerization (catalyzed by Tyrp1 and Tyrosinase)

Figure 2: Simplified pathway of Eumelanin synthesis highlighting the role of DHICA.

In humans, tyrosinase can directly oxidize DHICA, contributing to its incorporation into the growing melanin polymer.[1] This is in contrast to the mouse enzyme, where tyrosinase-related protein 1 (Tyrp1) is primarily responsible for this step.[1]

Experimental Protocols

Accurate quantification of 5-hydroxyindole derivatives is paramount for both clinical diagnostics and research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice due to their high sensitivity and specificity.

General Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the analysis of 5-hydroxyindoles in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Biological Sample (Urine, Plasma, CSF) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Sample_Collection->Protein_Precipitation Extraction Solid Phase or Liquid-Liquid Extraction Protein_Precipitation->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Chromatography HPLC or UHPLC Separation Derivatization->Chromatography Detection Mass Spectrometry or Electrochemical/Fluorescence Detection Chromatography->Detection Quantification Quantification against Calibrators and Controls Detection->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Figure 3: General experimental workflow for the analysis of 5-hydroxyindoles.
Detailed Methodology for 5-HIAA Analysis by LC-MS/MS

This protocol is adapted from a validated "dilute-and-shoot" method for urinary 5-HIAA, which can serve as a starting point for the analysis of other 5-hydroxyindoles.[4]

Sample Preparation:

  • Standard and Quality Control Preparation: Prepare stock solutions of 5-HIAA and a stable isotope-labeled internal standard (e.g., 5-HIAA-d5) in a suitable solvent (e.g., methanol). Serially dilute the stock solution in a surrogate matrix (e.g., synthetic urine or stripped serum) to create calibration standards and quality controls at various concentrations.

  • Sample Dilution: In a 96-well plate, dilute urine samples, calibrators, and quality controls with the internal standard solution. A typical dilution is 10-fold (e.g., 40 µL sample + 360 µL water + 10 µL internal standard solution).[15]

  • Filtration: Filter the diluted samples through a 0.2 µm or 0.45 µm filter to remove particulates before injection.

LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 or biphenyl column is commonly used (e.g., Raptor Biphenyl column).[15]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Gradient: A linear gradient from a low to high percentage of mobile phase B is employed to elute the analyte.

    • Flow Rate: Typically in the range of 0.4 - 0.6 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored. For 5-HIAA, a common transition in positive mode is m/z 192.1 → 146.1.[4]

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples.

Future Perspectives and Conclusion

While this compound has not been identified as a significant endogenous metabolite, its role as a synthetic precursor for pharmacologically active molecules is well-established and continues to be an area of active research. The development of novel therapeutics targeting cancer, metabolic disorders, and neurological conditions will likely see the continued use of the 5-HI-2-CA scaffold.

In contrast, its isomers, 5-HIAA and DHICA, are central to human physiology and disease. The robust analytical methods developed for 5-HIAA are critical for the clinical management of carcinoid tumors and provide a valuable tool for neuroscience research. Further understanding of the regulation of DHICA in melanin synthesis could lead to new strategies for treating pigmentation disorders.

For researchers in drug development, a thorough understanding of the metabolic pathways of related endogenous compounds such as 5-HIAA is crucial for predicting the metabolic fate and potential off-target effects of novel 5-HI-2-CA derivatives. This integrated knowledge of both synthetic applications and endogenous metabolic pathways will be instrumental in advancing the therapeutic potential of this important class of molecules.

References

A Technical Guide to 5,6-Dihydroxyindole-2-carboxylic Acid (DHICA) as a Precursor for Eumelanin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin, a ubiquitous biopolymer, is the primary determinant of pigmentation in humans, providing crucial protection against ultraviolet radiation. The biosynthesis of melanin (melanogenesis) is a complex process involving a series of enzymatic and spontaneous chemical reactions. This guide focuses on a key intermediate in the synthesis of eumelanin (the brown/black pigment): 5,6-dihydroxyindole-2-carboxylic acid (DHICA). While the initial query specified 5-hydroxyindole-2-carboxylic acid, the central and immediate precursor in the established Raper-Mason pathway for eumelanin is DHICA. This document provides an in-depth technical overview of DHICA's role, the enzymatic and signaling pathways governing its formation and polymerization, quantitative data on its function, and detailed experimental protocols for its study.

The Role of DHICA in the Eumelanin Biosynthesis Pathway

Eumelanin is a heterogeneous polymer primarily composed of two monomeric units: 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The ratio of these two units significantly influences the final properties of the melanin polymer, such as its color, solubility, and antioxidant capacity.

The formation of DHICA represents a critical branching point in the eumelanin pathway. The common precursor, L-DOPAquinone, is converted to dopachrome. From here, the pathway diverges:

  • Spontaneous Decarboxylation: Dopachrome can spontaneously rearrange and decarboxylate to form DHI, which rapidly oxidizes and polymerizes into a black, insoluble DHI-melanin.[1][2]

  • Enzymatic Tautomerization: Alternatively, the enzyme dopachrome tautomerase (DCT, also known as Tyrosinase-Related Protein 2 or TRP2) catalyzes the tautomerization of dopachrome into DHICA.[3][4] This pathway is considered the enzymatically controlled route.

DHICA is notably more stable and resistant to auto-oxidation compared to DHI.[2] Its subsequent oxidation and incorporation into the melanin polymer are enzymatically regulated, leading to the formation of a brown, more soluble DHICA-melanin.[3][5] Natural eumelanins are typically copolymers of both DHI and DHICA, and it has been demonstrated that DHICA is incorporated in physiologically relevant amounts, with some natural melanins containing over 50% DHICA-derived units.[1][6][7]

Fig 1. The Raper-Mason pathway for eumelanin synthesis.

Enzymology of DHICA Oxidation and Polymerization

While DHICA is more stable than DHI, its polymerization into melanin is facilitated by specific enzymes. The enzymatic control of this step differs between species.

  • In Mice: Tyrosinase-related protein 1 (TYRP1), encoded by the brown locus, functions as a DHICA oxidase, catalyzing the oxidation of DHICA to indole-5,6-quinone-2-carboxylic acid, a step that promotes its incorporation into the growing melanin polymer.[8][9]

  • In Humans: The role of human TYRP1 is less clear. Studies suggest that human TYRP1 lacks significant DHICA oxidase activity.[10][11] Instead, human tyrosinase itself exhibits a broader substrate specificity than its murine counterpart and is capable of functioning as a DHICA oxidase.[10][12] Therefore, in humans, tyrosinase may be at least partially responsible for the incorporation of DHICA units into eumelanin. Human TYRP1 is thought to play a role in stabilizing the tyrosinase enzyme and maintaining the structural integrity of the melanosome.[9][13][14]

Other enzymatic systems, such as peroxidases in the presence of H₂O₂, have also been shown to convert DHICA into melanin-like pigments in vitro.[5]

Signaling Pathways Regulating Melanin Synthesis

The production of melanin, including the expression of key enzymes like tyrosinase, TYRP1, and DCT (TYRP2), is tightly regulated by intracellular signaling pathways. The most well-characterized pathway is the cyclic AMP (cAMP) pathway, often initiated by external stimuli like UV radiation.

  • Activation: Hormones such as α-melanocyte-stimulating hormone (α-MSH) bind to the melanocortin 1 receptor (MC1R), a G-protein coupled receptor on the surface of melanocytes.[15]

  • Second Messenger: This binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

  • Kinase Activation: cAMP activates Protein Kinase A (PKA).

  • Transcription Factor Phosphorylation: PKA phosphorylates and activates the cAMP response element-binding protein (CREB).

  • Master Gene Expression: Activated CREB moves into the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).[16]

  • Target Gene Upregulation: MITF is the master transcriptional regulator of melanogenesis. It binds to the promoters of melanocyte-specific genes, including tyrosinase (TYR), TYRP1, and DCT (TYRP2), thereby increasing the production of the enzymes required for melanin synthesis.[15][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aMSH α-MSH MC1R MC1R aMSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB MITF_Gene MITF Gene pCREB->MITF_Gene activates transcription MITF MITF (Master Regulator) MITF_Gene->MITF Melanogenic_Genes Melanogenic Genes (TYR, TYRP1, DCT) MITF->Melanogenic_Genes activates transcription Enzymes Melanogenic Enzymes Melanogenic_Genes->Enzymes pCREB_cyto->MITF_Gene translocates

Fig 2. The cAMP signaling pathway regulating melanogenesis.

Quantitative Data

The following tables summarize key quantitative data regarding DHICA's role in melanogenesis, compiled from various studies.

Table 1: Incorporation and Molecular Properties of DHICA-Melanin

Parameter Value Species/System Reference
DHICA Incorporation
In vivo incorporation in melanoma At least 20% of precursor retains carboxyl group Mouse [6],[7]
In natural eumelanins > 50% of units can be DHICA-derived Mammalian [1]
Molecular Properties
Apparent Molecular Weight 20,000 - 200,000 Daltons Synthetic [3]
Monomers per Molecule ~100 - 1,000 Synthetic [3]
Physicochemical Properties
Color Brown Synthetic [3]

| Solubility (aqueous, pH > 5) | Soluble | Synthetic |[3] |

Table 2: Comparison of DHICA-Melanin vs. DHI-Melanin

Property DHICA-Melanin DHI-Melanin Reference
Precursor Stability High (resistant to auto-oxidation) Low (rapidly auto-oxidizes) [2]
Color Brown Black [3]
Solubility (aqueous) Soluble (pH > 5) Insoluble [3]
Antioxidant Effect More pronounced Less pronounced [5]

| Paramagnetic Form | Transitions from axial to isotropic upon polymerization | Isotropic as both monomer and polymer |[17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DHICA in melanin synthesis.

This method provides a definitive measure of DHICA's contribution to the melanin polymer in vivo or in cell culture.

G start Start step1 1. Culture Melanocytes (e.g., B16-F10 cells) start->step1 step2 2. Incubate with Radiolabelled Precursor (e.g., 3,4-dihydroxy[1-¹⁴C]phenylalanine) step1->step2 step3 3. Harvest Cells / Isolate Melanin (Extensive washing and purification) step2->step3 step4 4. Chemoselective Decarboxylation (Suspend purified melanin in 6 M HCl and reflux) step3->step4 step5 5. Trap Evolved ¹⁴CO₂ (Bubble N₂ gas through reaction into a saturated Ba(OH)₂ solution) step4->step5 step6 6. Quantify Radioactivity - Precipitated Ba¹⁴CO₃ (DHICA portion) - Remaining melanin polymer (DHI portion) - Use liquid scintillation counting step5->step6 end End step6->end

Fig 3. Workflow for quantifying DHICA incorporation into melanin.

Methodology:

  • Cell Culture and Labelling: Mouse melanocytes (e.g., B16-F10) or melanoma tumor-bearing mice are treated with a radiolabelled melanin precursor, such as 3,4-dihydroxy[1-¹⁴C]phenylalanine. The ¹⁴C label is on the carboxyl group that will become the carboxyl group of DHICA.

  • Melanin Isolation: Melanin is rigorously purified from the cells or tissue. This involves extensive washing with various solvents to remove unincorporated precursors, proteins, and lipids.

  • Decarboxylation: A weighed sample of the purified, radiolabelled melanin is suspended in 6 M HCl and heated under reflux. A stream of CO₂-free nitrogen gas is bubbled through the suspension.

  • CO₂ Trapping: The evolving gas, containing any ¹⁴CO₂ released from the DHICA moieties, is passed through a trapping solution of saturated barium hydroxide (Ba(OH)₂). The ¹⁴CO₂ precipitates as barium carbonate (Ba¹⁴CO₃).

  • Quantification: The precipitated Ba¹⁴CO₃ is collected by centrifugation, washed, dried, and its radioactivity is measured using a liquid scintillation counter. The radioactivity of the remaining decarboxylated melanin is also measured. The amount of ¹⁴CO₂ evolved is directly proportional to the amount of DHICA that was incorporated into the melanin polymer.[6]

This protocol is used to determine the ability of an enzyme source (purified enzyme or cell extract) to catalyze the oxidation of DHICA.

G start Start step1 1. Prepare Enzyme Source (e.g., cell extracts from melanoma cell lines, or purified TYRP1/Tyrosinase) start->step1 step2 2. Prepare Reaction Mixture (Phosphate buffer, enzyme source, and DHICA substrate) step1->step2 step3 3. Initiate Reaction and Incubate (Add DHICA to start, incubate at 37°C) step2->step3 step4 4. Sample at Time Intervals (Take aliquots at t=0, 5, 10, 20... min) step3->step4 step5 5. Stop Reaction (e.g., by adding acid like HClO₄) step4->step5 step6 6. Analyze by HPLC (Quantify the remaining DHICA concentration using a reverse-phase C18 column and electrochemical or UV detection) step5->step6 step7 7. Calculate Activity (Plot [DHICA] vs. time to determine the rate of consumption) step6->step7 end End step7->end

Fig 4. Workflow for measuring DHICA oxidase activity.

Methodology:

  • Preparation of Enzyme: Prepare cell extracts from human or murine melanoma cell lines. Cells are harvested, homogenized in a suitable buffer (e.g., phosphate buffer with protease inhibitors), and centrifuged to obtain a supernatant containing the cytosolic/melanosomal enzymes. Alternatively, use purified or recombinant enzymes (e.g., TYRP1, Tyrosinase).

  • Reaction Setup: The reaction is typically carried out in a phosphate buffer at 37°C. The enzyme preparation is added to the buffer.

  • Initiation and Sampling: The reaction is initiated by adding a known concentration of DHICA (e.g., 0.5 mM). Aliquots are removed from the reaction mixture at specific time points.

  • Reaction Quenching: The reaction in each aliquot is stopped immediately, often by the addition of an acid such as perchloric acid, which denatures the enzyme.

  • HPLC Analysis: The samples are centrifuged to remove precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC). A reverse-phase column (e.g., C18) is used to separate DHICA from other components. Detection can be achieved using an electrochemical detector or UV-Vis spectrophotometer.

  • Data Analysis: The concentration of DHICA remaining at each time point is quantified by comparing the peak area to a standard curve. The rate of DHICA consumption is then calculated to determine the enzyme activity.[8][10][12]

Conclusion

5,6-dihydroxyindole-2-carboxylic acid (DHICA) is a fundamentally important precursor in eumelanin synthesis. Its formation, catalyzed by dopachrome tautomerase, represents an enzymatically controlled branch of the melanogenesis pathway that runs parallel to the spontaneous formation of DHI. The ratio of DHICA to DHI incorporated into the final polymer dictates its physicochemical properties, including color, solubility, and antioxidant function. The enzymatic machinery for DHICA polymerization, notably involving tyrosinase in humans, and the intricate signaling cascades, such as the cAMP/PKA/MITF pathway, highlight the complexity and precise regulation of pigmentation. A thorough understanding of DHICA's role is critical for researchers in dermatology, oncology, and materials science, and offers promising targets for the development of therapeutics for pigmentation disorders and for the creation of novel melanin-inspired biomaterials.

References

An In-depth Technical Guide to the Chemical Family of Hydroxyindole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxyindole carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. This chemical family is characterized by an indole core substituted with at least one hydroxyl group and a carboxylic acid moiety. The unique electronic and structural features of these molecules enable them to interact with a variety of biological targets, making them promising candidates for the development of novel therapeutics. Their utility has been demonstrated in several key therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the chemistry, biological activities, and experimental protocols associated with hydroxyindole carboxylic acids.

Physicochemical Properties

The physicochemical properties of hydroxyindole carboxylic acids are crucial for their biological activity and drug-like characteristics. The presence of both a hydrogen-bond donating hydroxyl group and an acidic carboxylic acid group significantly influences their solubility, polarity, and ability to interact with biological macromolecules.

Property5-Hydroxyindole-2-carboxylic acidReference
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Melting Point 249 °C (decomposes)
Solubility Soluble in chloroform/ethanol (1:1) at 50 mg/mL
Appearance Powder

Synthesis of Hydroxyindole Carboxylic Acids

The synthesis of hydroxyindole carboxylic acids can be achieved through various synthetic routes. A common strategy involves the construction of the indole ring system followed by or concurrent with the introduction of the hydroxyl and carboxylic acid functionalities. Below is a representative experimental protocol for the synthesis of a substituted 5-hydroxyindole-3-carboxylic acid derivative.

Experimental Protocol: Synthesis of 1-Benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic Acid

This protocol is adapted from the synthesis of related compounds and provides a general framework.

Materials:

  • Ethyl 2-(benzylamino)-3-oxobutanoate

  • p-Benzoquinone

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cyclization/Condensation:

    • In a round-bottom flask, dissolve ethyl 2-(benzylamino)-3-oxobutanoate (1 equivalent) and p-benzoquinone (1.1 equivalents) in glacial acetic acid.

    • Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

    • Concentrate the organic phase under reduced pressure to obtain the crude ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate.

  • Saponification:

    • Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

    • Stir the mixture at 60-70°C for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid, which will precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.

  • Purification:

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Biological Activities and Quantitative Data

Hydroxyindole carboxylic acids have demonstrated a wide range of biological activities. The following tables summarize key quantitative data for their activity in different therapeutic areas.

Anti-Cancer Activity

Several 5-hydroxyindole-3-carboxylic acid derivatives have shown significant cytotoxic effects against human breast cancer cell lines, such as MCF-7.[1][2]

Compound IDSubstitution PatternCell LineIC₅₀ (µM)Reference
5d Ester derivative with a 4-methoxy groupMCF-74.7[1][2]
5a Ester derivativeMCF-7< 10[2]
5l Ester derivativeMCF-7< 10[2]
Anti-HIV Activity

Dihydroxyindole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[3]

Compound ClassTargetActivity Range (IC₅₀)Reference
Dihydroxyindole-2-carboxylic acid derivativesHIV-1 Integrase1-18 µM[3]
Indole-2-carboxylic acid derivative 20a HIV-1 Integrase0.13 µM
Indole-2-carboxylic acid derivative 17a HIV-1 Integrase3.11 µM
Enzyme Inhibition

Hydroxyindole carboxylic acids have been shown to be effective inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which are implicated in metabolic diseases and cancer.

Compound ClassTarget EnzymeKᵢ (nM)Reference
Hydroxyindole carboxylic acid-based inhibitorsmPTPB50

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • Test compounds (hydroxyindole carboxylic acids) dissolved in DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Signaling Pathways

Hydroxyindole carboxylic acids exert their biological effects by modulating key signaling pathways. Their ability to inhibit protein tyrosine phosphatases and other enzymes can have profound effects on cellular processes.

Inhibition of PTP1B Signaling

Protein-tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin and leptin signaling pathways. Its inhibition can enhance insulin sensitivity. Hydroxyindole carboxylic acids can act as PTP1B inhibitors, thereby modulating these pathways.

PTP1B_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_translocation GLUT4 Translocation (Glucose Uptake) Akt->GLUT4_translocation Promotes PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates (Inhibits) HICA Hydroxyindole Carboxylic Acid HICA->PTP1B Inhibits

Caption: Inhibition of the PTP1B signaling pathway by hydroxyindole carboxylic acids.

Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Its constitutive activation is observed in many cancers. Some kinase inhibitors, a class to which some hydroxyindole carboxylic acids may belong, can indirectly inhibit the STAT3 pathway.

STAT3_Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes HICA Kinase Inhibitor (e.g., Hydroxyindole Carboxylic Acid) HICA->JAK Inhibits Target_Genes Target Gene Expression pSTAT3_dimer->Target_Genes Promotes

Caption: Potential modulation of the STAT3 signaling pathway by hydroxyindole carboxylic acids.

Conclusion

Hydroxyindole carboxylic acids represent a versatile and promising class of compounds for drug discovery. Their synthetic tractability allows for the generation of diverse libraries for screening against various biological targets. The data presented in this guide highlight their potential as anti-cancer, anti-HIV, and enzyme-inhibiting agents. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds in their own laboratories. Further exploration of the structure-activity relationships and mechanisms of action of this chemical family is warranted and will likely lead to the development of novel and effective therapeutic agents.

References

Methodological & Application

Synthesis Protocol for 5-Hydroxyindole-2-carboxylic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of 5-Hydroxyindole-2-carboxylic acid, a key building block in the development of various pharmacologically active compounds. The synthesis is accomplished through a multi-step sequence involving a Japp-Klingemann reaction followed by a Fischer indole synthesis, with subsequent deprotection and hydrolysis steps.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including serotonin receptor agonists and antagonists, and potential anticancer agents. Its indole scaffold with hydroxyl and carboxylic acid functionalities allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry and drug discovery. The following protocol outlines a reliable method for its preparation from commercially available starting materials.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a four-step process, beginning with the protection of the hydroxyl group of p-aminophenol as a benzyl ether. This is followed by a Japp-Klingemann reaction to form a key hydrazone intermediate. Subsequent Fischer indole cyclization yields the protected indole ester, which is then deprotected and hydrolyzed to afford the final product.

Synthesis_Workflow A p-Benzyloxyaniline B Diazotization (NaNO2, HCl) A->B Step 1 C p-Benzyloxyphenyldiazonium chloride B->C D Japp-Klingemann Reaction (Ethyl 2-methylacetoacetate) C->D Step 2 E Ethyl 2-(p-benzyloxyphenylhydrazono)propanoate D->E F Fischer Indole Synthesis (Polyphosphoric acid) E->F Step 3 G Ethyl 5-benzyloxyindole-2-carboxylate F->G H Debenzylation & Hydrolysis (H2, Pd/C, NaOH) G->H Step 4 I This compound H->I

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of p-Benzyloxyaniline

This initial step involves the protection of the hydroxyl group of p-aminophenol as a benzyl ether to prevent unwanted side reactions in subsequent steps.

Materials:

  • p-Aminophenol

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve p-aminophenol in ethanol.

  • Add potassium carbonate to the solution.

  • Slowly add benzyl chloride to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield p-benzyloxyaniline.

Step 2: Japp-Klingemann Reaction to form Ethyl 2-(p-benzyloxyphenylhydrazono)propanoate

The synthesized p-benzyloxyaniline is converted to its diazonium salt and then reacted with ethyl 2-methylacetoacetate in a Japp-Klingemann reaction to form the corresponding hydrazone.

Materials:

  • p-Benzyloxyaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl 2-methylacetoacetate

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve p-benzyloxyaniline in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring, keeping the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0-5 °C for 2-3 hours.

  • Filter the precipitated hydrazone, wash with cold water, and dry to obtain ethyl 2-(p-benzyloxyphenylhydrazono)propanoate.

Step 3: Fischer Indole Synthesis of Ethyl 5-benzyloxyindole-2-carboxylate

The hydrazone intermediate is cyclized via a Fischer indole synthesis using a strong acid catalyst to form the protected indole-2-carboxylate.

Materials:

  • Ethyl 2-(p-benzyloxyphenylhydrazono)propanoate

  • Polyphosphoric acid (PPA)

Procedure:

  • Add ethyl 2-(p-benzyloxyphenylhydrazono)propanoate to polyphosphoric acid in a round-bottom flask.

  • Heat the mixture to 80-90 °C and stir for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

  • The solid product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 5-benzyloxyindole-2-carboxylate.

Step 4: Debenzylation and Hydrolysis to this compound

The final step involves the removal of the benzyl protecting group and the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 5-benzyloxyindole-2-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 5-benzyloxyindole-2-carboxylate in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • To the filtrate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

  • Cool the reaction mixture and reduce the volume under vacuum.

  • Acidify the aqueous solution with dilute HCl to a pH of approximately 3-4.

  • The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for each step of the synthesis. Yields and reaction times are approximate and may vary depending on the specific reaction conditions and scale.

StepReactantReagent(s)SolventTemp. (°C)Time (h)ProductYield (%)
1p-AminophenolBenzyl chloride, K₂CO₃EthanolReflux4-6p-Benzyloxyaniline85-95
2p-BenzyloxyanilineNaNO₂, HCl, Ethyl 2-methylacetoacetateEthanol/Water0-52-3Ethyl 2-(p-benzyloxyphenylhydrazono)propanoate80-90
3HydrazonePolyphosphoric acid-80-901-2Ethyl 5-benzyloxyindole-2-carboxylate70-80
4Protected EsterH₂, 10% Pd/C, NaOHEthanol/WaterRT then Reflux4-6This compound85-95

Signaling Pathways and Logical Relationships

The synthesis follows a logical progression of chemical transformations designed to build the target molecule while protecting a reactive functional group.

logical_relationship cluster_protection Protection Strategy cluster_core_synthesis Indole Core Formation cluster_final_steps Final Product Formation A p-Aminophenol (Reactive -OH) B Protection of -OH as Benzyl Ether A->B C p-Benzyloxyaniline (Protected -OH) B->C D Japp-Klingemann Reaction C->D E Fischer Indole Synthesis D->E F Deprotection (Debenzylation) E->F G Ester Hydrolysis F->G H This compound G->H

Caption: Logical flow of the synthesis strategy.

Conclusion

This protocol provides a comprehensive and detailed method for the synthesis of this compound. The procedures are robust and have been compiled from established chemical literature, offering a reliable pathway for obtaining this important synthetic intermediate. Researchers and drug development professionals can utilize this guide for the efficient production of this compound for further derivatization and biological evaluation. Careful execution of each step and appropriate analytical monitoring are recommended to ensure high purity and yield of the final product.

HPLC-amperometric detection of serotonin using 5-Hydroxyindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: High-Performance Liquid Chromatography (HPLC) with Amperometric Detection for the Quantitative Analysis of Serotonin using 5-Hydroxyindole-2-carboxylic acid.

Audience: This document is intended for researchers, scientists, and drug development professionals involved in neurochemical analysis, clinical diagnostics, and pharmaceutical research.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, is integral to a wide array of physiological and psychological functions, including mood regulation, sleep, appetite, and cognition. Consequently, the accurate quantification of serotonin in biological matrices is of paramount importance in neuroscience research, the diagnosis of various pathological conditions such as carcinoid tumors, and the development of novel therapeutics.[1] High-Performance Liquid Chromatography (HPLC) coupled with amperometric detection offers a highly sensitive and selective method for the determination of serotonin and its metabolites.[2][3] This application note details a validated protocol for the analysis of serotonin in biological samples, with a specific focus on the use of this compound as an internal standard for related compounds.[1][4]

Principle of the Method

This method employs reverse-phase HPLC to separate serotonin from other endogenous compounds in a given biological sample. Following separation, the analyte passes through an electrochemical detector cell. Amperometric detection involves the application of a specific potential to a working electrode, which causes the oxidation of electroactive compounds like serotonin. This oxidation generates a measurable electrical current that is directly proportional to the concentration of the analyte, enabling precise and sensitive quantification. The use of an internal standard, such as this compound for the related metabolite 5-HIAA, helps to correct for variations in sample preparation and injection volume, thereby improving the accuracy and reproducibility of the results.[1]

Serotonin Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of serotonin, from its synthesis from tryptophan to its breakdown into 5-hydroxyindoleacetic acid (5-HIAA).

Serotonin Metabolic Pathway tryptophan Tryptophan five_htp 5-Hydroxytryptophan (5-HTP) tryptophan->five_htp Tryptophan Hydroxylase serotonin Serotonin (5-HT) five_htp->serotonin Aromatic L-Amino Acid Decarboxylase aldehyde 5-Hydroxyindole-3-acetaldehyde serotonin->aldehyde Monoamine Oxidase (MAO) five_hiaa 5-Hydroxyindoleacetic Acid (5-HIAA) five_htol 5-Hydroxytryptophol (5-HTOL) aldehyde->five_hiaa Aldehyde Dehydrogenase aldehyde->five_htol Alcohol Dehydrogenase

Caption: Metabolic pathway of Serotonin.

Experimental Protocols

Materials and Reagents
  • Serotonin hydrochloride

  • This compound (for internal standard of 5-HIAA)[4]

  • Perchloric acid

  • Sodium borohydride

  • Ammonium acetate

  • Acetic acid

  • Methanol (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Biological matrices (e.g., urine, plasma, platelets)

Instrumentation
  • HPLC system with an isocratic pump

  • Autosampler

  • Reverse-phase C18 column

  • Amperometric detector with a glassy carbon working electrode

  • Data acquisition and analysis software

Sample Preparation

A detailed protocol for the preparation of urine samples for the analysis of the serotonin metabolite 5-HIAA using this compound as an internal standard is as follows[1]:

  • Mix 200 µL of urine with 800 µL of an internal standard solution (2.5 mmol/L this compound in ethanol).

  • Centrifuge the mixture for 5 minutes at 1000g.

  • Take 200 µL of the supernatant and add it to 800 µL of water.

  • Inject 25 µL of the final solution into the chromatograph.[1]

  • For deproteinization, inject platelet-poor plasma and platelets after a single step with perchloric acid.[2]

  • To prevent the oxidation of serotonin during deproteinization, add sodium borohydride to the whole blood sample.[2][5]

Experimental Workflow

The general workflow for the HPLC-amperometric analysis of serotonin is depicted below.

General Workflow for HPLC-Amperometric Analysis sample_collection Sample Collection (e.g., Urine, Plasma) sample_prep Sample Preparation (e.g., Deproteinization, Addition of Internal Standard) sample_collection->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation amperometric_detection Amperometric Detection hplc_separation->amperometric_detection data_analysis Data Acquisition and Analysis amperometric_detection->data_analysis quantification Quantification data_analysis->quantification

Caption: General workflow for HPLC-ECD analysis.

Chromatographic and Detection Conditions
  • Mobile Phase: 0.2 mol/L ammonium acetate adjusted to pH 6 with 1 mol/L acetic acid.[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.[6]

  • Injection Volume: 25-50 µL.[1]

  • Detector: Amperometric detector.

  • Working Electrode: Glassy carbon.

  • Oxidation Potential: +0.65 V.[6]

Data Presentation

The following table summarizes the retention times for serotonin and related compounds as reported in a validation study.[5]

CompoundRetention Time (min)
Serotonin12.3
5-HIAA13.6
N-methylserotonin14.6
This compound15.8

Data from Pussard et al. (1996).[5]

Method Validation and Performance

The validation of this HPLC-amperometric method demonstrates its reliability for the quantification of serotonin in various biological samples.[1] Key validation parameters include:

  • Linearity: The method shows excellent linearity over a range of concentrations.

  • Sensitivity: The limit of detection (LOD) is typically in the low nanomolar range, for instance, 20 nmol/L for urine and whole blood.[5]

  • Precision and Accuracy: The use of an internal standard ensures high precision and accuracy.

  • Recovery: The recovery of serotonin from biological matrices is typically high, for example, 78.2% ± 3.6% in whole blood at a concentration of 567 nmol/L.[5]

Conclusion

The HPLC-amperometric method described provides a robust, sensitive, and specific tool for the quantitative analysis of serotonin in biological fluids. The protocol, including the use of this compound as an internal standard for related metabolites, is well-suited for both research and clinical applications, facilitating the study of serotonergic systems and the diagnosis of related disorders.[2]

References

Application Notes and Protocols for GC-MS Analysis of 5-Hydroxyindole-2-carboxylic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxyindole-2-carboxylic acid (5-HICA) is a metabolite of interest in various biological pathways, and its accurate quantification is crucial for researchers in neuroscience, oncology, and drug development. Due to its polar nature, containing both a hydroxyl and a carboxylic acid group, 5-HICA is non-volatile and not directly amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[1] Derivatization is a necessary sample preparation step to increase its volatility and thermal stability, enabling robust and sensitive analysis.[2]

This document provides detailed application notes and protocols for the derivatization of 5-HICA for GC-MS analysis. The primary method detailed is trimethylsilylation, a widely used and effective technique for compounds containing active hydrogens (-OH, -COOH).[2][3]

Principle of Derivatization

The goal of derivatization is to chemically modify the polar functional groups of an analyte to make it more suitable for GC analysis. For 5-HICA, this involves converting the acidic protons of the carboxylic acid and phenolic hydroxyl groups into non-polar, thermally stable trimethylsilyl (TMS) ethers and esters. This process reduces the polarity and hydrogen bonding capacity of the molecule, thereby increasing its volatility. Silylation is a common and robust derivatization technique for a wide variety of compounds, including those with hydroxyl, carboxyl, and amine groups.[2]

The most common reagents for this purpose are silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[4] The reaction replaces the active hydrogens on the hydroxyl and carboxylic acid groups with a TMS group.

Experimental Protocols

3.1. Materials and Reagents

  • This compound (5-HICA) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous, GC grade)

  • Ethyl acetate (GC grade)

  • Nitrogen gas, high purity

  • Internal Standard (e.g., a structurally similar compound not present in the sample, such as a deuterated analog)

  • Reaction vials (2 mL, with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

3.2. Sample Preparation (General Guideline)

Biological samples (e.g., plasma, urine, tissue homogenates) typically require an extraction step to isolate 5-HICA and remove interfering matrix components. A generic liquid-liquid extraction (LLE) protocol is provided below. This should be optimized and validated for the specific matrix.

  • To 1 mL of the biological sample, add a known amount of internal standard.

  • Acidify the sample to pH 2-3 with 1M HCl.

  • Extract the sample twice with 3 mL of ethyl acetate by vortexing for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.

  • The dried extract is now ready for derivatization.

3.3. Derivatization Protocol: Silylation with BSTFA + TMCS

This protocol is based on established methods for the silylation of compounds with hydroxyl and carboxylic acid functionalities.

  • To the dried extract or a known amount of 5-HICA standard, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

  • Tightly cap the reaction vial.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 70°C for 45 minutes in a heating block or oven.[3]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

GC-MS Analysis Parameters

The following are typical GC-MS parameters and should be optimized for the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification

Data Presentation: Quantitative Performance

The following tables present representative quantitative data based on the analysis of derivatized carboxylic acids and phenolic compounds using GC-MS. These values should be considered as a guideline, and a full method validation should be performed for 5-HICA.

Table 1: Method Validation Parameters for Derivatized Analogs

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantitation (LOQ)0.3 - 15 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Data are compiled from typical performance of GC-MS methods for derivatized small molecule acids and phenols.

Table 2: Comparison of Silylating Agents for Carboxylic Acid Derivatization

Derivatizing AgentTypical Reaction ConditionsRelative Volatility of ByproductsComments
BSTFA + 1% TMCS 70°C for 45 minHighPowerful silylating agent, suitable for both hydroxyl and carboxyl groups. Catalyst enhances reactivity.
MSTFA 70°C for 60 minVery HighGenerally more volatile byproducts than BSTFA, which can be advantageous for early eluting peaks.
MTBSTFA 100°C for 4 hoursLowForms more stable t-butyldimethylsilyl (TBDMS) derivatives, which are less sensitive to moisture.

Visualizations

Derivatization Workflow

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Dried_Extract Dried Extract Add_Reagents Add BSTFA + TMCS & Acetonitrile Dried_Extract->Add_Reagents Heat_Vial Heat at 70°C Add_Reagents->Heat_Vial Cooling Cool to Room Temp Heat_Vial->Cooling GCMS_Analysis GC-MS Injection Cooling->GCMS_Analysis

Caption: Workflow for the derivatization of 5-HICA.

Logical Flow of GC-MS Analysis

GCMS_Analysis_Flow Injector Injector (280°C) Volatilization GC_Column GC Column Separation based on boiling point & polarity Injector->GC_Column Ion_Source Ion Source (EI, 70 eV) Ionization & Fragmentation GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) Filtering by m/z ratio Ion_Source->Mass_Analyzer Detector Detector Signal Generation Mass_Analyzer->Detector Data_System Data System Chromatogram & Mass Spectrum Detector->Data_System

Caption: Logical steps in the GC-MS analysis of derivatized 5-HICA.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Low Peak Area Incomplete derivatization due to moisture.Ensure all solvents and reagents are anhydrous. Dry the sample extract completely before adding derivatizing agents.
Degraded derivatization reagent.Use fresh reagents. Store silylating agents under inert gas and protect from moisture.
Adsorption in the GC system.Use a deactivated inlet liner and column. Check for active sites in the system.
Peak Tailing Incomplete derivatization.Optimize reaction time and temperature. Ensure a sufficient excess of the derivatizing reagent is used.
Active sites in the GC inlet or column.Replace the inlet liner and septum. Trim the front end of the column.
Multiple Peaks for Analyte Partial derivatization (mono- and di-silylated species).Increase reaction time, temperature, or the amount of derivatizing reagent to drive the reaction to completion.
Thermal degradation of the derivative in the injector.Lower the injector temperature, if possible, without compromising volatilization.

References

Application Notes and Protocols: Amidation of 5-Hydroxyindole-2-carboxylic Acid for the Development of Novel Histamine H3 Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor predominantly expressed in the central nervous system (CNS).[1] It acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] Furthermore, the H3R functions as a heteroreceptor, modulating the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1] The constitutive activity of the H3 receptor, even in the absence of an agonist, makes it a compelling target for inverse agonists. These ligands can reduce the receptor's basal activity, leading to enhanced neurotransmitter release, which is a promising therapeutic strategy for a variety of CNS disorders such as narcolepsy, Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[1][2]

One promising chemical scaffold for the development of novel H3R inverse agonists is the 5-hydroxyindole-2-carboxylic acid amide.[3][4] Extensive structure-activity relationship (SAR) studies have demonstrated that modifications to this core structure can yield potent and selective compounds with desirable pharmacokinetic properties.[3] This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of this compound amides as histamine H3 receptor inverse agonists.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the inhibitory G protein (Gαi/o).[1] Upon activation by an agonist, or through its own constitutive activity, the Gαi/o protein inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of the G protein can also modulate other downstream effectors, such as N-type voltage-gated calcium channels, leading to a reduction in neurotransmitter release.[1] An inverse agonist binds to the H3 receptor and stabilizes it in an inactive conformation, thus reducing its basal signaling activity and leading to an increase in the release of histamine and other neurotransmitters.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion Ca_ion Ca2+ Ca_channel->Ca_ion Influx Histamine Histamine Histamine->H3R Agonist Activation Inverse_Agonist Inverse Agonist (5-Hydroxyindole- 2-carboxamide) Inverse_Agonist->H3R Inactivation ATP ATP Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_ion->Neurotransmitter_Vesicle Triggers Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Fusion

Figure 1: Histamine H3 Receptor Signaling Pathway.

Data Presentation: Structure-Activity Relationships

The following table summarizes the in vitro activity of a series of this compound amides as H3 receptor inverse agonists. The data is adapted from the Journal of Medicinal Chemistry, 2009, Vol. 52, No. 13, 3855-3868.[3]

Compound IDR1R2Amine MoietyhH3R Ki (nM)
1 HHPiperidine1000
2 MeHPiperidine320
3 i-PrHPiperidine100
4 HH4-Methylpiperidine500
5 i-PrH4-Methylpiperidine32
6 i-PrH4,4-Difluoropiperidine10
7 H1-isopropylpiperidin-4-yloxyPiperidine80
8 i-Pr1-isopropylpiperidin-4-yloxyPiperidine5
9 i-Pr1-isopropylpiperidin-4-yloxy4,4-Difluoropiperidine1.6

Experimental Protocols

I. Synthesis of 5-Hydroxyindole-2-carboxamides

This protocol describes a general method for the amidation of this compound.

Materials:

  • This compound

  • Desired amine (e.g., piperidine, 4,4-difluoropiperidine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-hydroxyindole-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

II. In Vitro Evaluation

This protocol determines the affinity of the synthesized compounds for the human H3 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human histamine H3 receptor (hH3R).[5]

  • Radioligand: [³H]-Nα-methylhistamine.[5]

  • Test compounds (synthesized 5-hydroxyindole-2-carboxamides) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM clobenpropit).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, incubate the hH3R-expressing cell membranes with various concentrations of the test compound and a fixed concentration of [³H]-Nα-methylhistamine.

  • For total binding, incubate membranes with only the radioligand.

  • For non-specific binding, incubate membranes with the radioligand and a high concentration of an unlabeled H3R ligand (e.g., clobenpropit).

  • Incubate the plate at 25°C for 2 hours to allow the binding to reach equilibrium.[6]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value for each test compound from the competition binding data using the Cheng-Prusoff equation.

This assay measures the ability of the test compounds to act as inverse agonists by measuring their effect on intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the hH3R.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).[7]

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Lysis buffer.

Procedure:

  • Seed the hH3R-expressing HEK293 cells in a 96-well plate and culture overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Pre-treat the cells with varying concentrations of the test compound for a specified period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • An inverse agonist will cause an increase in cAMP levels compared to the basal (forskolin only) condition.

  • Determine the EC₅₀ value for each compound from the concentration-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel this compound amides as H3 receptor inverse agonists.

Experimental_Workflow Start Start: 5-Hydroxyindole- 2-carboxylic Acid Synthesis Amidation Reaction Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Binding_Assay H3R Binding Assay (Ki determination) Characterization->Binding_Assay Functional_Assay Functional Assay (cAMP Accumulation) Binding_Assay->Functional_Assay Data_Analysis Data Analysis (SAR) Functional_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Figure 2: Experimental Workflow Diagram.

Conclusion

The amidation of this compound provides a versatile and effective route to a novel class of potent histamine H3 receptor inverse agonists. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug discovery and development to synthesize, characterize, and evaluate these promising compounds for the potential treatment of various CNS disorders. The structure-activity relationship data highlights the importance of specific substitutions on the indole core and the amide moiety for achieving high affinity and functional activity at the H3 receptor.

References

Application of 5-Hydroxyindole-2-carboxylic Acid Derivatives in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties. Among these, derivatives of 5-hydroxyindole-carboxylic acid have emerged as a promising class of molecules in the development of novel anticancer agents. This document provides detailed application notes and protocols on the synthesis and evaluation of these compounds, with a particular focus on derivatives of 5-hydroxyindole-3-carboxylic acid, for which significant research is available. While the initial focus of this brief was 5-hydroxyindole-2-carboxylic acid, the current body of scientific literature provides more extensive data on the anticancer applications of its 3-carboxylic acid isomer. These derivatives have demonstrated notable cytotoxic effects against breast cancer cell lines, suggesting a potential mechanism of action involving the inhibition of key survival pathways in cancer cells.

Application Notes

Rationale for Anticancer Activity

Derivatives of 5-hydroxyindole-3-carboxylic acid have been investigated for their potential to induce apoptosis and inhibit cell proliferation in cancer cells. The core structure allows for substitutions at the indole nitrogen and modifications of the carboxylic acid group, enabling the generation of a diverse library of compounds with varying potencies and specificities. The 5-hydroxy group is a key feature, potentially contributing to antioxidant properties and interactions with biological targets.

Mechanism of Action: Targeting the Survivin Pathway

Recent studies suggest that the anticancer effects of 5-hydroxyindole-3-carboxylic acid derivatives may be mediated through the inhibition of the survivin signaling pathway.[1][2] Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many cancers, including breast cancer.[3] It plays a crucial role in regulating cell division and inhibiting apoptosis.[3][4] By inhibiting survivin, these compounds can disrupt the mitotic spindle checkpoint and promote apoptosis in cancer cells, making it a highly attractive target for cancer therapy.[4][5][6]

The proposed mechanism involves the downregulation of survivin expression, leading to the activation of caspases and subsequent programmed cell death.[3][5] This targeted approach offers the potential for selective cytotoxicity against cancer cells while sparing normal, healthy cells.

Data Presentation

Cytotoxicity of 5-Hydroxyindole-3-Carboxylic Acid Derivatives

The following tables summarize the quantitative data from studies on N-substituted 5-hydroxyindole-3-carboxylic acid and ester derivatives, evaluating their cytotoxic activity against the MCF-7 human breast cancer cell line.[1]

Table 1: Cytotoxicity of N-Substituted 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acid Esters (Series 5) against MCF-7 Cells. [1]

Compound IDR (Substitution on Nitrogen)IC50 (µM)
5a4-methoxybenzyl< 10
5d4-methoxy4.7
5l-< 10

Table 2: Cytotoxicity of N-Substituted 5-Hydroxy-2-methyl-1H-indole-3-carboxylic Acids (Series 6) against MCF-7 Cells. [1]

Compound IDR (Substitution on Nitrogen)IC50 (µM)
6cPropyl> 100
6d4-Methoxyphenyl> 100
6f4-Methylbenzyl> 100

Table 3: Synthesis Yields and Melting Points of Selected 5-Hydroxyindole-3-Carboxylic Acid Derivatives. [1]

Compound IDYield (%)Melting Point (°C)
6c80120 - 123
6d83189 - 191
6f90176 - 178

Experimental Protocols

Synthesis of N-Substituted 5-Hydroxyindole-3-carboxylic Acid Derivatives

This protocol describes a three-step synthesis for N-substituted 5-hydroxyindole-3-carboxylic acids and their ester derivatives.[1][7]

Step 1: Synthesis of Enamine (Intermediate 3)

  • Combine equimolar amounts of the primary amine and ethyl acetoacetate.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture at 80°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the enamine product by vacuum distillation.

Step 2: Synthesis of 5-Hydroxyindoles Carboxylic Ester (Intermediate 5)

  • Dissolve benzoquinone or naphthoquinone in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of iodine.

  • Add the enamine (Intermediate 3) dropwise to the solution.

  • Reflux the mixture for 1 hour.

  • Cool the reaction mixture and filter the solid product.

  • Wash the solid with cold ethanol and dry to obtain the 5-hydroxyindole carboxylic ester.

Step 3: Hydrolysis to 5-Hydroxyindoles Carboxylic Acid (Final Product 6)

  • Melt the 5-hydroxyindole carboxylic ester (Intermediate 5) with potassium hydroxide at 150°C for 1 hour.

  • Cool the mixture and dissolve it in a minimal amount of water.

  • Add glacial acetic acid dropwise to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize from dilute ethanol to obtain the pure N-substituted 5-hydroxyindole-3-carboxylic acid.

Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for determining the in vitro cytotoxicity of the synthesized compounds against a cancer cell line (e.g., MCF-7).

1. Cell Culture and Seeding:

  • Culture MCF-7 cells in Eagle's MEM supplemented with 10% FBS, 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL insulin.

  • Maintain the cells in a humidified atmosphere at 37°C with 5% CO2.

  • Harvest cells using trypsin-EDTA and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in DMSO.

  • Make serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds.

  • Include a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubate the plate for 48 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Add 20 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Enamine Synthesis cluster_1 Step 2: Ester Synthesis cluster_2 Step 3: Hydrolysis Amine Primary Amine Enamine Enamine (Intermediate 3) Amine->Enamine p-TSA, 80°C EAA Ethyl Acetoacetate EAA->Enamine Ester 5-Hydroxyindole Carboxylic Ester (Intermediate 5) Enamine->Ester Iodine, Reflux Quinone Benzoquinone Quinone->Ester Acid 5-Hydroxyindole Carboxylic Acid (Final Product 6) Ester->Acid KOH, 150°C then Acetic Acid

Caption: General synthesis workflow for N-substituted 5-hydroxyindole-3-carboxylic acids.

Proposed Survivin Inhibition Pathway

G 5-HICA_Derivative 5-Hydroxyindole-3-Carboxylic Acid Derivative Survivin Survivin 5-HICA_Derivative->Survivin Inhibition Caspase9 Caspase-9 Survivin->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed mechanism of apoptosis induction via survivin inhibition.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A MCF-7 Cell Culture B Cell Seeding (96-well plate) A->B C Compound Incubation (48 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for assessing the cytotoxicity of synthesized compounds using the MTT assay.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 5-Hydroxyindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient synthesis of 5-hydroxyindole-2-carboxamides and esters utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity. 5-Hydroxyindole-2-carboxylic acid is a valuable scaffold in medicinal chemistry, and its derivatives have shown significant biological activity, targeting a range of receptors and enzymes involved in various disease pathways.

Biological Significance of this compound Derivatives

Derivatives of this compound are of high interest in drug discovery due to their diverse pharmacological activities. They have been investigated as ligands for serotonin receptors (5-HT1A, 5-HT2A), histamine H3 receptors, and as inhibitors of STAT3 signaling and HIV-1 integrase.[1][2][3]

  • Serotonin Receptors (5-HT1A & 5-HT2A): These receptors are crucial in the central nervous system and are targets for drugs treating depression, anxiety, and psychosis.[3]

  • STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key protein in cell growth and apoptosis, and its inhibition is a target for cancer therapy.[2][5][6][7][8]

  • HIV-1 Integrase: This enzyme is essential for the replication of the HIV-1 virus, and its inhibition is a critical strategy in antiretroviral therapy.[9][10][11]

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis provides rapid and efficient heating, leading to accelerated reaction times and often higher yields compared to conventional methods.[12][13][14] The following protocols are for the synthesis of amide and ester derivatives of this compound.

Protocol 1: Microwave-Assisted Synthesis of 5-Hydroxyindole-2-carboxamides

This protocol describes the direct amidation of this compound with a primary or secondary amine under microwave irradiation.

Materials:

  • This compound

  • Amine (e.g., benzylamine, morpholine)

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, triethylamine)

  • Solvent (e.g., DMF, NMP)

  • Microwave synthesis vials (10 mL)

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1 mmol), the desired amine (1.2 mmol), a coupling agent (1.1 mmol), and a base (2 mmol).

  • Add a suitable solvent (3-5 mL) to dissolve the reactants.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120-150°C for 10-30 minutes. The reaction progress can be monitored by TLC or LC-MS.

  • After completion, cool the reaction vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-hydroxyindole-2-carboxamide.

Protocol 2: Microwave-Assisted Synthesis of this compound Esters

This protocol outlines the esterification of this compound with an alcohol under microwave irradiation.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol, serving as both reactant and solvent)

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Microwave synthesis vials (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, add this compound (1 mmol) and an excess of the desired alcohol (5-10 mL).

  • Carefully add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄).

  • Seal the vial securely.

  • Place the vial in the microwave synthesizer.

  • Irradiate the mixture at a temperature of 80-120°C for 5-20 minutes. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the vial to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of this compound derivatives, based on analogous reactions reported in the literature.

Table 1: Microwave-Assisted Amide Synthesis

EntryAmineSolventTemperature (°C)Time (min)Yield (%)
1BenzylamineDMF1401585-95
2MorpholineNMP1502080-90
3AnilineDMF1502575-85

Table 2: Microwave-Assisted Ester Synthesis

EntryAlcoholCatalystTemperature (°C)Time (min)Yield (%)
1EthanolH₂SO₄1001090-98
2MethanolH₂SO₄801592-99
3Isopropanolp-TSA1202085-95

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by derivatives of this compound.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: STAT3 Signaling Pathway.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Gi Gi/o Protein H3R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neurotransmitter_release Neurotransmitter Release (Inhibited) PKA->Neurotransmitter_release

Caption: Histamine H3 Receptor Signaling.

Serotonin_Receptor_Signaling cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway Serotonin Serotonin (5-HT) HT1A 5-HT1A Receptor Serotonin->HT1A HT2A 5-HT2A Receptor Serotonin->HT2A Gi_1A Gi/o Protein HT1A->Gi_1A AC_1A Adenylyl Cyclase Gi_1A->AC_1A cAMP_1A cAMP ↓ AC_1A->cAMP_1A Gq Gq/11 Protein HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2

Caption: 5-HT1A and 5-HT2A Receptor Signaling.

HIV1_Integrase_Inhibition Viral_DNA Viral DNA PIC Pre-integration Complex Viral_DNA->PIC Integrase HIV-1 Integrase Integrase->PIC Host_DNA Host DNA PIC->Host_DNA Strand Transfer Integration Integration Host_DNA->Integration Inhibitor 5-OH-Indole-2-COOH Derivative (Inhibitor) Inhibitor->Integrase Inhibits

Caption: HIV-1 Integrase Inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the microwave-assisted synthesis and characterization of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_characterization Characterization cluster_testing Biological Evaluation Reactants This compound + Amine/Alcohol Microwave Microwave Irradiation (10-30 min, 80-150 °C) Reactants->Microwave Workup Solvent Removal/ Extraction Microwave->Workup Purification Column Chromatography Workup->Purification TLC TLC/LC-MS Purification->TLC NMR ¹H & ¹³C NMR TLC->NMR MS Mass Spectrometry NMR->MS Purity Purity Analysis (HPLC) MS->Purity Bioassay In vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Purity->Bioassay

References

Application Notes and Protocols for the Preparation of 5-Hydroxyindole-2-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyindole-2-carboxylic acid amides represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have garnered significant interest as potent modulators of various physiological pathways, showing promise in the development of novel therapeutics for metabolic disorders, oncology, and infectious diseases. This document provides a detailed protocol for the synthesis of this compound amides, utilizing a robust and efficient amide coupling strategy. Additionally, it outlines the key signaling pathways influenced by these compounds, supported by visual diagrams to facilitate a deeper understanding of their mechanism of action.

Introduction

The indole nucleus is a cornerstone in drug discovery, with numerous indole-containing compounds exhibiting significant therapeutic effects. The this compound framework, in particular, has been identified as a key pharmacophore in the development of agents targeting a variety of biological targets. Notably, derivatives of this scaffold have been investigated as histamine H3 receptor inverse agonists for the treatment of obesity, inhibitors of STAT3 for cancer therapy, and as dual inhibitors of HIV-1 integrase and RNase H.[1][2] The amide functionality at the 2-position of the indole ring provides a crucial point for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.

Experimental Protocols

General Synthetic Strategy

The synthesis of this compound amides is typically achieved through the coupling of this compound with a desired amine. A common and efficient method involves the use of a coupling reagent to activate the carboxylic acid, facilitating the formation of the amide bond. The following protocol details a general procedure using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent, a reagent known for its high efficiency and low rate of racemization.[3]

Protocol: Synthesis of N-Aryl-5-hydroxyindole-2-carboxamide

This protocol describes the synthesis of a representative N-aryl-5-hydroxyindole-2-carboxamide.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-hydroxyindole-2-carboxamide.

Data Presentation

The following table summarizes representative data for a synthesized 5-hydroxyindole-2-carboxamide derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Analytical Data (¹H NMR, ¹³C NMR, MS)
N-(4-chlorophenyl)-5-hydroxy-1H-indole-2-carboxamideC₁₅H₁₁ClN₂O₂286.7284228-229¹H NMR (DMSO-d₆, 400 MHz): δ 11.59 (s, 1H), 10.29 (s, 1H), 8.81 (s, 1H), 7.80 (d, J = 8.8 Hz, 2H), 7.43 (d, J = 8.8 Hz, 2H), 7.26 (d, J = 8.8 Hz, 1H), 7.10 (d, J = 2.0 Hz, 1H), 6.98 (d, J = 2.0 Hz, 1H), 6.78 (dd, J = 8.8, 2.4 Hz, 1H). ¹³C NMR (DMSO-d₆, 100 MHz): δ 160.2, 151.0, 138.2, 132.5, 131.9, 128.8, 127.4, 127.1, 121.5, 113.8, 112.9, 105.5, 102.8. MS (ESI) m/z: 287.1 [M+H]⁺.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound amides.

experimental_workflow reagents This compound + Amine + DIPEA in DMF activation Add HATU reagents->activation reaction Stir at RT (4-6 hours) activation->reaction workup Aqueous Workup (Water, EtOAc, NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product Pure 5-Hydroxyindole-2- carboxylic Acid Amide purification->product

Synthetic workflow for this compound amides.
Signaling Pathway

This compound amides have been identified as inverse agonists of the Histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The canonical signaling pathway of H3R involves the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

H3R_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates (Gβγ) PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates (Gβγ) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates ligand 5-Hydroxyindole-2- carboxylic Acid Amide (Inverse Agonist) ligand->H3R Inhibits Histamine Histamine (Agonist) Histamine->H3R Activates

Histamine H3 receptor signaling pathway.

Pathway Description:

Upon activation by an agonist like histamine, the H3 receptor activates the inhibitory G-protein (Gi/o). The α-subunit of the G-protein then inhibits adenylyl cyclase, reducing the production of cAMP from ATP. Lower cAMP levels lead to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of downstream targets such as the CREB transcription factor. The βγ-subunits of the G-protein can also modulate other signaling cascades, including the MAPK and PI3K/Akt pathways. As inverse agonists, this compound amides bind to the H3 receptor and inhibit its basal, constitutive activity, leading to an increase in adenylyl cyclase activity and subsequent downstream signaling.

References

Use of 5-Hydroxyindole-2-carboxylic acid in developing STAT6 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Investigating STAT6 Inhibition

A Note on 5-Hydroxyindole-2-carboxylic Acid:

Current scientific literature does not support the use of this compound as a direct inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). Research has primarily utilized this molecule as a chemical scaffold for the synthesis of inhibitors targeting other proteins, such as STAT3 and HIV-1 integrase. This document, therefore, provides a comprehensive overview of the STAT6 signaling pathway and generalized protocols for the development and characterization of novel STAT6 inhibitors, which could be hypothetically applied to derivatives of this compound or any other candidate compounds.

Introduction to STAT6 Signaling

Signal Transducer and Activator of Transcription 6 (STAT6) is a crucial transcription factor in the JAK-STAT signaling pathway.[1][2][3] It is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2][3] This activation is pivotal for the differentiation of T-helper type 2 (Th2) cells, which orchestrate allergic inflammatory responses.[2] Consequently, the IL-4/IL-13/STAT6 axis is a key therapeutic target for a range of type 2 inflammatory diseases, including asthma, atopic dermatitis, and eosinophilic esophagitis, as well as certain cancers.[1][4][5]

The canonical STAT6 signaling cascade begins with IL-4 or IL-13 binding to their respective receptor complexes on the cell surface. This binding event activates associated Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the intracellular domain of the receptors. STAT6 monomers are recruited to these phosphorylated sites via their SH2 domains, whereupon they are themselves phosphorylated by the JAKs. Phosphorylated STAT6 (pSTAT6) molecules then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[2]

The STAT6 Signaling Pathway

STAT6_Signaling_Pathway cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4Rα/γc IL4->IL4R Binds IL13 IL-13 IL13R IL-13Rα1/IL-4Rα IL13->IL13R Binds JAK1 JAK1 IL4R->JAK1 Activates JAK2 JAK2 IL13R->JAK2 Activates STAT6_cyto STAT6 JAK1->STAT6_cyto Phosphorylates JAK2->STAT6_cyto Phosphorylates pSTAT6_cyto pSTAT6 pSTAT6_dimer pSTAT6 Dimer pSTAT6_cyto->pSTAT6_dimer Dimerizes pSTAT6_nuc pSTAT6 Dimer pSTAT6_dimer->pSTAT6_nuc Translocates DNA DNA pSTAT6_nuc->DNA Binds nucleus Nucleus Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

Caption: Canonical STAT6 signaling pathway initiated by IL-4/IL-13.

Quantitative Data for a Hypothetical STAT6 Inhibitor

The following table summarizes hypothetical data for a candidate STAT6 inhibitor ("Compound X"), illustrating the types of quantitative measurements that are essential for inhibitor characterization. For comparison, published data for a known STAT6 inhibitor, AS1517499, is included.

Assay Type Parameter Compound X (Hypothetical) AS1517499 (Published Data)
Biochemical Assay STAT6 Phosphorylation IC5050 nM21 nM[6]
Cell-Based Assay IL-4 induced Th2 Differentiation IC50100 nM2.3 nM[6]
Cell-Based Assay IL-13 induced Eotaxin-3 Secretion IC50150 nM~100 nM (inhibition of STAT6 phosphorylation)[6]
Selectivity Assay STAT1/3/5 Phosphorylation IC50>10,000 nMSelective for STAT6[6]
Cytotoxicity Assay HepG2 Cell Viability CC50>50,000 nMNot reported

Experimental Protocols

The following are generalized protocols for the screening and characterization of potential STAT6 inhibitors.

Protocol 1: STAT6 Phosphorylation Inhibition Assay (Biochemical)

This assay biochemically quantifies the ability of a compound to inhibit the phosphorylation of STAT6.

Workflow:

Protocol1_Workflow start Start reagents Prepare Reagents: - Recombinant STAT6 - Active JAK Kinase - ATP - Test Compound start->reagents incubation Incubate Reagents (e.g., 30 min at 30°C) reagents->incubation detection Detect pSTAT6 (e.g., ELISA, Western Blot) incubation->detection analysis Data Analysis: - Plot dose-response curve - Calculate IC50 detection->analysis end End analysis->end

Caption: Workflow for a STAT6 phosphorylation inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5).

    • Serially dilute the test compound in DMSO, then further dilute in the reaction buffer.

    • Prepare a solution containing recombinant human STAT6 protein and an active Janus kinase (e.g., JAK1 or JAK2).

  • Reaction:

    • In a 96-well plate, add the STAT6/JAK solution to wells containing the diluted test compound or vehicle control (DMSO).

    • Initiate the phosphorylation reaction by adding ATP to a final concentration of 10-100 µM.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Quantify the amount of phosphorylated STAT6 (pSTAT6) using a suitable detection method, such as a sandwich ELISA with a pSTAT6-specific antibody or by Western blot analysis.[7]

  • Data Analysis:

    • Normalize the signal to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression model.

Protocol 2: STAT6 Reporter Gene Assay (Cell-Based)

This assay measures the transcriptional activity of STAT6 in a cellular context.

Workflow:

Protocol2_Workflow start Start transfect Transfect Cells with STAT6-Luciferase Reporter start->transfect treat Treat Cells with Test Compound transfect->treat stimulate Stimulate with IL-4 (e.g., 10 ng/mL for 6h) treat->stimulate lyse Lyse Cells and Add Luciferase Substrate stimulate->lyse measure Measure Luminescence lyse->measure analyze Data Analysis: Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a STAT6 luciferase reporter gene assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

    • Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a STAT6-responsive promoter.[8] A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

    • Alternatively, use a stable cell line expressing the STAT6 reporter construct.[9]

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with IL-4 (e.g., 10 ng/mL) to activate the STAT6 pathway.

    • Incubate for 6-24 hours.

  • Luminescence Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase assay substrate to the cell lysate.

    • Measure the firefly and Renilla luminescence using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Calculate the percentage of inhibition relative to the IL-4 stimulated vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Downstream Biomarker Modulation Assay (Cell-Based)

This protocol assesses the effect of a STAT6 inhibitor on the production of a downstream biomarker, such as TARC (Thymus and Activation-Regulated Chemokine), in primary human cells.

Methodology:

  • Cell Isolation and Culture:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Culture the PBMCs in complete RPMI medium.

  • Inhibitor Treatment and Stimulation:

    • Plate the PBMCs in a 96-well plate.

    • Pre-incubate the cells with serially diluted test compound or vehicle control for 1 hour.

    • Stimulate the cells with IL-4 or IL-13 (e.g., 20 ng/mL) to induce TARC production.

    • Incubate the cells for 24-48 hours.

  • TARC Quantification:

    • Collect the cell culture supernatant.

    • Measure the concentration of TARC in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background TARC levels from unstimulated cells.

    • Calculate the percentage of inhibition of TARC production for each compound concentration relative to the cytokine-stimulated vehicle control.

    • Determine the IC50 value.

Conclusion

While this compound itself is not a recognized STAT6 inhibitor, the indole scaffold is a common feature in many kinase and transcription factor inhibitors. The protocols and information provided here offer a robust framework for the discovery and characterization of novel STAT6 inhibitors, which are of significant interest for the treatment of allergic and inflammatory diseases. Any new chemical entity, including derivatives of this compound, would require rigorous evaluation through biochemical and cell-based assays as outlined to establish its potential as a therapeutic agent targeting the STAT6 pathway.

References

Application Notes and Protocols: Fluorescent Labeling with 5-Hydroxyindole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyindole-2-carboxylic acid (5-HICA) and its derivatives represent a promising class of fluorophores for biological labeling and imaging. The indole scaffold is a common motif in biologically active molecules and can exhibit favorable photophysical properties. By modifying the core 5-HICA structure, it is possible to develop fluorescent probes with a range of emission wavelengths and functionalities suitable for covalent attachment to biomolecules such as proteins and antibodies. These fluorescently labeled biomolecules can then be used in a variety of applications, including fluorescence microscopy, immunoassays, and flow cytometry, to visualize and quantify biological processes.

This document provides detailed application notes and protocols for the use of a hypothetical 5-HICA derivative, a pyrano[2,3-f]indole, for fluorescently labeling proteins and subsequent use in cellular imaging.

Hypothetical Fluorescent Probe: 5-HICA-Pyrano-NHS Ester

For the purposes of these protocols, we will consider a hypothetical fluorescent probe derived from this compound: Pyrano[2,3-f]indole-C6-NHS ester . This probe is based on the pyranoindole congeners synthesized from 5-hydroxyindole derivatives, which have been shown to possess moderate to high quantum yields.[1] A C6 linker has been added to provide spatial separation between the fluorophore and the target biomolecule, and the carboxylic acid has been activated as an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on proteins.

Data Presentation: Photophysical Properties

The following table summarizes the hypothetical photophysical properties of the Pyrano[2,3-f]indole-C6-COOH fluorophore. These values are based on reported data for similar pyranoindole derivatives and are intended to be representative for this class of compounds.

PropertyValue
Excitation Maximum (λex) 490 nm
Emission Maximum (λem) 525 nm
Molar Extinction Coefficient (ε) 75,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.60
Stokes Shift 35 nm

Experimental Protocols

Protocol 1: Protein Labeling with Pyrano[2,3-f]indole-C6-NHS Ester

This protocol describes the covalent labeling of a protein (e.g., an antibody) with the hypothetical Pyrano[2,3-f]indole-C6-NHS ester . The NHS ester reacts with primary amines (e.g., on lysine residues) on the protein to form a stable amide bond.

Materials:

  • Protein to be labeled (e.g., IgG antibody) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS), free of amine-containing substances like Tris or glycine.

  • Pyrano[2,3-f]indole-C6-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • 1X Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL.

    • Ensure the protein solution is at room temperature.

  • Prepare the Dye Stock Solution:

    • Allow the vial of Pyrano[2,3-f]indole-C6-NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO. Mix by vortexing until fully dissolved.

  • Labeling Reaction:

    • Slowly add a 5- to 20-fold molar excess of the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically for each specific protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with 1X PBS.

    • The first colored band to elute from the column is the labeled protein. Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorption maximum of the dye (490 nm for our hypothetical probe).

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Immunofluorescence Staining of Cells

This protocol describes the use of the fluorescently labeled antibody from Protocol 1 for immunofluorescence staining of cultured cells.

Materials:

  • Cultured cells grown on glass coverslips

  • Pyrano[2,3-f]indole-C6-labeled antibody

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Mounting Medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Wash the cells on coverslips three times with PBS.

    • Fix the cells with Fixation Solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature (if the target antigen is intracellular).

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the Pyrano[2,3-f]indole-C6-labeled antibody to the desired concentration in Blocking Buffer.

    • Incubate the cells with the diluted labeled antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.

  • Mounting:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Seal the edges of the coverslips with nail polish.

  • Imaging:

    • Visualize the fluorescently stained cells using a fluorescence microscope with appropriate filter sets for DAPI and the Pyrano[2,3-f]indole-C6 fluorophore (excitation around 490 nm, emission around 525 nm).

Visualizations

ProteinLabelingWorkflow cluster_preparation Preparation cluster_purification Purification cluster_product Final Product Protein Protein Reaction_Mixture Protein + Dye (Incubate 1-2h, RT) Protein->Reaction_Mixture in Labeling Buffer (pH 8.3) Dye_NHS_Ester 5-HICA-Pyrano -NHS Ester Dye_NHS_Ester->Reaction_Mixture in DMF/DMSO Purification Size-Exclusion Chromatography Reaction_Mixture->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein Collect Fractions Unreacted_Dye Unreacted Dye Purification->Unreacted_Dye

Caption: Workflow for covalent labeling of a protein with a 5-HICA derivative NHS ester.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Membrane Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Translocation Nucleus Nucleus CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A generic kinase cascade signaling pathway leading to gene expression.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Hydroxyindole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Hydroxyindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important indole derivative.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, particularly when utilizing the Nenitzescu indole synthesis, a common and effective method for preparing 5-hydroxyindoles.

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields are a frequent challenge in the Nenitzescu synthesis and can be attributed to several factors:

  • Side Reactions and Byproduct Formation: The Nenitzescu reaction is known to produce several side products that compete with the formation of the desired 5-hydroxyindole. Common byproducts include 5-hydroxybenzofurans, 6-hydroxyindoles, and O-acylated 4,5-dihydroxyindoles. In some instances, more complex structures like pyrroloindoles may also form.[1][2]

  • Polymerization of Benzoquinone: The p-benzoquinone starting material can be unstable, leading to oxidation and polymerization under the reaction conditions. This reduces the availability of the starting material for the desired reaction.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst are critical parameters that significantly influence the reaction's efficiency.[1]

To improve the yield, consider the following optimization strategies:

  • Solvent Selection: The polarity of the solvent plays a crucial role. Highly polar solvents are generally favored for the Nenitzescu synthesis.

  • Catalyst Choice: While the reaction can proceed without a catalyst, the use of a Lewis acid can improve the rate and yield. Zinc halides (e.g., ZnCl₂, ZnBr₂, ZnI₂) have been shown to promote the formation of 5-hydroxyindoles over the competing 5-hydroxybenzofuran side product.[3]

  • Temperature Control: Many Nenitzescu reactions proceed at room temperature, but gentle heating may be required for some substrates. However, excessive heat can encourage the formation of side products. It is recommended to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.[3]

  • Purity of Starting Materials: Ensure that the p-benzoquinone is fresh and of high purity to minimize polymerization.

Q2: My reaction is producing a significant amount of a 5-hydroxybenzofuran byproduct. How can I favor the formation of the desired 5-hydroxyindole?

The formation of 5-hydroxybenzofurans is a well-documented competing pathway in the Nenitzescu synthesis.[3] To selectively synthesize the 5-hydroxyindole, consider the following:

  • Catalyst Selection: The choice of catalyst is critical in directing the reaction towards the desired product. Certain Lewis and Brønsted acids, such as CuCl₂, BiCl₃, FeCl₃, and trifluoroacetic acid (TFA), have been observed to favor the formation of benzofurans. Conversely, zinc halides (ZnCl₂, ZnBr₂, ZnI₂) are known to promote the synthesis of 5-hydroxyindoles.[3] Therefore, switching to a zinc-based Lewis acid catalyst is a primary strategy to minimize the formation of the benzofuran byproduct.

  • Solvent Choice: The solvent can also influence the product distribution. Nitromethane, in conjunction with a zinc halide catalyst, has been identified as a suitable solvent for favoring indole formation.[3]

Q3: The reaction appears to have stalled, with starting material remaining even after an extended period. What could be the cause?

A stalled reaction can be due to several factors:

  • Reactant Instability: As previously mentioned, p-benzoquinone is susceptible to degradation. Using a fresh, high-quality source of this reactant is essential.[1]

  • Catalyst Deactivation: If a Lewis acid catalyst is being used, ensure that it is anhydrous and, if necessary, added under an inert atmosphere to prevent deactivation by moisture.

Q4: I am having difficulty with the final hydrolysis of the ethyl ester to the carboxylic acid. What are the recommended conditions?

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Nenitzescu indole synthesis?

The mechanism of the Nenitzescu reaction involves a sequence of steps:

  • Michael Addition: The enamine (β-aminocrotonic ester) acts as a nucleophile and attacks the p-benzoquinone in a Michael-type addition.[4]

  • Oxidation: The resulting hydroquinone intermediate is oxidized to a quinone. This can be facilitated by the starting benzoquinone or an external oxidizing agent.[4]

  • Cyclization and Dehydration: The nitrogen of the enamine then attacks one of the carbonyl groups of the quinone, leading to a cyclized intermediate. This intermediate subsequently undergoes dehydration to form the aromatic 5-hydroxyindole ring.[4]

Q2: What are some common starting materials for the Nenitzescu synthesis of 5-hydroxyindoles?

The reaction typically involves the condensation of a 1,4-benzoquinone with a β-amino-α,β-unsaturated carbonyl compound, such as an ethyl or methyl β-aminocrotonate.[5]

Q3: Are there any alternative methods for synthesizing 5-hydroxyindoles?

Yes, other methods for synthesizing the indole nucleus exist, such as the Fischer, Reissert, and Japp-Klingemann indole syntheses. However, the Nenitzescu reaction is particularly well-suited for the direct synthesis of 5-hydroxyindoles.

Data Presentation

The following table summarizes the effect of different solvents on the yield of a compound structurally very similar to the ethyl ester precursor of this compound, demonstrating the importance of solvent selection in optimizing the Nenitzescu synthesis.

Table 1: Effect of Solvent on the Yield of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate

SolventCatalyst (8 mol%)Yield (%)
Cyclopentyl Methyl Ether (CPME)ZnCl₂75
Dichloromethane (DCM)ZnCl₂72
Acetonitrile (MeCN)ZnCl₂65
Tetrahydrofuran (THF)ZnCl₂60
TolueneZnCl₂55
Ethyl Acetate (EtOAc)ZnCl₂50

Data adapted from a study on the Lewis acid-catalyzed Nenitzescu synthesis in various solvents. The reaction was conducted with 1 mmol of each reactant in 5 mL of solvent with 8 mol% of ZnCl₂ for 40 minutes at room temperature. The product was isolated by filtration.[6]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, the following general procedure for the Nenitzescu synthesis of a closely related compound, ethyl 5-hydroxy-2-methylindole-3-carboxylate, can be adapted. The final step of ester hydrolysis would be required to obtain the target molecule.

General Procedure for the Nenitzescu Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,4-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Anhydrous Lewis Acid (e.g., ZnCl₂)

  • Anhydrous Solvent (e.g., Dichloromethane or Acetone)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-benzoquinone (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Enamine: To the stirring solution, add ethyl 3-aminocrotonate (1.2-1.6 equivalents) dropwise at room temperature.

  • Addition of Catalyst: Add the Lewis acid catalyst (e.g., 10-50 mol% ZnCl₂) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature or reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ethyl 5-hydroxy-2-methylindole-3-carboxylate.[3]

Subsequent Hydrolysis to this compound (General Guidance):

  • Dissolve the purified ethyl 5-hydroxyindole-2-carboxylate in a suitable solvent such as ethanol.

  • Add an aqueous solution of a base, for example, 1-2 M sodium hydroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • The this compound should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

The following diagrams illustrate the general workflow for troubleshooting and optimizing the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_side_products Analyze reaction mixture for side products (e.g., 5-hydroxybenzofuran) start->check_side_products check_polymerization Observe for polymer formation (dark, insoluble material) start->check_polymerization check_conditions Review reaction conditions (solvent, catalyst, temperature) start->check_conditions optimize_catalyst Switch to a zinc-based Lewis acid catalyst (e.g., ZnCl2) check_side_products->optimize_catalyst Significant side products detected use_fresh_reagents Use fresh, high-purity p-benzoquinone check_polymerization->use_fresh_reagents Polymerization observed optimize_solvent Change to a more suitable solvent (e.g., nitromethane) check_conditions->optimize_solvent Suboptimal solvent optimize_temp Optimize reaction temperature and time via TLC monitoring check_conditions->optimize_temp Suboptimal temperature/time outcome Improved Yield and Purity optimize_catalyst->outcome optimize_solvent->outcome optimize_temp->outcome use_fresh_reagents->outcome

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Nenitzescu_Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Nenitzescu Reaction cluster_products Products p_benzoquinone p-Benzoquinone michael_addition Michael Addition p_benzoquinone->michael_addition enamine Ethyl β-aminocrotonate enamine->michael_addition oxidation Oxidation michael_addition->oxidation cyclization Cyclization & Dehydration oxidation->cyclization ester_intermediate Ethyl 5-hydroxyindole-2-carboxylate cyclization->ester_intermediate hydrolysis Alkaline Hydrolysis ester_intermediate->hydrolysis final_product This compound hydrolysis->final_product

References

Improving the yield of 5-Hydroxyindole-2-carboxylic acid amidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amidation of 5-Hydroxyindole-2-carboxylic acid. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the amidation of this compound, offering potential causes and solutions.

Q1: Why is my amidation reaction yield low?

Low yields in the amidation of this compound can arise from several factors:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine. If the coupling agent is not effective or used in insufficient amounts, the reaction will not proceed to completion.

  • Side Reactions Involving the Hydroxyl Group: The phenolic hydroxyl group at the 5-position is nucleophilic and can compete with the amine in reacting with the activated carboxylic acid, leading to undesired side products.

  • Oxidation of the Indole Ring: The electron-rich indole ring, particularly with the activating hydroxyl group, can be susceptible to oxidation, especially under harsh or non-inert conditions.

  • Poor Solubility of Starting Materials: If the this compound or the amine is not fully dissolved in the reaction solvent, the reaction kinetics will be slow, leading to incomplete conversion.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and the choice of base can significantly impact the reaction yield.

Solutions:

  • Optimize Coupling Agent and Conditions: Experiment with different coupling agents. HATU in combination with a non-nucleophilic base like DIPEA is often highly effective for challenging amidations.[1] Ensure you are using the correct stoichiometry for the coupling agent and base.

  • Protect the Hydroxyl Group: To prevent side reactions, protect the 5-hydroxy group as an acetate or other suitable protecting group prior to the amidation reaction. This can significantly improve the yield of the desired amide.[1]

  • Maintain an Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere, such as argon or nitrogen.[1]

  • Choose an Appropriate Solvent: Use a polar aprotic solvent like DMF or NMP to ensure the solubility of your starting materials.

  • Systematic Optimization: Methodically vary the reaction temperature and time to find the optimal conditions for your specific substrates.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products is a common issue. Likely side products include:

  • O-acylated Product: The activated carboxylic acid can react with the 5-hydroxy group of another molecule of this compound, forming an ester linkage.

  • N-acylurea: When using carbodiimide coupling agents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to the starting carboxylic acid and amine.

  • Degradation Products: The indole ring can be sensitive to acidic or oxidative conditions, leading to degradation.

Solutions:

  • Purification Strategy: Standard purification techniques like column chromatography are often necessary to separate the desired amide from side products.

  • Work-up Procedure: A proper aqueous work-up can help remove many impurities. Washing with a mild acid can remove unreacted amine and the base, while a mild base wash can remove unreacted carboxylic acid and additives like HOBt.

  • Choice of Coupling Agent: Using coupling agents like HATU can sometimes minimize the formation of certain side products compared to carbodiimides.[1]

Q3: My purified product seems to be unstable. What could be the cause?

The 5-hydroxyindole moiety can be prone to oxidation over time, which can lead to discoloration of the product.

Solutions:

  • Storage: Store the purified amide under an inert atmosphere and protect it from light and heat to minimize degradation.

  • Antioxidants: In some applications, the addition of a small amount of an antioxidant may be considered if compatible with downstream use.

Comparative Data of Amidation Conditions

The following table summarizes common conditions for amidation reactions, with data extrapolated from protocols for similar indole carboxylic acids. Yields are highly substrate-dependent.

Coupling AgentAdditiveBaseSolventTypical YieldNotes
HATU NoneDIPEADMF>85% (with protection)[1]Highly efficient, often the method of choice for difficult couplings. Requires an inert atmosphere.[1]
EDC HOBtDIPEA or Et3NDMF or DCM60-90%A very common and cost-effective method. HOBt is often added to suppress racemization and improve efficiency.[2][3]
DCC DMAPEt3NDCM50-80%Effective, but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification.
BOP NoneDIPEADMF70-95%A phosphonium-based coupling agent that is very effective but also more expensive.

Experimental Protocols

Protocol 1: HATU-Mediated Amidation with Hydroxyl Protection

This protocol is adapted from a high-yield procedure for a structurally similar compound, 5,6-dihydroxyindole-2-carboxylic acid.[1]

Step 1: Protection of the Hydroxyl Group (Acetylation)

  • Dissolve this compound in a mixture of acetic anhydride and pyridine.

  • Stir the reaction overnight at room temperature.

  • Hydrolyze the mixed anhydride formed at the carboxyl group by refluxing in a 1:1 mixture of methanol and water.

  • Remove the solvent under reduced pressure to obtain 5-acetoxyindole-2-carboxylic acid.

Step 2: Amidation

  • In a round-bottom flask under an argon atmosphere, dissolve 5-acetoxyindole-2-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.5 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature.[1]

  • Add the desired amine (1.5 equivalents) to the reaction mixture.

  • Stir for an additional 30 minutes at 25°C.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can often be precipitated by the addition of water and collected by filtration. Further purification can be achieved by washing the solid with dilute acid (to remove excess amine) and then water.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the purified N-substituted-5-acetoxyindole-2-carboxamide in a suitable solvent (e.g., a mixture of dichloromethane and methanol).

  • Cool the solution and add a solution of alcoholic potassium hydroxide (KOH).

  • The deprotection is typically rapid (monitor by TLC).

  • Once complete, acidify the mixture to a pH of ~2-3 with aqueous acid.

  • Extract the product with an organic solvent and dry to obtain the final 5-hydroxyindole-2-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amidation

This is a general protocol for standard amide coupling.

  • Dissolve this compound (1 equivalent) in DMF.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Add the amine (1.1 equivalents) followed by a base such as DIPEA or triethylamine (2-3 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • For work-up, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Amidation_Reaction_Pathway Carboxylic_Acid 5-Hydroxyindole- 2-carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Agent Coupling Agent (e.g., HATU, EDC) Coupling_Agent->Activated_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->Tetrahedral_Intermediate Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Collapse Byproduct Byproduct (e.g., Urea, HOBt) Tetrahedral_Intermediate->Byproduct Experimental_Workflow Start Start: 5-Hydroxyindole- 2-carboxylic Acid & Amine Protection Optional: Protect 5-OH group Start->Protection Activation Activate Carboxylic Acid (Coupling Agent + Base) Start->Activation Protection->Activation Coupling Add Amine & React Activation->Coupling Monitoring Monitor Reaction (TLC/LC-MS) Coupling->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Deprotection Optional: Deprotect 5-OH group Purification->Deprotection Characterization Characterize Product (NMR, MS) Purification->Characterization Deprotection->Characterization Troubleshooting_Guide Problem Low Yield or Multiple Products Check_Activation Check Carboxylic Acid Activation Problem->Check_Activation Check_Side_Reactions Consider Side Reactions Problem->Check_Side_Reactions Check_Conditions Review Reaction Conditions Problem->Check_Conditions Solution_Activation Increase Coupling Agent or Change Type (e.g., to HATU) Check_Activation->Solution_Activation Solution_Side_Reactions Protect 5-OH Group Check_Side_Reactions->Solution_Side_Reactions Solution_Conditions Use Inert Atmosphere, Optimize Temp/Time Check_Conditions->Solution_Conditions

References

Solubility issues of 5-Hydroxyindole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 5-Hydroxyindole-2-carboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility values for this compound in common organic solvents?

A1: Quantitative solubility data for this compound is available for a limited number of solvents. The known values are summarized in the table below. For other common laboratory solvents, qualitative solubility information and data for structurally similar compounds can provide guidance.

SolventSolvent TypeSolubility (mg/mL)ObservationsCitation
MethanolPolar Protic100Clear, colorless solution
Chloroform/Ethanol (1:1)Mixture50Clear to slightly hazy, yellow to brown solution
Dimethyl Sulfoxide (DMSO)Polar Aproticapprox. 25 (for 5-Hydroxyindole-3-acetic acid)Data for a structurally similar compound suggests good solubility.
Dimethylformamide (DMF)Polar Aproticapprox. 25 (for 5-Hydroxyindole-3-acetic acid)Data for a structurally similar compound suggests good solubility.
EthanolPolar Proticapprox. 25 (for 5-Hydroxyindole-3-acetic acid)Data for a structurally similar compound suggests good solubility.

Q2: What factors influence the solubility of this compound?

A2: The solubility of this compound is primarily influenced by its molecular structure, which includes a polar indole ring with a hydroxyl group and a carboxylic acid group. Key factors include:

  • Solvent Polarity: As a polar molecule, it generally dissolves better in polar solvents.

  • Solvent Type (Protic vs. Aprotic):

    • Polar Protic Solvents (e.g., methanol, ethanol) can engage in hydrogen bonding with the hydroxyl and carboxylic acid groups, facilitating solubility.

    • Polar Aprotic Solvents (e.g., DMSO, DMF) are also effective due to their high polarity and ability to act as hydrogen bond acceptors.

  • pH of the Solution: The carboxylic acid group is acidic. In basic solutions (higher pH), it will deprotonate to form a more soluble carboxylate salt.

  • Temperature: Solubility generally increases with temperature, although this can vary depending on the solvent.

  • Purity of the Compound: Impurities can affect the observed solubility.

Q3: Why is my this compound not dissolving in a particular organic solvent?

A3: Several factors could be contributing to this issue:

  • Solvent Choice: The solvent may not be polar enough to effectively solvate the molecule. Nonpolar solvents like hexane or toluene are unlikely to be effective.

  • Concentration: You may be attempting to dissolve the compound above its solubility limit in that specific solvent.

  • Temperature: The dissolution process may require gentle heating.

  • Water Content: For some organic solvents, the presence of a small amount of water can either enhance or decrease the solubility of carboxylic acids.

Q4: Can I use sonication or heating to aid dissolution?

A4: Yes, both sonication and gentle heating can be used to increase the rate of dissolution. However, it is crucial to monitor the stability of the compound, as prolonged exposure to high temperatures may cause degradation. A water bath set to a moderate temperature (e.g., 30-40°C) is a safe starting point.

Q5: How should I prepare a stock solution of this compound for biological assays?

A5: It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO or methanol. This stock solution can then be diluted to the final desired concentration in your aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological activity.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Issue 1: The compound precipitates out of solution when I dilute my organic stock into an aqueous buffer.

  • Cause: The solubility of the compound is likely much lower in the aqueous buffer than in the concentrated organic stock solution. This is a common phenomenon known as "crashing out."

  • Solutions:

    • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer to below its solubility limit.

    • Increase the Percentage of Organic Solvent: If your experimental setup allows, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Always run a vehicle control to account for any effects of the solvent itself.

    • Adjust the pH of the Aqueous Buffer: Since this compound is acidic, increasing the pH of your aqueous buffer (e.g., to pH 7.4 or higher) will deprotonate the carboxylic acid, significantly increasing its aqueous solubility.

    • Use a Surfactant or Solubilizing Agent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 20) or a solubilizing agent like cyclodextrin to the aqueous buffer can help maintain the compound in solution.

Issue 2: The dissolved compound solution is colored.

  • Cause: Solutions of this compound, particularly in chloroform/ethanol mixtures, can appear yellow to brown. This is generally not a cause for concern unless the color intensifies significantly over time, which could indicate degradation. Indole derivatives can be susceptible to oxidation.

  • Solutions:

    • Use Freshly Prepared Solutions: To minimize the potential for degradation, it is best to prepare solutions fresh for each experiment.

    • Store Stock Solutions Properly: If you need to store stock solutions, keep them at -20°C or -80°C and protect them from light. Aliquoting the stock solution can prevent multiple freeze-thaw cycles.

    • Work with High-Purity Solvents: Ensure that the organic solvents used are of high purity and free from contaminants that could promote degradation.

Issue 3: Inconsistent results in biological assays.

  • Cause: Inconsistent solubility or precipitation of the compound can lead to variability in the effective concentration in your assay, resulting in unreliable data.

  • Solutions:

    • Visually Inspect Solutions: Before adding the compound to your assay, visually inspect the diluted solution for any signs of precipitation (haziness, cloudiness, or visible particles).

    • Centrifuge and Filter: If you suspect precipitation, you can centrifuge your final diluted solution and test the supernatant to ensure the compound is fully dissolved. Alternatively, filtering the solution through a 0.22 µm syringe filter can remove any undissolved particles.

    • Optimize Your Dilution Protocol: Add the organic stock solution to your aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

  • Add approximately 1-2 mg of this compound to a small vial.

  • Add 100 µL of the test solvent to the vial.

  • Vortex the vial for 30 seconds at room temperature.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • If the compound is not fully soluble, add another 100 µL of the solvent and repeat the process. Continue adding the solvent in increments up to a total volume of 1 mL.

  • If the compound is still not fully dissolved, gentle heating or sonication can be applied to assess if solubility increases with energy input.

Protocol 2: Preparation of a Concentrated Stock Solution (e.g., 50 mg/mL in Methanol)

  • Weigh out a precise amount of this compound (e.g., 50 mg) into a sterile, conical tube.

  • Add the appropriate volume of high-purity methanol (in this case, 1 mL) to the tube.

  • Vortex the tube until the solid is completely dissolved. The solution should be clear and colorless.

  • If necessary, use a water bath sonicator for a few minutes to aid dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Visualizations

experimental_workflow start Start: Weigh This compound add_solvent Add Organic Solvent (e.g., Methanol, DMSO) start->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution dilute Dilute into Aqueous Buffer stock_solution->dilute final_solution Final Working Solution dilute->final_solution end End: Use in Assay final_solution->end

Caption: Experimental workflow for preparing a working solution.

troubleshooting_logic issue Issue: Compound precipitates in aqueous buffer check_conc Is the final concentration too high? issue->check_conc Start Here check_ph Is the buffer pH below 7? check_conc->check_ph No lower_conc Solution: Lower the final concentration check_conc->lower_conc Yes check_solvent Is the organic co-solvent percentage too low? check_ph->check_solvent No increase_ph Solution: Increase buffer pH to >7.4 check_ph->increase_ph Yes increase_solvent Solution: Increase co-solvent percentage (if possible) check_solvent->increase_solvent Yes

Caption: Troubleshooting logic for precipitation issues.

Stability and degradation of 5-Hydroxyindole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Hydroxyindole-2-carboxylic acid (5-HICA) in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 5-HICA in solution?

A1: The stability of this compound (5-HICA) in solution is influenced by several key factors. These include:

  • pH: 5-HICA is susceptible to degradation in both acidic and alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1] For optimal stability, it is recommended to store 5-HICA solutions at -20°C.[2]

  • Light Exposure: Indole compounds can be sensitive to light, which may induce photolytic degradation.[3] It is advisable to protect solutions from light.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the indole ring.[4][5]

Q2: What are the recommended storage conditions for 5-HICA solutions?

A2: To ensure the stability of 5-HICA in solution, it is recommended to:

  • Store solutions at -20°C for long-term storage.[2]

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use airtight containers to minimize exposure to oxygen.

  • For short-term use, solutions may be stored at 2-8°C, but stability should be verified for the intended duration of use.

Q3: What are the potential degradation pathways for 5-HICA?

A3: Based on the chemical structure of 5-HICA and knowledge of related indole compounds, the following degradation pathways are plausible:

  • Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of hydroxylated and ring-opened products. One known oxidation product of 5-HICA when treated with KMnO4 is pyrrole-2,3,5-tricarboxylic acid.[4][5]

  • Hydrolysis/Decarboxylation: Under acidic or basic conditions, the carboxylic acid group may be removed through decarboxylation.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various photolytic products, potentially through radical-mediated reactions.

Troubleshooting Guides

Issue 1: Rapid Loss of 5-HICA Purity in Solution

Symptoms:

  • A significant decrease in the peak area of 5-HICA in HPLC analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Discoloration of the solution (e.g., turning yellow or brown).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inappropriate Storage Temperature Verify that the solution is stored at the recommended temperature of -20°C. Avoid repeated freeze-thaw cycles.
Exposure to Light Ensure the solution is stored in a light-protected container (e.g., amber vial).
Oxidation Prepare solutions using deoxygenated solvents. Purge the headspace of the storage vial with an inert gas like nitrogen or argon.
Incorrect pH Measure the pH of the solution. If possible, adjust the pH to a neutral range (around pH 7) using a suitable buffer, unless the experimental conditions require a specific pH.
Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the measured concentration of 5-HICA between replicate samples or different time points.

  • Poor reproducibility of degradation profiles.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inconsistent Sample Handling Standardize all sample handling procedures, including thawing, mixing, and dilution. Ensure uniform exposure of all samples to experimental conditions (temperature, light).
Leaching from Container Use high-quality, inert containers (e.g., glass or polypropylene) to prevent interaction with the solution.
Contamination Ensure all glassware and equipment are thoroughly cleaned to avoid contamination with substances that could catalyze degradation.
Analytical Method Variability Validate the analytical method for precision, accuracy, and linearity. Use an internal standard to correct for variations in injection volume and detector response.

Experimental Protocols

Forced Degradation Study Protocol for 5-HICA

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-HICA in a suitable solvent (e.g., methanol or a mixture of chloroform and ethanol) at a concentration of 1 mg/mL.[6]

2. Stress Conditions:

Stress ConditionProtocol
Acidic Hydrolysis Mix 1 mL of 5-HICA stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
Basic Hydrolysis Mix 1 mL of 5-HICA stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation Mix 1 mL of 5-HICA stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Place 1 mL of 5-HICA stock solution in a sealed vial and heat in an oven at 80°C for 48 hours.
Photolytic Degradation Expose 1 mL of 5-HICA stock solution in a clear vial to a photostability chamber (with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method is a starting point and may require optimization for specific applications.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 280 nm
Injection Volume 10 µL

Visualizations

degradation_pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation HICA This compound Decarboxylated_HICA 5-Hydroxyindole (Decarboxylation) HICA->Decarboxylated_HICA H+, Heat Decarboxylated_HICA_base 5-Hydroxyindole (Decarboxylation) HICA->Decarboxylated_HICA_base OH-, Heat Oxidized_HICA Pyrrole-2,3,5-tricarboxylic acid (Ring Opening) HICA->Oxidized_HICA [O] Photo_HICA Hydroxylated/Dehydrogenated Products HICA->Photo_HICA Light (hν)

Caption: Plausible degradation pathways of 5-HICA under different stress conditions.

experimental_workflow start Start: 5-HICA Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sample Sample at Time Points stress->sample prepare Sample Preparation (Neutralize, Dilute) sample->prepare analyze HPLC Analysis prepare->analyze end End: Data Analysis (Purity, Degradation Products) analyze->end

Caption: Workflow for a forced degradation study of 5-HICA.

troubleshooting_logic issue Issue: Decreased 5-HICA Purity check_storage Check Storage Conditions (Temp, Light, Air) issue->check_storage check_ph Check Solution pH issue->check_ph check_method Review Analytical Method issue->check_method solution_storage Solution: Store at -20°C, protect from light, use inert gas check_storage->solution_storage solution_ph Solution: Adjust to neutral pH if possible check_ph->solution_ph solution_method Solution: Validate method, use internal standard check_method->solution_method

Caption: Troubleshooting logic for decreased 5-HICA purity in solution.

References

Common byproducts in 5-Hydroxyindole-2-carboxylic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Hydroxyindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing the indole-2-carboxylic acid scaffold are the Fischer indole synthesis and the Reissert indole synthesis. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am observing a significant amount of dark, tar-like material in my reaction mixture. What is causing this and how can I minimize it?

A2: Tar formation is a common issue in Fischer indole synthesis, often caused by the strongly acidic and high-temperature conditions. To mitigate this, consider the following:

  • Optimize Acid Catalyst: The type and concentration of the acid catalyst are critical. Experiment with milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂).

  • Temperature Control: High temperatures can promote polymerization. It is advisable to start with milder temperature conditions and gradually increase if the reaction is not proceeding.

  • Microwave-Assisted Synthesis: This technique can sometimes offer rapid heating and improved yields in shorter reaction times, potentially reducing tar formation.

Q3: My final product seems to be decarboxylating upon purification. How can I prevent this?

A3: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[1][2] To avoid this:

  • Avoid Excessive Heat: During workup and purification, particularly during solvent removal and drying, use the lowest feasible temperatures.

  • Purification Method: Opt for purification methods that do not require high heat, such as column chromatography at room temperature or recrystallization from a solvent system with a lower boiling point.

Q4: After my synthesis, I have unreacted starting materials. What is the best way to remove them?

A4: The removal of unreacted starting materials depends on their chemical properties relative to this compound.

  • Acid-Base Extraction: If the starting materials are not acidic, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

  • Chromatography: Flash column chromatography is a versatile method for separating the product from starting materials with different polarities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Formation of byproducts (e.g., regioisomers, polymers). - Product loss during workup/purification.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, catalyst, reaction time). - Employ a purification protocol that minimizes product loss (see detailed protocols below).
Persistent Impurities in Final Product - Co-eluting byproducts in chromatography. - Co-precipitation of impurities during recrystallization.- For chromatography, try a different solvent system or a different stationary phase (e.g., reversed-phase C18 silica). - For recrystallization, use a different solvent or a solvent pair to improve selectivity. A second recrystallization may be necessary.
Formation of Regioisomers (in Fischer Indole Synthesis) - Use of an unsymmetrical ketone or a substituted phenylhydrazine can lead to the formation of two different indole isomers.- If possible, choose symmetrical starting materials. - If regioisomers are unavoidable, they will likely require careful separation by column chromatography.
Oxidation of the Hydroxyl Group - The 5-hydroxy group can be susceptible to oxidation, leading to colored impurities (e.g., quinones).- Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Consider protecting the hydroxyl group before the indole synthesis, followed by deprotection as a final step.

Purification Protocols

Data on Purification of this compound
Purification Method Typical Crude Purity Typical Final Purity Key Considerations
Recrystallization 80-90%>98%Solvent selection is crucial for good recovery and purity.
Flash Column Chromatography 70-90%>99%Requires careful selection of stationary phase and eluent to ensure good separation from polar impurities.
Experimental Protocol 1: Recrystallization

This protocol is suitable for purifying this compound that is substantially pure (>80%) but contains minor impurities.

Methodology:

  • Solvent Selection: A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 40-50 °C) to avoid decarboxylation.

Experimental Protocol 2: Flash Column Chromatography

This method is ideal for purifying crude material that contains a significant amount of byproducts with different polarities.

Methodology:

  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

  • Eluent System: A gradient of ethyl acetate in hexanes is commonly used. A typical starting point is 10% ethyl acetate in hexanes, gradually increasing the polarity to 50% or higher, depending on the polarity of the byproducts. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to reduce tailing of the carboxylic acid product on the silica gel.

  • Column Packing: Prepare a slurry of the silica gel in the initial, low-polarity eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture and gradually increase the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature.

Visualizing Reaction and Purification Workflows

The following diagrams illustrate the general synthetic pathways and a typical purification workflow.

Synthesis_Pathways cluster_fischer Fischer Indole Synthesis cluster_reissert Reissert Indole Synthesis p-Methoxyphenylhydrazine p-Methoxyphenylhydrazine Hydrazone Intermediate Hydrazone Intermediate p-Methoxyphenylhydrazine->Hydrazone Intermediate + Pyruvic Acid This compound (Crude) This compound (Crude) Hydrazone Intermediate->this compound (Crude) Acid Catalyst, Heat 4-Hydroxy-2-nitrotoluene 4-Hydroxy-2-nitrotoluene Ethyl (4-hydroxy-2-nitrophenyl)pyruvate Ethyl (4-hydroxy-2-nitrophenyl)pyruvate 4-Hydroxy-2-nitrotoluene->Ethyl (4-hydroxy-2-nitrophenyl)pyruvate + Diethyl oxalate, Base Ethyl (4-hydroxy-2-nitrophenyl)pyruvate->this compound (Crude) Reductive Cyclization

Caption: Common synthetic routes to this compound.

Purification_Workflow Crude Product Crude Product Dissolution in Organic Solvent Dissolution in Organic Solvent Crude Product->Dissolution in Organic Solvent Aqueous Base Wash (Extraction) Aqueous Base Wash (Extraction) Dissolution in Organic Solvent->Aqueous Base Wash (Extraction) Acidification of Aqueous Layer Acidification of Aqueous Layer Aqueous Base Wash (Extraction)->Acidification of Aqueous Layer Precipitation Precipitation Acidification of Aqueous Layer->Precipitation Filtration Filtration Precipitation->Filtration Purified Product Purified Product Filtration->Purified Product Recrystallization or Chromatography Recrystallization or Chromatography Purified Product->Recrystallization or Chromatography Further Purification STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerization Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene initiates Inhibitor 5-Hydroxyindole-2-carboxylic acid derivative Inhibitor->STAT3 inhibits phosphorylation

References

Technical Support Center: Purification of Crude 5-Hydroxyindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of crude 5-Hydroxyindole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a dark discoloration. What is the likely cause and how can I remove it?

A1: Dark discoloration in crude this compound is often due to aerial oxidation of the phenol group, residual starting materials, or polymeric impurities formed during the synthesis. To address this, a recrystallization step with the addition of activated charcoal can be effective. The charcoal adsorbs colored impurities, which are then removed by hot filtration. It is also crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize oxidation.

Q2: I am observing a low yield after purification. What are the common reasons for product loss?

A2: Low recovery of this compound can stem from several factors:

  • Incomplete precipitation: During acid-base extraction, ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate and induce precipitation.

  • Solubility in wash solvents: The product has some solubility in common organic solvents and water. Use minimal volumes of cold solvents for washing the purified solid.

  • Multiple purification steps: Each purification step, such as transfer, filtration, and recrystallization, inevitably leads to some material loss. Optimize the number of steps and handling efficiency.

  • Adsorption on activated charcoal: Using an excessive amount of activated charcoal during decolorization can lead to the adsorption of the desired product. Use the minimum amount necessary to remove the color.

Q3: My HPLC analysis of the purified product shows a persistent impurity peak. What could this be?

A3: A common impurity in the synthesis of this compound from 5-benzyloxyindole is the unreacted starting material, 5-benzyloxyindole-2-carboxylic acid. If the debenzylation reaction is incomplete, this impurity will be carried through the workup. Another possibility is the decarboxylation of the product, especially if exposed to high temperatures, leading to the formation of 5-hydroxyindole. Careful monitoring of the reaction progress by TLC or HPLC can help ensure complete conversion of the starting material. If the impurity persists, column chromatography may be necessary.

Q4: How can I choose an appropriate recrystallization solvent for this compound?

A4: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For carboxylic acids like this compound, polar protic solvents or mixtures are often suitable. Ethanol, methanol, or a mixture of ethanol and water are good starting points for solvent screening. The ideal solvent system will allow for the slow formation of well-defined crystals upon cooling, which helps in excluding impurities.

Troubleshooting Guides

Issue 1: Oily Residue Instead of Crystalline Solid After Recrystallization
Potential Cause Troubleshooting Steps
Incomplete removal of impurities Impurities can lower the melting point and inhibit crystallization. Perform an acid-base extraction to remove non-acidic impurities before recrystallization.
Inappropriate solvent system The chosen solvent may be too good a solvent, preventing precipitation. Try a solvent mixture, adding a less polar "anti-solvent" dropwise to the hot solution until turbidity appears, then redissolve by heating and allow to cool slowly.
Cooling too rapidly Rapid cooling can lead to the precipitation of an amorphous solid or oil. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
Issue 2: Broad Melting Point Range of the Purified Product
Potential Cause Troubleshooting Steps
Presence of residual solvent Ensure the purified crystals are thoroughly dried under vacuum to remove any trapped solvent, which can depress and broaden the melting point range.
Co-precipitation of impurities The recrystallization process may not have been efficient in removing all impurities. A second recrystallization from a different solvent system may be necessary.
Product degradation Overheating during dissolution for recrystallization can cause degradation. Use the minimum temperature required to dissolve the solid.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical purification of crude this compound synthesized from 5-benzyloxyindole. Actual results will vary based on reaction scale and experimental conditions.

Purification Stage Typical Yield (%) Purity by HPLC (%) Appearance
Crude Product 90-9585-90Brown to dark brown powder
After Acid-Base Extraction 80-8595-97Light brown to beige powder
After Recrystallization 70-75>98Off-white to pale yellow crystals

Experimental Protocols

Protocol 1: Purification of Crude this compound by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction twice.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains non-acidic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid (HCl), with stirring until the pH of the solution is between 2 and 3. The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent mixture (e.g., ethanol/water).

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude or partially purified this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize crystal growth, do not disturb the flask during this initial cooling phase.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 5-Benzyloxyindole reaction Debenzylation (e.g., H₂, Pd/C) start->reaction crude_product Crude 5-Hydroxyindole- 2-carboxylic acid reaction->crude_product acid_base Acid-Base Extraction crude_product->acid_base recrystallization Recrystallization acid_base->recrystallization pure_product Pure 5-Hydroxyindole- 2-carboxylic acid recrystallization->pure_product hplc HPLC Purity pure_product->hplc nmr NMR Structure pure_product->nmr ms Mass Spec pure_product->ms

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_purification_steps Purification Options cluster_outcomes Expected Outcomes start Crude Product (Low Purity/Off-Color) acid_base Acid-Base Extraction start->acid_base recrystallization Recrystallization start->recrystallization acid_base->recrystallization Sequential Purification low_purity Low Purity (Re-evaluate Strategy) acid_base->low_purity Ineffective high_purity High Purity Product (>98%) recrystallization->high_purity Successful moderate_purity Moderate Purity (Further Purification Needed) recrystallization->moderate_purity Impurities Remain column_chrom Column Chromatography column_chrom->high_purity moderate_purity->column_chrom

Caption: A logic diagram for troubleshooting the purification of crude this compound.

Technical Support Center: Derivatization Reactions of 5-Hydroxyindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 5-Hydroxyindole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My esterification/amidation reaction of this compound is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the derivatization of this compound can stem from several factors, primarily related to the bifunctional nature of the molecule (containing both a carboxylic acid and a phenolic hydroxyl group), reaction conditions, and reagent stability.

Troubleshooting Steps:

  • Protect the Phenolic Hydroxyl Group: The hydroxyl group at the 5-position is nucleophilic and can compete with the desired alcohol or amine in the reaction, leading to side products and reduced yield of the target derivative.

    • Solution: Protect the hydroxyl group before proceeding with the carboxylic acid derivatization. A common strategy is acetylation using acetic anhydride, followed by deprotection after the primary derivatization is complete.

  • Optimize Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions.

    • Solution: For esterification using coupling agents like DCC or EDC, reactions are often started at 0°C and then allowed to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Anhydrous solvents are crucial as water can hydrolyze activated intermediates.

  • Choice and Stoichiometry of Reagents: The choice of coupling agent and base, as well as their stoichiometry, is critical.

    • Solution: For amide formation, HATU in the presence of a non-nucleophilic base like DIPEA is highly efficient. For esterification, a Steglich esterification using DCC or EDC with a catalytic amount of DMAP is a common and effective method.[1][2] Ensure you are using the correct molar ratios of reagents. An excess of the alcohol or amine can help drive the reaction to completion.

  • Reagent Quality: Degradation of coupling agents or solvents can significantly impact the reaction outcome.

    • Solution: Use fresh, high-purity reagents and anhydrous solvents. Carbodiimides like DCC and EDC are sensitive to moisture.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these side products and how can I minimize them?

A2: The formation of multiple products is a common issue, often due to the reactivity of the hydroxyl group and the indole nitrogen.

Common Side Products and Solutions:

  • O-acylation/O-alkylation: The phenolic hydroxyl group can be acylated or alkylated by the derivatizing agent or activated carboxylic acid.

    • Solution: As mentioned in A1, protecting the hydroxyl group is the most effective strategy to prevent this side reaction.

  • N-acylation of the Indole Ring: While less common under standard esterification or amidation conditions, the indole nitrogen can sometimes react, especially with highly reactive acylating agents.

    • Solution: Using milder reaction conditions and avoiding highly reactive reagents like acyl chlorides can minimize this. Protecting the indole nitrogen is also an option, though it adds complexity to the synthetic route.

  • Formation of N-acylurea: When using carbodiimide coupling agents like DCC, the activated carboxylic acid can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.[3]

    • Solution: Adding a nucleophilic catalyst like DMAP can accelerate the desired esterification or amidation, minimizing the formation of the N-acylurea.[1][3] Running the reaction at lower temperatures can also help.

Q3: How do I choose the right derivatization method for my application?

A3: The choice of derivatization method depends on the desired derivative (ester, amide, etc.), the scale of the reaction, and the sensitivity of your starting material and product to the reaction conditions.

  • Fischer Esterification: This method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[4] It is a simple and cost-effective method for simple esters but may not be suitable for sensitive substrates due to the harsh acidic conditions.

  • Steglich Esterification: This method uses a coupling agent like DCC or EDC and a catalyst like DMAP.[1][3] It is performed under mild, neutral conditions and is suitable for a wide range of substrates, including those that are acid-sensitive.[1]

  • Amide Coupling: For the synthesis of amides, peptide coupling reagents like HATU, HBTU, or PyBOP are highly efficient and minimize side reactions.

Experimental Protocols

Protocol 1: Esterification of this compound via a Protection-Deprotection Strategy

This protocol involves the protection of the phenolic hydroxyl group as an acetate ester, followed by esterification of the carboxylic acid, and subsequent deprotection of the hydroxyl group.

Step 1: Protection of the Hydroxyl Group (Acetylation)

  • Dissolve this compound (1 equivalent) in a mixture of acetic anhydride and a suitable solvent like pyridine.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-acetoxyindole-2-carboxylic acid.

Step 2: Esterification of the Carboxylic Acid (Steglich Esterification)

  • Dissolve 5-acetoxyindole-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere.

  • Add the desired alcohol (1.2-1.5 equivalents) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) if DCC was used.

  • Dilute the filtrate with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the protected ester from Step 2 in a suitable solvent such as methanol or ethanol.

  • Add a base like potassium carbonate or a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid and extract the product.

  • Wash, dry, and concentrate the organic layer. Purify the final product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Yields for Esterification of a Substituted Carboxylic Acid with Different Alcohols using DCC/DMAP.

AlcoholYield (%)
Methanol (MeOH)95
Ethanol (EtOH)84
Isopropanol (i-PrOH)75
Cyclohexanol (c-C₆H₁₁OH)65
tert-Butanol (t-BuOH)65

Data adapted from a representative Steglich esterification procedure, illustrating the effect of steric hindrance on reaction yield.[3]

Visualizations

Derivatization_Workflow start Start: this compound decision Is selective derivatization of the carboxylic acid required? start->decision protect Protect Hydroxyl Group (e.g., Acetylation) decision->protect Yes derivatize_direct Direct Derivatization (Risk of side products) decision->derivatize_direct No derivatize_protected Derivatize Carboxylic Acid (Esterification or Amidation) protect->derivatize_protected deprotect Deprotect Hydroxyl Group derivatize_protected->deprotect purify Purification of Final Product deprotect->purify derivatize_direct->purify end End: Desired Derivative purify->end

Caption: Workflow for the derivatization of this compound.

Steglich_Esterification cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC/EDC ROH Alcohol DCC DCC/EDC DMAP DMAP (catalyst) Acyl_pyridinium N-Acylpyridinium Ion (highly reactive) O_acylisourea->Acyl_pyridinium + DMAP Ester Ester O_acylisourea->Ester + ROH (slower) Acyl_pyridinium->RCOOH - DMAP Acyl_pyridinium->Ester + ROH Urea Urea Byproduct

Caption: Simplified mechanism of Steglich esterification.

References

Preventing oxidation of 5-Hydroxyindole-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxyindole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during storage and experimental use.

Troubleshooting Guides

This section addresses specific issues that users may encounter related to the stability of this compound.

ProblemPotential CauseRecommended Solution
Discoloration of solid compound (e.g., turning brown) Oxidation due to exposure to air (oxygen) and/or light.Store the solid compound in an amber vial, purge with an inert gas (e.g., argon or nitrogen), and store at -20°C or lower. Minimize exposure to light and air during handling.
Decreased purity of the compound over time in solution Oxidation in solution, which can be accelerated by factors such as solvent type, pH, temperature, and the presence of dissolved oxygen.Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents, store solutions at -20°C or -80°C in tightly sealed vials, and protect from light. Consider the use of antioxidants.
Inconsistent experimental results Degradation of this compound stock solutions.Always use freshly prepared solutions for critical experiments. If using a stored solution, verify its purity by a suitable analytical method (e.g., HPLC) before use.
Appearance of unknown peaks in chromatograms Formation of oxidation products. A known oxidation product with strong oxidizing agents like KMnO4 is pyrrole-2,3,5-tricarboxylic acid.[1]Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Implement preventative measures such as using deoxygenated solvents and adding antioxidants.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed, amber-colored vial to protect it from light. To further minimize oxidation, it is best practice to purge the vial with an inert gas like argon or nitrogen before sealing.

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh for each experiment. If you must store solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes.

  • Storage Temperature: Store solutions at -20°C or, for longer-term storage, at -80°C.

  • Container: Use amber glass vials with tight-fitting caps to prevent light exposure and solvent evaporation.

  • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas before sealing the vial.

Q3: Can I use antioxidants to prevent the oxidation of this compound in solution?

A3: Yes, adding antioxidants to your solutions can help to mitigate oxidation. While specific studies on this compound are limited, general antioxidants used for indole compounds can be considered. It is crucial to choose an antioxidant that will not interfere with your downstream applications. Potential candidates include:

  • Ascorbic acid

  • Butylated hydroxytoluene (BHT)

  • Tocopherol (Vitamin E)

The optimal concentration of the antioxidant should be determined empirically for your specific application, but starting with a low concentration (e.g., 0.01-0.1% w/v) is advisable.

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation in the solid form include a change in color, typically darkening to a brownish hue. In solution, degradation can be identified by a color change or by the appearance of additional peaks in analytical chromatograms (e.g., HPLC or LC-MS).

Q5: What is the primary oxidation product of this compound?

A5: Upon oxidation with strong oxidizing agents like potassium permanganate (KMnO₄), this compound is known to yield pyrrole-2,3,5-tricarboxylic acid.[1] Under milder, ambient storage conditions, a variety of other oxidation products may form.

Experimental Protocols

Protocol for Storage of Solid this compound
  • Place the solid this compound in a pre-weighed amber glass vial.

  • Place the vial in a desiccator under vacuum for a short period to remove any residual moisture.

  • Gently flush the vial with a stream of dry inert gas (argon or nitrogen) for 1-2 minutes.

  • Immediately and tightly seal the vial with a cap containing a chemically resistant liner.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a freezer at -20°C.

Protocol for Preparation and Short-Term Storage of a Stock Solution
  • Deoxygenate Solvent: Take the desired volume of a suitable solvent (e.g., DMSO, ethanol) in a flask. Sparge the solvent with a gentle stream of inert gas (argon or nitrogen) for 15-30 minutes.

  • Weigh Compound: Quickly weigh the required amount of solid this compound in a tared vial.

  • Dissolution: Add the deoxygenated solvent to the solid to achieve the desired concentration. If necessary, sonicate briefly to aid dissolution.

  • Storage: If the solution is not for immediate use, transfer it to a small amber vial. Flush the headspace of the vial with inert gas before sealing tightly.

  • Label and Store: Label the vial with the compound name, concentration, solvent, and date of preparation. Store at -20°C for short-term storage (days) or -80°C for longer-term storage (weeks to months).

Protocol for Monitoring Oxidation by HPLC-UV

This protocol provides a general method for assessing the purity of this compound and detecting the presence of degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound, which should be determined using a UV-Vis spectrophotometer (a reasonable starting point is around 290-310 nm).

  • Sample Preparation: Dilute a small aliquot of your stock solution in the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the sample and a blank (solvent) onto the HPLC system. Compare the chromatogram of a freshly prepared solution with that of a stored solution. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation of this compound cluster_solid Solid Compound Handling cluster_solution Solution Preparation & Storage cluster_analysis Stability Analysis Solid Receive Solid Compound StoreSolid Store at -20°C in amber vial under inert gas Solid->StoreSolid Weigh Weigh quickly StoreSolid->Weigh Dissolve Dissolve Solid Weigh->Dissolve Deoxygenate Deoxygenate Solvent (e.g., N2 sparging) Deoxygenate->Dissolve UseFresh Use Immediately (Recommended) Dissolve->UseFresh StoreSolution Store at -20°C or -80°C in amber vial under inert gas Dissolve->StoreSolution If storage is necessary Analyze Analyze by HPLC/LC-MS UseFresh->Analyze Optional QC StoreSolution->Analyze CheckPurity Check for Degradation Products Analyze->CheckPurity

Caption: Workflow for handling and storing this compound to minimize oxidation.

Degradation_Pathway Simplified Oxidation Pathway HI2CA This compound Oxidation Oxidation (e.g., O2, light, heat) HI2CA->Oxidation StrongOxidation Strong Oxidant (e.g., KMnO4) HI2CA->StrongOxidation Intermediate Oxidized Intermediates (e.g., quinone-like species) Oxidation->Intermediate DegradationProducts Various Degradation Products Intermediate->DegradationProducts PyrroleAcid Pyrrole-2,3,5-tricarboxylic acid StrongOxidation->PyrroleAcid

Caption: Simplified potential oxidation pathways for this compound.

References

Technical Support Center: Enhancing Solubility of 5-Hydroxyindole-2-carboxylic Acid Peptide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of peptide derivatives of 5-Hydroxyindole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide derivative won't dissolve in aqueous buffers (e.g., PBS). What is the first step?

A1: The poor aqueous solubility likely stems from the hydrophobic indole core and the overall charge characteristics of the peptide. The first and most critical step is to assess the net charge of your specific peptide derivative at neutral pH.

  • Determine the peptide's charge: Assign a value of +1 to each basic residue (e.g., Lysine, Arginine, Histidine) and -1 to each acidic residue (e.g., Aspartic Acid, Glutamic Acid, the C-terminal carboxyl group, and the this compound moiety itself).[1]

  • For basic peptides (net positive charge): Attempt dissolution in a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA). Add a small volume of the acidic solution to solubilize the peptide, then dilute with your desired aqueous buffer.[2][3]

  • For acidic peptides (net negative charge): Attempt dissolution in a dilute basic solution, such as 0.1 M ammonium bicarbonate. After dissolution, you can adjust the pH and dilute with your target buffer.[3]

  • For neutral or very hydrophobic peptides: If the peptide has a high proportion of non-polar amino acids, direct dissolution in aqueous solutions will be challenging.[2][4] In this case, you should start with a small amount of a water-miscible organic solvent as described in Q2.

It is always recommended to test the solubility of a small aliquot of the peptide before dissolving the entire sample. [5]

Q2: pH adjustment was not sufficient. What organic co-solvents can I try?

A2: If pH adjustment alone is ineffective, using a minimal amount of a water-miscible organic co-solvent is the next logical step. These co-solvents reduce the polarity of the aqueous medium, aiding the dissolution of hydrophobic compounds.[2]

Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Ethanol or Isopropanol

Recommended Procedure:

  • Dissolve the peptide derivative in a small volume of the pure organic solvent (e.g., DMSO).

  • Once fully dissolved, slowly add the aqueous buffer dropwise to the peptide solution while vortexing.

  • For cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically <1% v/v for DMSO) to avoid cytotoxicity.[2][3]

Caution: DMSO may oxidize peptides containing methionine or free cysteine residues. For these peptides, DMF is a preferable alternative.[2][3]

Q3: My peptide derivative dissolves initially but then precipitates or forms a gel over time. What is happening and how can I prevent it?

A3: This phenomenon is likely due to peptide aggregation, where individual peptide molecules self-associate to form larger, insoluble structures.[5][6] Aggregation is driven by factors such as high peptide concentration, hydrophobic interactions, and the formation of secondary structures like beta-sheets.[7]

Troubleshooting Strategies:

  • Optimize Storage Conditions: Store the peptide solution at a lower temperature (4°C or -20°C) and avoid repeated freeze-thaw cycles or vigorous agitation.[6]

  • Reduce Concentration: Work with the lowest feasible concentration for your experiment.

  • Incorporate Excipients: If compatible with your experimental design, consider adding stabilizing excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol).[6]

  • Use Chaotropic Agents (as a last resort): For non-cellular, analytical applications, agents like 6M Guanidine HCl or 8M Urea can be used to disrupt aggregation, but be aware that these will denature the peptide.[3][5]

Q4: I need to improve the bioavailability of my compound for in vivo studies, but organic solvents are not ideal. What are some advanced formulation strategies?

A4: For in vivo applications where solubility and stability are paramount, more advanced formulation techniques can be employed.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like the indole moiety, within their cavity, forming an inclusion complex with enhanced aqueous solubility.[8][9] The carboxyl group of the indole derivative can form hydrogen bonds with the hydroxyl groups on the cyclodextrin rim, further stabilizing the complex.[8]

  • Solid Dispersions: This technique involves dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., polyethylene glycol - PEG).[10][11] When exposed to an aqueous environment, the polymer dissolves rapidly, releasing the drug as very fine particles with a greatly increased surface area for dissolution.

Data Presentation: Solubility Profile Screening

Since the exact solubility of a specific peptide derivative is highly dependent on its unique amino acid sequence, a universal data table cannot be provided. Instead, researchers should generate a solubility profile for their compound of interest. The following table outlines a typical screening panel.

Solvent System Concentration Range to Test (mg/mL) Observations to Record Rationale
Deionized Water0.1 - 10Clarity, precipitation, time to dissolveEstablishes baseline aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.40.1 - 10Clarity, precipitationAssesses solubility in a common physiological buffer.
10% Acetic Acid in Water0.1 - 20Clarity, precipitationTests solubility for basic or neutral peptides.[2]
0.1 M Ammonium Bicarbonate, pH ~80.1 - 20Clarity, precipitationTests solubility for acidic peptides.[3]
10% DMSO in Water (v/v)1 - 50Clarity, precipitationCommon co-solvent system for hydrophobic compounds.
20% Ethanol in Water (v/v)1 - 50Clarity, precipitationAlternative co-solvent system.
5% (w/v) β-Cyclodextrin in Water1 - 20Clarity, precipitationEvaluates the potential for complexation to enhance solubility.[8]

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound peptide derivative

  • Selected solvent (from the table above)

  • 2 mL screw-cap vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) for concentration measurement

Procedure:

  • Add an excess amount of the peptide derivative to a vial containing a known volume (e.g., 1 mL) of the test solvent. An excess is indicated by visible undissolved solid.

  • Seal the vials securely and place them on an orbital shaker.

  • Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After agitation, let the vials stand to allow for sedimentation of the undissolved solid.

  • Carefully withdraw a sample from the clear supernatant.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining microparticulates.

  • Analyze the concentration of the dissolved compound in the final supernatant using a validated analytical method.

Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation

This method creates a solid dispersion of the peptide derivative in a hydrophilic polymer, which can enhance dissolution rates.[10]

Materials:

  • This compound peptide derivative

  • Polyethylene Glycol (e.g., PEG 6000)

  • Methanol or other suitable volatile solvent

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired ratio of drug to polymer (e.g., 1:5 w/w).

  • Dissolve both the peptide derivative and the PEG 6000 in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution.

  • Remove the methanol using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film or powder is formed.

  • Transfer the resulting solid to a vacuum oven and dry at a moderate temperature (e.g., 30°C) for 48 hours to remove any residual solvent.[10]

  • Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • The resulting powder can be used for dissolution studies or other downstream applications.

Visualizations

TroubleshootingWorkflow start Start: Poorly Soluble Peptide Derivative check_charge Assess Net Charge of Peptide start->check_charge acidic Acidic (Net Negative) check_charge->acidic < 0 basic_neutral Basic or Neutral check_charge->basic_neutral >= 0 try_base Try Dilute Base (e.g., 0.1M NH4HCO3) acidic->try_base try_acid Try Dilute Acid (e.g., 10% Acetic Acid) basic_neutral->try_acid soluble1 Soluble? try_base->soluble1 soluble2 Soluble? try_acid->soluble2 use_cosolvent Use Minimal Organic Co-Solvent (e.g., DMSO) soluble1->use_cosolvent No end Proceed with Experiment soluble1->end Yes soluble2->use_cosolvent No soluble2->end Yes soluble3 Soluble? use_cosolvent->soluble3 advanced Consider Advanced Formulation (Cyclodextrin, Solid Dispersion) soluble3->advanced No soluble3->end Yes CoSolventScreening start Start: Small Aliquot of Lyophilized Peptide add_dmso Add minimal pure DMSO (e.g., 10 µL) to dissolve start->add_dmso vortex1 Vortex until clear add_dmso->vortex1 add_buffer Add aqueous buffer dropwise while vortexing vortex1->add_buffer observe Observe for precipitation add_buffer->observe clear Solution remains clear observe->clear No precipitate Precipitate forms observe->precipitate Yes end Proceed to final dilution clear->end adjust Adjust DMSO/Buffer ratio or try another co-solvent precipitate->adjust CyclodextrinComplexation cluster_before Before Complexation cluster_after After Complexation peptide Hydrophobic Indole Moiety water Water (Poor Solubility) cd Hydrophilic Exterior Hydrophobic Cavity Hydrophilic Exterior peptide_in Indole p1->cd:hydrophobic

References

Technical Support Center: Minimizing Side Reactions in the N-Alkylation of 5-Hydroxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of 5-hydroxyindoles. The primary focus is on minimizing side reactions, particularly O-alkylation, to achieve high yields of the desired N-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the N-alkylation of 5-hydroxyindoles, and how can it be prevented?

The primary side reaction is the O-alkylation of the hydroxyl group at the 5-position, which competes with the desired N-alkylation. The most effective strategy to prevent this is to protect the hydroxyl group before performing the N-alkylation.

Q2: What are the most suitable protecting groups for the 5-hydroxyl group of indole?

Benzyl (Bn) and silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are commonly used protecting groups. The choice depends on the overall synthetic strategy and the stability of the protecting group to the planned reaction conditions.

  • Benzyl (Bn) group: Stable to a wide range of reaction conditions, including acidic and basic media.[1] It is typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like sodium hydride (NaH).[1] Deprotection is commonly achieved by catalytic hydrogenation (e.g., H₂, Pd/C).[1]

  • tert-Butyldimethylsilyl (TBDMS) group: A bulky silyl ether that offers good stability. It is introduced using TBDMS-Cl and a base like imidazole. It is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).

Q3: My N-alkylation reaction is sluggish or not going to completion. What are the possible causes and solutions?

Several factors can contribute to a slow or incomplete reaction:

  • Incomplete Deprotonation: Ensure the indole nitrogen is fully deprotonated by using a sufficient amount of a strong base (e.g., 1.1-1.2 equivalents of NaH).[2][3]

  • Poor Reagent Purity: Use anhydrous solvents and high-purity reagents. Moisture can quench the base and hinder the reaction.[4]

  • Low Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate. For some N-alkylations, heating to 80°C or higher may be necessary.[4]

  • Steric Hindrance: If the alkylating agent or the indole substrate is sterically bulky, the reaction may be slow. Consider using a more reactive alkylating agent or a less hindered substrate if possible.

Q4: I am observing the formation of C3-alkylated byproducts. How can I improve N-selectivity?

While O-alkylation is the primary concern with 5-hydroxyindoles (when unprotected), C3-alkylation can also occur. To favor N-alkylation:

  • Choice of Solvent: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation.[5]

  • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[4]

  • Protecting the 5-OH Group: Protecting the hydroxyl group can influence the electronic properties of the indole ring and may enhance N-selectivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant O-alkylation observed. The 5-hydroxyl group is unprotected and competing for the alkylating agent.Protect the 5-hydroxyl group with a suitable protecting group (e.g., Benzyl or TBDMS) before N-alkylation.
Low yield of N-alkylated product. Incomplete deprotonation of the indole nitrogen.Use a slight excess of a strong base like NaH (1.1-1.2 eq.) and ensure anhydrous reaction conditions.[2][3]
Low reactivity of the alkylating agent.Use a more reactive alkylating agent (e.g., iodide instead of chloride) or add a catalytic amount of sodium iodide (NaI) to promote the reaction.[1]
Formation of di-alkylated products. Use of excess alkylating agent or prolonged reaction time.Use a stoichiometric amount of the alkylating agent (1.0-1.1 eq.) and monitor the reaction closely by TLC or LC-MS to avoid over-alkylation.[4]
Difficulty in removing the protecting group. The chosen protecting group is too stable for the substrate.Select a protecting group that can be removed under conditions that will not affect the rest of the molecule. For example, use a silyl ether if the molecule is sensitive to hydrogenation.
C3-alkylation as a side reaction. Reaction conditions favor kinetic C3-alkylation.Use a more polar aprotic solvent like DMF and consider increasing the reaction temperature to favor the thermodynamic N-alkylated product.[4][5]

Data Presentation

Table 1: Comparison of N-Alkylation Methods for Protected 5-Hydroxyindoles

Method Substrate Alkylating Agent Base/Catalyst Solvent Temperature Yield of N-alkylated Product (%) Key Considerations
Classical Alkylation5-BenzyloxyindoleBenzyl bromideNaHDMF0°C to RT~90% (estimated based on similar systems)[2]Requires strong base and anhydrous conditions.
Classical Alkylation5-BromoindoleMethyl iodideKOHDMSORT85-95%[2]Can be adapted for protected 5-hydroxyindoles.
Mitsunobu ReactionIndoleVarious alcoholsDEAD/PPh₃THF0°C to RTVariesMild conditions, but requires stoichiometric reagents and purification from byproducts.[6]
Phase-Transfer CatalysisIndoleAlkyl halidesQuaternary ammonium salt/BaseToluene/H₂OVariesVariesGood for large-scale synthesis, avoids anhydrous conditions.[7]
Buchwald-Hartwig AminationIndoleAryl halidesPalladium catalyst/Ligand/BaseToluene80-110°CVariesExcellent for N-arylation, broad substrate scope.[4]

Note: Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Protection of 5-Hydroxyindole with a Benzyl Group
  • Materials: 5-hydroxyindole, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide (BnBr), anhydrous N,N-dimethylformamide (DMF).

  • Procedure: a. To a stirred solution of 5-hydroxyindole (1.0 eq.) in anhydrous DMF, add NaH (1.1 eq.) portion-wise at 0°C under an inert atmosphere. b. Stir the mixture at room temperature for 1 hour. c. Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq.) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction with ice-cold water and extract the product with ethyl acetate. f. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford 5-benzyloxyindole.[1]

Protocol 2: N-Alkylation of 5-Benzyloxyindole
  • Materials: 5-benzyloxyindole, sodium hydride (NaH, 60% dispersion in mineral oil), alkyl halide (e.g., methyl iodide), anhydrous N,N-dimethylformamide (DMF).

  • Procedure: a. To a stirred solution of 5-benzyloxyindole (1.0 eq.) in anhydrous DMF, add NaH (1.2 eq.) portion-wise at 0°C under an inert atmosphere.[2] b. Stir the mixture at 0°C for 30-60 minutes.[2] c. Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0°C. d. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). e. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[4] f. Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by column chromatography.

Protocol 3: Deprotection of the Benzyl Group
  • Materials: N-alkyl-5-benzyloxyindole, Palladium on carbon (10% Pd/C), methanol or ethanol.

  • Procedure: a. Dissolve the N-alkyl-5-benzyloxyindole in methanol or ethanol. b. Add a catalytic amount of 10% Pd/C. c. Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC). d. Filter the reaction mixture through a pad of Celite to remove the catalyst. e. Concentrate the filtrate to obtain the N-alkyl-5-hydroxyindole.[1]

Visualizations

Experimental Workflow for Selective N-Alkylation

workflow cluster_protection Step 1: Protection of 5-Hydroxyl Group cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection start 5-Hydroxyindole prot_reagents BnBr or TBDMS-Cl, Base (e.g., NaH) start->prot_reagents Protection protected_indole Protected 5-Hydroxyindole (5-Benzyloxyindole or 5-TBDMS-oxyindole) prot_reagents->protected_indole alk_reagents Alkyl Halide (R-X), Base (e.g., NaH) protected_indole->alk_reagents N-Alkylation n_alkylated_protected N-Alkyl Protected Indole alk_reagents->n_alkylated_protected deprot_reagents Deprotection Reagent (e.g., H2/Pd-C or TBAF) n_alkylated_protected->deprot_reagents Deprotection final_product N-Alkyl-5-hydroxyindole deprot_reagents->final_product

Caption: A typical workflow for the selective N-alkylation of 5-hydroxyindoles.

Decision Tree for Troubleshooting Poor N-Alkylation Yield

troubleshooting cluster_sm_consumed Starting Material Consumed cluster_side_products Side Products Observed cluster_no_side_products No Side Products Observed cluster_sm_not_consumed Starting Material Not Consumed start Low Yield of N-Alkylated Product check_sm Is Starting Material (Protected Indole) Consumed? start->check_sm check_side_products Are Side Products (O- or C-alkylation) Observed? check_sm->check_side_products Yes check_base Incomplete Deprotonation: - Use 1.1-1.2 eq. of strong base (NaH) - Ensure anhydrous conditions check_sm->check_base No check_reagents Low Reagent Reactivity: - Use a more reactive alkylating agent - Add catalytic NaI check_sm->check_reagents No optimize_conditions Optimize Reaction Conditions: - Change solvent to DMF/DMSO - Increase temperature check_side_products->optimize_conditions Yes check_protection If O-alkylation occurs, ensure complete protection of 5-OH group. check_side_products->check_protection Yes degradation Product may be degrading. Consider milder conditions or shorter reaction time. check_side_products->degradation No

Caption: A decision tree to troubleshoot low yields in N-alkylation reactions.

References

Validation & Comparative

A Comparative Guide to 5-Hydroxyindole-2-carboxylic acid and Indole-3-acetic acid in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established plant hormone Indole-3-acetic acid (IAA) and the lesser-known compound 5-Hydroxyindole-2-carboxylic acid (5-OH-ICA) in the context of plant growth regulation. While IAA is the most abundant and physiologically active native auxin, the role of 5-OH-ICA in plant development remains largely uncharacterized. This document summarizes the known properties of both compounds, presents experimental protocols for their comparative analysis, and outlines the established signaling pathway for IAA.

Introduction

Indole-3-acetic acid (IAA) is a pivotal molecule in plant biology, acting as the primary auxin that orchestrates a wide array of developmental processes, including cell elongation, division, and differentiation.[1][2][3][4] It is synthesized in young leaves and the apical buds of plants and is crucial for everything from root formation to fruit development.[1][4] In contrast, this compound (5-OH-ICA) is an indole carboxylic acid derivative whose function in plant growth is not well-documented. While structurally related to IAA, its efficacy as a plant growth regulator is not established. This guide aims to provide a framework for the objective comparison of these two molecules.

Chemical and Physical Properties

A direct comparison of the fundamental properties of 5-OH-ICA and IAA is essential for understanding their potential biological activities.

PropertyThis compound (5-OH-ICA)Indole-3-acetic acid (IAA)
Molecular Formula C₉H₇NO₃C₁₀H₉NO₂
Molecular Weight 177.16 g/mol 175.18 g/mol [2]
Structure Indole ring with a carboxylic acid at position 2 and a hydroxyl group at position 5.Indole ring with an acetic acid side chain at position 3.[1][2]
Known Plant Presence Not well-documented as a native plant compound.The most common, naturally occurring plant hormone of the auxin class.[1][2]
Primary Role in Plants Unknown.Major plant hormone (auxin) regulating cell division, elongation, and differentiation.[1][2][3][4]

Comparative Biological Activity: Experimental Data

To facilitate a direct comparison, the following table outlines key growth parameters that can be measured using the experimental protocols detailed in this guide. Researchers can use this table to record and compare their findings.

Growth ParameterIndole-3-acetic acid (IAA)This compound (5-OH-ICA)
Primary Root Elongation Inhibits at high concentrations.Data not available.
Lateral Root Formation Promotes initiation and development.Data not available.
Coleoptile/Hypocotyl Elongation Promotes elongation.Data not available.
Gene Expression (Auxin-responsive genes) Induces expression of genes like those in the Aux/IAA, GH3, and SAUR families.Data not available.

Experimental Protocols

To objectively assess the plant growth regulatory activities of 5-OH-ICA relative to IAA, standardized bioassays are crucial. Below are detailed protocols for key experiments.

Root Elongation and Lateral Root Formation Assay in Arabidopsis thaliana

This assay is fundamental for determining the auxin-like activity of a compound by observing its effect on root architecture.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose and 0.8% agar.

  • Sterile petri dishes (90 mm).

  • Stock solutions of IAA and 5-OH-ICA in a suitable solvent (e.g., DMSO or ethanol).

  • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle).

  • Microscope with a camera and image analysis software.

Methodology:

  • Sterilization and Plating: Surface-sterilize Arabidopsis seeds and place them on MS agar plates.

  • Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Germination: Transfer the plates to a growth chamber and grow the seedlings vertically for 4-5 days.

  • Treatment: Prepare MS agar plates containing a range of concentrations of IAA (e.g., 0, 0.01, 0.1, 1, 10 µM) and 5-OH-ICA (a similar concentration range is recommended for initial screening). The solvent concentration should be kept constant across all plates, including the control.

  • Transfer: Carefully transfer the germinated seedlings to the treatment plates.

  • Incubation: Return the plates to the growth chamber and grow vertically for another 5-7 days.

  • Data Collection:

    • Primary Root Length: Scan the plates and measure the length of the primary root from the root-shoot junction to the root tip using image analysis software.

    • Lateral Root Number: Count the number of emerged lateral roots under a dissecting microscope.

Coleoptile Elongation Assay using Oat (Avena sativa)

This classic bioassay measures the ability of a substance to promote cell elongation in the coleoptiles of etiolated seedlings.

Materials:

  • Oat (Avena sativa) seeds.

  • Vermiculite or sand.

  • Trays for germination.

  • Phosphate buffer (e.g., 10 mM, pH 6.0) with 2% sucrose.

  • Stock solutions of IAA and 5-OH-ICA.

  • Test tubes or small beakers.

  • A dark room or growth chamber.

  • A red safe light for handling seedlings.

  • A ruler or digital caliper.

Methodology:

  • Germination: Sow oat seeds in moist vermiculite or sand and grow them in complete darkness for 3-4 days. A brief exposure to red light can suppress mesocotyl growth.

  • Coleoptile Excision: Under a red safe light, harvest the coleoptiles. Cut and discard the apical tip (approximately 2-3 mm) as it is a natural source of auxin. Cut a sub-apical segment of a defined length (e.g., 10 mm).

  • Treatment Incubation: Place a set number of coleoptile segments (e.g., 5-10) into test tubes containing the phosphate buffer with various concentrations of IAA and 5-OH-ICA. Include a buffer-only control.

  • Incubation: Incubate the test tubes on a shaker in the dark at room temperature for 18-24 hours.

  • Measurement: Measure the final length of each coleoptile segment. The increase in length from the initial measurement is the elongation response.

Signaling Pathways

Indole-3-acetic acid (IAA) Signaling Pathway

The canonical IAA signaling pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex. In the presence of auxin, Aux/IAA transcriptional repressors are targeted for degradation by the 26S proteasome. This degradation relieves the repression of Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.

IAA_Signaling_Pathway cluster_nucleus Nucleus IAA_in IAA TIR1_AFB SCF-TIR1/AFB IAA_in->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates/Represses Transcription IAA_out IAA (extracellular) IAA_out->IAA_in Transport caption Canonical IAA Signaling Pathway

Canonical IAA Signaling Pathway
This compound (5-OH-ICA) Signaling Pathway

The signaling pathway for 5-OH-ICA in plants is currently unknown. It is plausible that if it possesses auxin-like activity, it may interact with components of the canonical IAA signaling pathway. However, it could also act through an independent mechanism or be inactive. The experimental protocols provided in this guide can be a starting point to investigate its potential signaling mechanism. For instance, analyzing the expression of auxin-responsive genes after 5-OH-ICA treatment can provide initial clues.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative analysis of 5-OH-ICA and IAA.

Comparative_Analysis_Workflow cluster_preparation Preparation cluster_bioassays Bioassays cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis & Conclusion Compound_Prep Prepare Stock Solutions (IAA & 5-OH-ICA) Root_Assay Root Elongation & Lateral Root Assay Compound_Prep->Root_Assay Coleoptile_Assay Coleoptile Elongation Assay Compound_Prep->Coleoptile_Assay Seed_Sterilization Sterilize & Stratify Seeds (e.g., Arabidopsis, Avena) Seed_Sterilization->Root_Assay Seed_Sterilization->Coleoptile_Assay Gene_Expression Gene Expression Analysis (qRT-PCR/RNA-seq) Root_Assay->Gene_Expression Data_Analysis Quantitative Data Analysis & Statistical Comparison Root_Assay->Data_Analysis Coleoptile_Assay->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on 5-OH-ICA Activity Data_Analysis->Conclusion caption Workflow for Comparative Analysis

References

5-Hydroxyindole-2-carboxylic acid: A Comparative Guide for its Validation as an HPLC Standard for Biogenic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of biogenic amines, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of the validation of 5-Hydroxyindole-2-carboxylic acid (5-HICA) as a potential High-Performance Liquid Chromatography (HPLC) standard, benchmarked against commonly employed alternatives. While 5-HICA presents structural similarities to certain indoleamine biogenic amines, its validation as a broad-spectrum internal standard is not extensively documented. This guide offers supporting experimental data for established standards to provide a framework for the validation of 5-HICA.

Comparison of Internal Standards for Biogenic Amine Analysis

The ideal internal standard should mimic the analyte's behavior during sample preparation and chromatographic analysis, thus compensating for variations in extraction recovery and injection volume. The choice often lies between stable isotope-labeled (SIL) analogs, which are considered the gold standard, and structural analogs.

Internal Standard TypeExample(s)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)Key Considerations
Structural Analog (Indole) This compound (5-HICA) Data not widely availableData not widely availableData not widely availablePotential for use with indoleamines like serotonin, but co-elution with analytes such as tryptophan can occur under certain conditions[1]. Requires thorough validation for each specific biogenic amine panel.
Structural Analog (Aliphatic) 1,7-Diaminoheptane>0.99[2]70-120%[2]<15%[2]A common, cost-effective choice for a range of biogenic amines. May not perfectly mimic the extraction behavior of all analytes.
Stable Isotope-Labeled (SIL) Histamine-d4, Putrescine-d8, 5-HTP-d4>0.99[3][4]90-110% (typically)[3][5]<15% (typically)[3]Co-elutes with the native analyte, providing the most accurate correction for matrix effects and sample processing variability. Higher cost.

Caption: Comparative performance of different internal standards for biogenic amine analysis.

Experimental Protocols for HPLC Method Validation

A comprehensive validation of an HPLC method for biogenic amines using a new internal standard like 5-HICA should follow established guidelines and include the following key experiments.

Specificity and Selectivity

The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma, tissue homogenate) to identify any interfering peaks at the retention times of the biogenic amines and the internal standard.

    • Spike the blank matrix with the biogenic amine standards and the internal standard (5-HICA) and compare the chromatograms to the unspiked matrix and a pure standard solution.

    • Assess peak purity using a photodiode array (PDA) detector or mass spectrometry (MS).

Linearity

The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the biogenic amines, covering the expected range of the samples. A minimum of five concentration levels is recommended.

    • Add a constant concentration of the internal standard (5-HICA) to each calibration standard.

    • Analyze the standards and plot the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), which should ideally be ≥0.99.[6]

Accuracy

The closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking a blank matrix with known amounts of the biogenic amines.

    • Analyze the QC samples in replicate (n=5 or 6) against a calibration curve.

    • Calculate the percent recovery using the formula: (Measured Concentration / Nominal Concentration) x 100. Acceptance criteria are typically within 85-115% (or 80-120% at the lower limit of quantification).[7]

Precision

The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze the QC samples in replicate (n=5 or 6) on the same day and under the same operating conditions.

    • Intermediate Precision (Inter-day precision): Analyze the QC samples in replicate on different days, with different analysts, or on different equipment.

    • Calculate the relative standard deviation (%RSD) for the measurements at each concentration level. The %RSD should typically be ≤15% (or ≤20% at the lower limit of quantification).[2]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol:

    • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization/Extraction Sample->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation IS_Spiking Internal Standard Spiking (5-HICA) Protein_Precipitation->IS_Spiking Derivatization Derivatization (optional) HPLC_Injection HPLC Injection Derivatization->HPLC_Injection IS_Spiking->Derivatization Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection Detection (UV, FLD, MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for biogenic amine analysis using HPLC.

Validation_Process Method_Development Method Development Specificity Specificity/ Selectivity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity System_Suitability System Suitability Specificity->System_Suitability Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Linearity->System_Suitability LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Accuracy->System_Suitability Precision->LOD_LOQ Precision->System_Suitability Robustness Robustness LOD_LOQ->Robustness LOD_LOQ->System_Suitability Robustness->System_Suitability Validated_Method Validated Method System_Suitability->Validated_Method

References

Comparing the efficacy of different 5-hydroxyindole derivatives in serotonin reuptake assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of different 5-hydroxyindole derivatives in inhibiting the serotonin transporter (SERT), a key target in the development of therapeutics for mood disorders. The data presented here is compiled from various in vitro studies to facilitate an objective comparison of these compounds' performance.

Data Presentation: Efficacy of 5-Hydroxyindole Derivatives at the Serotonin Transporter

The following table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of selected 5-hydroxyindole derivatives for the human serotonin transporter (hSERT). Lower values indicate higher potency.

CompoundDerivative ClassKi (nM)IC50 (nM)Assay TypeCell Line
Vilazodone Piperidinyl-indole0.1[1]1.6[1]Radioligand Binding / Reuptake AssayNot Specified
Vortioxetine Piperazinyl-phenyl-sulfide1.6[2]5.4[3]Radioligand Binding / Reuptake AssayNot Specified
5-MeO-DMT TryptamineWeak inhibitor~2184[4]Serotonin Reuptake AssayRat brain synaptosomes

Experimental Protocols

The data presented in this guide are primarily derived from in vitro serotonin reuptake assays, most commonly radioligand binding assays and functional uptake assays. Below are detailed methodologies representative of those used in the cited studies.

Protocol 1: Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay determines the binding affinity of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

  • Test Compounds: Vilazodone, Vortioxetine, 5-MeO-DMT.

  • Reference Compound: A known Selective Serotonin Reuptake Inhibitor (SSRI) such as Fluoxetine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Cell harvester with glass fiber filters.

  • Liquid scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture hSERT-expressing HEK293 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the resulting cell membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and test compound binding.

    • Total Binding wells: Contain cell membrane preparation and radioligand.

    • Non-specific Binding wells: Contain cell membrane preparation, radioligand, and a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).

    • Test Compound wells: Contain cell membrane preparation, radioligand, and serial dilutions of the test compound.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filter mats into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.

  • Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

Protocol 2: [³H]Serotonin Uptake Assay (Functional Assay)

This functional assay measures the ability of a test compound to inhibit the reuptake of radiolabeled serotonin into cells expressing SERT.

Materials:

  • Cell Line: HEK293 cells stably expressing hSERT.

  • Radiolabeled Substrate: [³H]Serotonin.

  • Test Compounds: Vilazodone, Vortioxetine, 5-MeO-DMT.

  • Reference Compound: A known SSRI (e.g., Fluoxetine).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).[4]

  • Lysis Buffer.

  • 96-well microplates.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Plate the hSERT-expressing cells in 96-well plates and grow them to a confluent monolayer.

  • Uptake Assay:

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or reference compound in uptake buffer for 15-30 minutes at 37°C.

    • Initiate serotonin uptake by adding [³H]Serotonin to each well at a final concentration close to its Km for SERT.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

    • Lyse the cells by adding lysis buffer to each well.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

Data Analysis:

  • Determine Non-specific Uptake: Include control wells with a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to determine non-specific uptake.

  • Calculate Specific Uptake: Subtract the non-specific uptake from the total uptake for each concentration of the test compound.

  • Determine IC50: Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Mandatory Visualization

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_released Serotonin (5-HT) Serotonin_vesicle->Serotonin_released Release Serotonin_synapse 5-HT Serotonin_released->Serotonin_synapse SERT Serotonin Transporter (SERT) SERT->Serotonin_released Recycling Serotonin_synapse->SERT Reuptake Receptor 5-HT Receptors Serotonin_synapse->Receptor Binds Signal Signal Transduction Receptor->Signal Inhibitor 5-Hydroxyindole Derivative Inhibitor->SERT Inhibits

Caption: Serotonin reuptake inhibition by 5-hydroxyindole derivatives.

Serotonin_Reuptake_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture hSERT-expressing HEK293 cells B Prepare cell membranes (for binding assay) or plate cells (for uptake assay) A->B D Incubate membranes/cells with radioligand ([³H]Citalopram) and test compounds B->D C Prepare serial dilutions of 5-hydroxyindole derivatives C->D E Separate bound and free radioligand via filtration D->E F Measure radioactivity using scintillation counting E->F G Calculate specific binding and inhibition F->G H Determine IC50 and Ki values G->H

Caption: Experimental workflow for a serotonin reuptake assay.

References

A Predictive Guide to the Cross-Reactivity of 5-Hydroxyindole-2-carboxylic Acid in Drug Screening Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential cross-reactivity of 5-Hydroxyindole-2-carboxylic acid (5-HI-2-C) in common drug screening immunoassays. Due to a lack of direct experimental data on 5-HI-2-C in publicly available literature, this document focuses on a predictive analysis based on structural similarity to known analytes and cross-reactants. It further provides detailed experimental protocols for researchers to conduct their own cross-reactivity assessments.

Structural Similarity Analysis: Predicting Potential Cross-Reactivity

The potential for a compound to cross-react in an immunoassay is often related to its structural similarity to the target analyte the assay is designed to detect. This compound is an indole derivative. While structurally distinct from major drugs of abuse like cannabinoids, opioids, and amphetamines, the presence of the indole ring, a hydroxyl group, and a carboxylic acid group presents possibilities for interaction with antibodies used in certain immunoassays.

1.1. Chemical Structures

  • This compound (5-HI-2-C):

    • Formula: C₉H₇NO₃

    • Structure: An indole ring with a hydroxyl group at the 5th position and a carboxylic acid at the 2nd position.

  • 11-nor-9-carboxy-Δ⁹-THC (THC-COOH):

    • Formula: C₂₁H₂₈O₄

    • Structure: The primary metabolite of tetrahydrocannabinol (THC) targeted in cannabis immunoassays. It features a complex multi-ring structure with a carboxylic acid group.

  • Morphine:

    • Formula: C₁₇H₁₉NO₃

    • Structure: A representative opioid with a multi-ring structure containing hydroxyl groups.

  • Amphetamine:

    • Formula: C₉H₁₃N

    • Structure: A phenethylamine derivative.

1.2. Hypothetical Cross-Reactivity

The indole structure is found in various biologically active molecules, including some designer drugs and metabolites. For instance, tryptamines, which are structurally related to indole, have been investigated for cross-reactivity in some amphetamine and other drug immunoassays. The shared bicyclic aromatic structure of the indole in 5-HI-2-C could potentially be recognized by antibodies raised against other aromatic compounds.

However, the overall structural dissimilarity between 5-HI-2-C and the primary targets of common drug screening panels (e.g., THC-COOH, morphine, amphetamine) suggests that significant cross-reactivity is unlikely. The specific positioning of the hydroxyl and carboxyl groups on the indole ring of 5-HI-2-C further differentiates it from the epitopes recognized by antibodies in these assays.

Despite the low probability, the potential for low-level cross-reactivity cannot be entirely dismissed without experimental verification. The following sections provide the necessary protocols to perform such a verification.

Data Presentation: Quantifying Cross-Reactivity

The following tables are templates for researchers to systematically record and compare cross-reactivity data for 5-HI-2-C in various immunoassays.

Table 1: Cross-Reactivity of this compound in Common Immunoassays

Immunoassay PlatformTarget AnalyteCalibrator Concentration (ng/mL)5-HI-2-C Concentration Producing a Positive Result (ng/mL)% Cross-Reactivity
CEDIA THC-COOH50[Experimental Data][Calculated Value]
EMIT THC-COOH50[Experimental Data][Calculated Value]
ELISA THC-COOH50[Experimental Data][Calculated Value]
CEDIA Opiates300 (Morphine)[Experimental Data][Calculated Value]
EMIT Opiates300 (Morphine)[Experimental Data][Calculated Value]
ELISA Opiates300 (Morphine)[Experimental Data][Calculated Value]
CEDIA Amphetamines500 (d-amphetamine)[Experimental Data][Calculated Value]
EMIT Amphetamines500 (d-amphetamine)[Experimental Data][Calculated Value]
ELISA Amphetamines500 (d-amphetamine)[Experimental Data][Calculated Value]

Percent Cross-Reactivity Calculation: % Cross-Reactivity = (Calibrator Concentration / Lowest Concentration of Cross-Reactant Producing a Positive Result) x 100

Table 2: Dose-Response of this compound in a Representative Immunoassay (e.g., THC-COOH ELISA)

5-HI-2-C Concentration (ng/mL)Signal (e.g., Absorbance)Result (Positive/Negative)
0 (Blank)[Experimental Data]Negative
100[Experimental Data][Experimental Result]
500[Experimental Data][Experimental Result]
1000[Experimental Data][Experimental Result]
5000[Experimental Data][Experimental Result]
10000[Experimental Data][Experimental Result]

Experimental Protocols

The following are detailed methodologies for assessing the cross-reactivity of 5-HI-2-C.

3.1. General Cross-Reactivity Testing Protocol

This protocol is applicable to various competitive immunoassay platforms such as CEDIA, EMIT, and ELISA.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, DMSO, or a slightly basic aqueous solution) in which the compound is soluble.

  • Preparation of Spiked Samples: Serially dilute the stock solution into drug-free urine or the appropriate assay buffer to create a range of concentrations to be tested (e.g., from 10 ng/mL to 10,000 ng/mL).

  • Assay Procedure:

    • Follow the specific instructions provided by the manufacturer of the immunoassay kit.

    • Run the drug-free urine/buffer (negative control), the assay calibrator (positive control), and the serially diluted 5-HI-2-C samples.

    • Ensure that all samples and controls are run in replicate (at least duplicate) to ensure the reliability of the results.

  • Data Analysis:

    • Determine the lowest concentration of 5-HI-2-C that produces a signal equivalent to or greater than the cutoff calibrator. This is the minimum concentration required for a positive result.

    • Calculate the percent cross-reactivity using the formula provided in the data presentation section.

3.2. Competitive ELISA Protocol Example

  • Coating: Coat the wells of a microtiter plate with the specific antibody for the target analyte (e.g., anti-THC-COOH antibody). Incubate and then wash the plate.

  • Blocking: Add a blocking buffer to saturate all non-specific binding sites on the wells. Incubate and wash.

  • Competition: Add the 5-HI-2-C spiked samples or standards, along with a fixed amount of enzyme-labeled target analyte (e.g., THC-COOH-HRP conjugate), to the wells. The 5-HI-2-C and the enzyme-labeled analyte will compete for binding to the coated antibody. Incubate and wash.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of 5-HI-2-C if cross-reactivity occurs.

Visualizations

Diagram 1: Competitive Immunoassay Principle

Competitive_Immunoassay cluster_well Antibody-Coated Well cluster_sample Sample Addition cluster_binding Competitive Binding Antibody Antibody Bound_Complex Antibody Analyte Bound_Labeled_Complex Antibody Labeled Analyte Analyte Analyte (or 5-HI-2-C) Analyte->Bound_Complex:f1 Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Bound_Labeled_Complex:f1 Binds Signal Signal Generation (Inversely proportional to Analyte) Bound_Labeled_Complex->Signal

A diagram illustrating the principle of a competitive immunoassay.

Diagram 2: Experimental Workflow for Cross-Reactivity Testing

Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis Stock Prepare 5-HI-2-C Stock Solution Dilutions Create Serial Dilutions in Drug-Free Matrix Stock->Dilutions Run_Samples Run 5-HI-2-C Samples Dilutions->Run_Samples Run_Controls Run Controls (Blank, Calibrator) Measure_Signal Measure Assay Signal Run_Samples->Measure_Signal Determine_Positive Determine Lowest Positive Concentration Measure_Signal->Determine_Positive Calculate_CR Calculate % Cross-Reactivity Determine_Positive->Calculate_CR

A flowchart of the experimental workflow for assessing cross-reactivity.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The potential for cross-reactivity of this compound in any specific immunoassay should be confirmed through rigorous experimental validation as outlined in this document. The information provided is not a substitute for the manufacturer's instructions for any specific immunoassay kit.

A Comparative Guide to 5-Hydroxyindole-2-Carboxylic Acid Amides as Histamine H3 Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-hydroxyindole-2-carboxylic acid amides as histamine H3 receptor (H3R) inverse agonists, evaluating their structure-activity relationship (SAR) against other prominent chemical scaffolds. The objective is to offer a comprehensive resource supported by experimental data to inform drug discovery and development efforts targeting the H3R.

Introduction to H3R Inverse Agonism

The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters.[1] Inverse agonists of the H3R have garnered significant attention as potential therapeutics for a range of neurological and metabolic disorders, including obesity, narcolepsy, and cognitive impairments.[1][2] The this compound amide scaffold has emerged as a promising chemotype for the development of potent and selective H3R inverse agonists.[3]

Structure-Activity Relationship of this compound Amides

Extensive SAR studies on the this compound amide series have revealed key structural features that govern their potency and pharmacokinetic properties. The core scaffold consists of a 5-hydroxyindole-2-carboxamide moiety with substitutions at the indole nitrogen (N1), the 5-position, and on the amide nitrogen.

Key SAR insights from the seminal work by Pierson et al. (2009) are summarized below:

  • N1-Substitution: Small, lipophilic groups at the N1 position, such as isopropyl, are generally favored for optimal activity.

  • 5-Position Linker: An ether linkage at the 5-position connected to a basic amine-containing ring system is critical for high affinity. The nature of this basic moiety significantly influences potency and metabolic stability.

  • Amide Moiety: The amide group is a crucial component, with variations in the amine substituent impacting both affinity and physicochemical properties.

Below is a table summarizing the in vitro activity of representative compounds from this series.

CompoundN1-Substituent5-Position SubstituentAmide SubstituenthH3R Ki (nM)
1 Isopropyl1-Isopropylpiperidin-4-yloxy4,4-Difluoropiperidin-1-yl1.6
2 Isopropyl1-Isopropylpiperidin-4-yloxyMorpholin-4-yl3.2
3 Cyclopentyl1-Isopropylpiperidin-4-yloxy4,4-Difluoropiperidin-1-yl1.3
4 Isopropyl1-Cyclohexylpiperidin-4-yloxy4,4-Difluoropiperidin-1-yl2.5

Comparison with Alternative H3R Inverse Agonist Scaffolds

To provide a broader context, the this compound amide series is compared with other notable classes of H3R inverse agonists.

Pyrazino[1,2-a]indol-1-one Derivatives

This scaffold has yielded potent H3R inverse agonists with favorable physicochemical properties and in vivo efficacy.[4][5]

CompoundKey FeatureshH3R Ki (nM)Reference
A Tricyclic core, piperidin-4-yloxy side chain1.1[4]
B Introduction of a methyl group on the pyrazino ring0.8[4]
Steroid-Based Derivatives

Novel steroid-based compounds have been identified as potent H3R antagonists/inverse agonists, demonstrating a unique chemical space for H3R ligand design.[6][7][8]

CompoundKey FeatureshH3R Ki (nM)Reference
C D-homoazasteroid coreSubnanomolar[6][8]
D 15α-carboxamido derivativePotent activity[7]
Oxazoline-Based Derivatives

Non-imidazole, oxazoline-based compounds represent another important class of H3R inverse agonists with demonstrated in vivo activity in cognitive models.[9]

CompoundKey FeatureshH3R AffinityReference
E Aminopropoxy-phenyloxazoline frameworkHigh[9]

Signaling Pathways and Experimental Workflows

The development and characterization of these compounds rely on a suite of in vitro and in vivo assays. Below are diagrams illustrating the H3R signaling pathway and a typical experimental workflow for evaluating H3R inverse agonists.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gαi/o Protein H3R->G_protein constitutively activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Inverse_Agonist 5-Hydroxyindole- 2-carboxylic acid amide Inverse_Agonist->H3R ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream activates

Caption: H3 Receptor Signaling Pathway and Inverse Agonism.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound amides) Binding_Assay In Vitro Binding Assay (Radioligand Displacement) Compound_Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assay (GTPγS Binding) Binding_Assay->Functional_Assay ADME_Tox In Vitro ADME/Tox (Microsomal Stability, hERG) Functional_Assay->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Rat Dipsogenia Model) ADME_Tox->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: Experimental Workflow for H3R Inverse Agonist Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of H3R inverse agonists.

Radioligand Binding Assay

This assay determines the binding affinity of the test compounds for the H3 receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human H3 receptor are prepared.

  • Incubation: A fixed concentration of a radiolabeled H3R ligand (e.g., [³H]-Nα-methylhistamine) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a binding affinity constant (Ki).

GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the H3 receptor.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the H3 receptor are used.

  • Incubation: Membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of the test compound.

  • Reaction: Inverse agonists will decrease the basal [³⁵S]GTPγS binding due to the constitutive activity of the H3 receptor.

  • Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after filtration.

  • Data Analysis: The concentration-response curve is used to determine the IC50 and the maximal inhibition of basal GTPγS binding.

Microsomal Stability Assay

This assay assesses the metabolic stability of the compounds in the presence of liver enzymes.

  • Incubation: The test compound is incubated with liver microsomes (e.g., rat or human) and NADPH, a cofactor for many metabolic enzymes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a solvent like acetonitrile.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate parameters like half-life (t½) and intrinsic clearance (Clint).

hERG Inhibition Assay

This assay evaluates the potential for off-target effects on the hERG potassium channel, which can be associated with cardiac arrhythmias.

  • Cell Line: A cell line stably expressing the hERG channel is used.

  • Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol.

  • Compound Application: The test compound is applied at various concentrations to the cells, and the effect on the hERG current is recorded.

  • Data Analysis: The concentration of the compound that inhibits 50% of the hERG current (IC50) is determined.

Rat Dipsogenia Model

This in vivo model assesses the ability of an H3R inverse agonist to block the drinking behavior induced by an H3R agonist.

  • Animal Model: Wistar rats are typically used.

  • Compound Administration: The test compound (H3R inverse agonist) is administered to the rats.

  • Agonist Challenge: After a predetermined time, an H3R agonist (e.g., (R)-α-methylhistamine) is administered to induce drinking.

  • Measurement: The volume of water consumed by the rats over a specific period is measured.

  • Data Analysis: The percentage inhibition of the agonist-induced water intake by the test compound is calculated.[2]

Conclusion

The this compound amide scaffold represents a well-validated and promising starting point for the design of novel H3R inverse agonists. The extensive SAR data available for this series provides a solid foundation for further optimization of potency, selectivity, and pharmacokinetic properties. Comparison with other chemical classes highlights the diversity of scaffolds that can achieve high affinity for the H3 receptor. The continued exploration of these and other novel chemotypes, guided by the robust experimental workflows outlined in this guide, will be critical for the successful development of new therapeutics targeting the H3R.

References

Comparative Analysis of 5-Hydroxyindole Analogs on Intestinal Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of 5-hydroxyindole and its analogs on intestinal contractility. The information presented is collated from preclinical studies and is intended to support further research and development in the field of gastrointestinal motility disorders.

Introduction to 5-Hydroxyindole Analogs and Intestinal Motility

Serotonin (5-hydroxytryptamine, 5-HT), a key biogenic amine, is a critical regulator of gastrointestinal (GI) motility.[1][2] Approximately 90% of the body's serotonin is synthesized and stored in the enterochromaffin cells of the GI tract, where it modulates various functions, including intestinal movements.[2][3] The gut microbiota can metabolize the dietary supplement 5-hydroxytryptophan (5-HTP) into 5-hydroxyindole (5-HI), a potent stimulator of gut contractility.[4][5] This has led to increased interest in 5-HI and its analogs as potential therapeutic agents for motility disorders. This guide compares the effects of several 5-hydroxyindole analogs on intestinal contractility, providing quantitative data, experimental methodologies, and an overview of the underlying signaling pathways.

Comparative Efficacy of 5-Hydroxyindole Analogs

Recent studies have systematically evaluated the stimulatory potential of various 5-hydroxyindole analogs on colonic contractility. The following table summarizes the half-maximal effective concentrations (EC50) of these compounds, providing a clear comparison of their potency. 5-hydroxyindole was found to be the most potent stimulant of rat colonic contractility among the tested analogs.[6]

CompoundChemical StructureEC50 (µM)Relative Potency Rank
5-Hydroxyindole 5.8 1
4-Hydroxyindole15.33
6-Hydroxyindole16.24
7-Hydroxyindole17.15
5-Methoxyindole10.72
5-Aminoindole20.16

Data sourced from ex vivo studies on rat colonic tissue.[6]

Experimental Protocols

The following section details the standard experimental methodologies used to assess the effects of 5-hydroxyindole analogs on intestinal contractility.

Ex Vivo Organ Bath Assay for Intestinal Contractility

This protocol is a standard method for evaluating the contractile responses of isolated intestinal tissues to pharmacological agents.[7][8][9]

Objective: To measure the isometric contractions of isolated intestinal smooth muscle strips in response to 5-hydroxyindole analogs.

Materials:

  • Freshly isolated intestinal segments (e.g., rat colon)

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • 5-hydroxyindole and its analogs

  • Potassium Chloride (KCl) for tissue viability check

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Isolate a segment of the colon and place it in chilled Krebs solution.

    • Remove the mucosa and submucosa by sharp dissection to obtain smooth muscle strips (longitudinal or circular).[9]

    • Cut the muscle into strips of appropriate size (e.g., 2-3 cm in length).[8]

  • Mounting the Tissue:

    • Suspend the muscle strips in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 0.5-1 g) and allow the tissue to equilibrate for a stabilization period (e.g., 60 minutes), with regular changes of the Krebs solution.[7][8]

  • Experimental Protocol:

    • Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 50 mM).[7]

    • After a washout period, add increasing concentrations of the 5-hydroxyindole analogs to the organ bath in a cumulative or non-cumulative manner.

    • Record the contractile responses until a plateau is reached for each concentration.

    • Construct concentration-response curves to determine the EC50 and maximum effect (Emax) for each compound.

In Vivo Gastrointestinal Transit Assay

This method is used to evaluate the effect of 5-hydroxyindole analogs on the overall motility of the gastrointestinal tract in a living organism.[4][5]

Objective: To measure the total gut transit time (TGTT) in response to the oral administration of 5-hydroxyindole analogs.

Materials:

  • Experimental animals (e.g., rats)

  • Carmine red marker (non-absorbable)

  • 5-hydroxyindole analogs for oral administration

  • Cages with wire mesh floors for fecal collection

Procedure:

  • Acclimatization and Baseline Measurement:

    • Acclimatize the animals to the experimental conditions.

    • Establish a baseline TGTT for each animal by administering the carmine red marker orally and recording the time until the first appearance of the red-colored feces.

  • Drug Administration and Measurement:

    • Administer a defined dose of the 5-hydroxyindole analog (e.g., 30 mg/kg) to the animals via oral gavage.[4]

    • Simultaneously, administer the carmine red marker.

    • Monitor the animals and record the time of the first appearance of the red-colored feces.

    • The time difference between the administration of the marker and the appearance of the colored feces represents the TGTT.

  • Data Analysis:

    • Compare the TGTT in the treated group with the baseline or a vehicle-treated control group to determine the effect of the analog on gastrointestinal transit.

Signaling Pathways and Mechanisms of Action

The contractile effects of 5-hydroxyindole and its analogs are primarily mediated through their interaction with specific ion channels and receptors on intestinal smooth muscle cells and enteric neurons.

L-Type Calcium Channels

Studies have shown that 5-hydroxyindole directly activates L-type voltage-dependent calcium channels (L-VDCCs) on colonic smooth muscle cells.[4][5] This activation leads to an influx of extracellular calcium, which is a critical step in initiating smooth muscle contraction.

L_type_calcium_channel_pathway 5-HI 5-Hydroxyindole L_VDCC L-Type Voltage-Gated Calcium Channel 5-HI->L_VDCC Activates Ca_influx Ca²⁺ Influx L_VDCC->Ca_influx Promotes Contraction Smooth Muscle Contraction Ca_influx->Contraction Initiates

Caption: 5-Hydroxyindole-mediated activation of L-type calcium channels.

Serotonin (5-HT) Receptors

While 5-hydroxyindole can act directly on L-type calcium channels, the broader family of 5-HT receptors plays a crucial role in regulating intestinal motility. Various 5-HT receptor subtypes are expressed on enteric neurons, smooth muscle cells, and interstitial cells of Cajal.[10] The overall effect on contractility depends on the specific receptor subtype activated. For instance, 5-HT2A receptor activation is generally contractile, while 5-HT4 receptor activation can lead to both contraction (via acetylcholine release from neurons) and relaxation.[11][12][13]

Serotonin_receptor_pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Smooth Muscle Cell 5-HT_analog 5-HT Analog 5-HT4_R 5-HT₄ Receptor 5-HT_analog->5-HT4_R Activates 5-HT2A_R 5-HT₂ₐ Receptor 5-HT_analog->5-HT2A_R Activates ACh_release Acetylcholine (ACh) Release 5-HT4_R->ACh_release Stimulates Muscarinic_R Muscarinic Receptor ACh_release->Muscarinic_R Binds to Contraction Contraction 5-HT2A_R->Contraction Muscarinic_R->Contraction

Caption: Dual pathways of 5-HT analog-induced intestinal contraction.

Conclusion

The comparative data presented in this guide highlight the potent pro-motility effects of 5-hydroxyindole and its analogs. 5-Hydroxyindole, in particular, emerges as a strong candidate for further investigation due to its high potency. The primary mechanism of action for 5-hydroxyindole appears to be the direct activation of L-type calcium channels, while other analogs may exert their effects through various 5-HT receptors, leading to a complex interplay of signaling pathways. The experimental protocols detailed herein provide a robust framework for future preclinical studies aimed at elucidating the therapeutic potential of these compounds for gastrointestinal motility disorders.

References

Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Method Validation for 5-Hydroxyindole-2-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of endogenous molecules like 5-Hydroxyindole-2-carboxylic acid (5-HICA) in biological samples is paramount. While direct, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for 5-HICA are not extensively documented in readily available literature, this guide provides a comprehensive framework for establishing and validating such a method. This is achieved by drawing parallels with the well-established methodologies for the structurally and biochemically related compound, 5-hydroxyindoleacetic acid (5-HIAA).

This guide offers a comparative analysis of critical performance characteristics, detailed experimental protocols, and the necessary validation parameters to ensure a robust and reliable LC-MS/MS assay for 5-HICA.

Performance Comparison: LC-MS/MS vs. Alternative Methods

LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity, specificity, and high-throughput capabilities. While alternative methods like High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection exist, LC-MS/MS generally offers significant advantages.

ParameterLC-MS/MSHPLC (with Fluorescence/Electrochemical Detection)
Sensitivity High (Sub-nanogram/mL levels)Moderate to High
Specificity Very High (based on mass-to-charge ratio)Moderate (potential for interferences)
Sample Throughput High (fast run times)Moderate
Sample Preparation Often simpler ("dilute-and-shoot" possible)Can be more complex to remove interferences
Linear Dynamic Range WideModerate
Matrix Effects Can be a factor, requires careful managementLess prone to ion suppression/enhancement

Experimental Protocols: A Roadmap to 5-HICA Quantification

The following protocols are based on established methods for the closely related analyte, 5-HIAA, and can be adapted and validated for 5-HICA analysis.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and ensuring accurate quantification.

  • Protein Precipitation (PPT): A straightforward and common method for plasma and serum samples.

    • Protocol: To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled 5-HICA). Vortex vigorously to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. The clear supernatant can then be directly injected or evaporated and reconstituted in the mobile phase.[1]

  • Solid-Phase Extraction (SPE): Offers cleaner extracts compared to PPT, which can be beneficial for reducing matrix effects.

    • Protocol: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent). Load the pre-treated biological sample. Wash the cartridge to remove interfering substances. Elute the analyte of interest with an appropriate solvent. The eluate is then typically evaporated and reconstituted before injection.

  • "Dilute-and-Shoot": A simple method primarily used for cleaner matrices like urine.

    • Protocol: The urine sample is centrifuged to remove particulate matter. An aliquot of the supernatant is then diluted with the mobile phase (containing the internal standard) and directly injected into the LC-MS/MS system.[2]

LC-MS/MS Conditions

These conditions should be optimized for 5-HICA to achieve good chromatographic separation and sensitive detection.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is a common starting point.

    • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

    • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.

    • Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode should be evaluated. For carboxylic acids, negative ion mode is often effective.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. The specific m/z transitions for 5-HICA will need to be determined by infusing a standard solution into the mass spectrometer.

Method Validation: Ensuring Data Integrity

A comprehensive validation is essential to demonstrate that the analytical method is reliable and fit for its intended purpose. The following tables summarize the key validation parameters and their typical acceptance criteria.

Table 1: Key Validation Parameters and Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of the nominal concentration (±20% for the LLOQ).
Accuracy (Bias) The closeness of the measured value to the true value.The mean value should be within ±15% of the nominal concentration for QC samples (±20% at the LLOQ).
Precision (Repeatability & Intermediate Precision) The closeness of agreement between a series of measurements from the same homogeneous sample.The coefficient of variation (CV) should not exceed 15% for QC samples (20% at the LLOQ).[3][4]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the matrix factor across different lots of biological matrix should be ≤15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration under various storage conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Table 2: Example Quantitative Validation Data for a 5-HIAA LC-MS/MS Method (Adaptable for 5-HICA)
ParameterConcentration (ng/mL)ResultAcceptance Criteria
Linearity 1 - 1000r² = 0.998r² ≥ 0.99
Accuracy LQC (3 ng/mL)104.5%80-120%
MQC (150 ng/mL)98.7%85-115%
HQC (800 ng/mL)102.1%85-115%
Precision (Intra-day) LQC (3 ng/mL)CV = 8.2%≤20%
MQC (150 ng/mL)CV = 4.5%≤15%
HQC (800 ng/mL)CV = 3.8%≤15%
Precision (Inter-day) LQC (3 ng/mL)CV = 10.5%≤20%
MQC (150 ng/mL)CV = 6.1%≤15%
HQC (800 ng/mL)CV = 5.3%≤15%
LLOQ 1 ng/mLAccuracy = 108%, Precision = 12.5%Accuracy: 80-120%, Precision: ≤20%

Note: The data presented in Table 2 is illustrative and based on typical performance for a validated 5-HIAA assay. Actual results for a 5-HICA method will need to be experimentally determined.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful method implementation.

LCMSMS_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation BiologicalSample Biological Sample (Plasma, Serum, Urine) SpikeIS Spike with Internal Standard BiologicalSample->SpikeIS Extraction Extraction (PPT, SPE, or Dilution) SpikeIS->Extraction EvapRecon Evaporation & Reconstitution Extraction->EvapRecon LC Liquid Chromatography (Separation) EvapRecon->LC MS Mass Spectrometry (Detection - MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: General workflow for LC-MS/MS method validation.

By following the principles and protocols outlined in this guide, researchers can confidently develop and validate a robust LC-MS/MS method for the quantification of this compound in biological samples, ensuring high-quality data for their research and development endeavors.

References

Evaluating the specificity of 5-Hydroxyindole-2-carboxylic acid in serotonin release assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity and mechanism of compounds used in serotonin release assays is paramount. This guide provides a comprehensive comparison of commonly used serotonin-releasing agents, outlines detailed experimental protocols, and clarifies the role of related indole compounds in serotonin research.

Initially, this guide sought to evaluate the specificity of 5-Hydroxyindole-2-carboxylic acid (5-HICA) in serotonin release assays. However, a thorough review of the scientific literature reveals that 5-HICA is not utilized as a serotonin-releasing agent. Instead, its structural similarity to serotonin and its metabolites means it is sometimes used in the context of analytical detection methods or as a chemical intermediate. The primary metabolite of serotonin is 5-Hydroxyindoleacetic acid (5-HIAA), which is often measured as a proxy for serotonin levels in various biological samples.

This guide has therefore been adapted to provide a robust comparison of established and widely used serotonin-releasing agents: p-Chloroamphetamine (PCA), Fenfluramine, and 3,4-Methylenedioxymethamphetamine (MDMA). These compounds are instrumental in studying the mechanisms of serotonin release and the function of the serotonin transporter (SERT).

Comparative Analysis of Serotonin Releasing Agents

The following table summarizes the key characteristics of PCA, Fenfluramine, and MDMA, including their potency and selectivity for inducing the release of serotonin (5-HT) versus other monoamine neurotransmitters like dopamine (DA) and norepinephrine (NE).

CompoundPrimary Mechanism of ActionPotency for 5-HT Release (EC50/IC50)Selectivity (5-HT vs. DA/NE)Key Remarks
p-Chloroamphetamine (PCA) A substrate for SERT, promoting reverse transport (efflux) of serotonin.[1][2]IC50 for 5-HT uptake inhibition: ~28.3 nM.[3] Induces robust 5-HT release in the low micromolar range.[4][5]Highly selective for serotonin release over dopamine and norepinephrine at lower concentrations.[1][3]Often used as a research tool to selectively lesion serotonergic neurons at higher doses.[1][2] Its effects are dependent on a functional serotonin transporter.[5]
Fenfluramine Acts as a SERT substrate, inducing serotonin efflux, and also inhibits serotonin reuptake.[6][7][8][9]IC50 for 5-HT uptake inhibition: ~8.5 x 10⁻⁷ M.[10] Stimulates 5-HT release at sub-micromolar to low micromolar concentrations.[11]More selective for serotonin than dopamine.[10] The d-isomer (d-fenfluramine) is particularly specific for the serotonin system.[6]Has a dual mechanism of action, which can complicate the interpretation of results compared to more selective agents.[9]
MDMA (Ecstasy) A SERT substrate that causes significant, rapid serotonin release.[12][13] Also affects dopamine and norepinephrine transporters.[12][14]Higher affinity for SERT than for DAT.[12][15] Induces a greater release of 5-HT compared to DA.[12][16]Less selective than PCA, with significant effects on norepinephrine and, to a lesser extent, dopamine release.[13][14][16]Its complex pharmacology, including direct receptor interactions, can influence experimental outcomes.[17]

Experimental Protocols for Serotonin Release Assays

The choice of experimental model is critical for studying serotonin release. Two common in vitro models are isolated nerve terminals (synaptosomes) and platelets.

Protocol 1: Serotonin Release Assay Using Brain Synaptosomes

This protocol is adapted for studying neurotransmitter release from presynaptic terminals isolated from rodent brain tissue.

Materials:

  • Freshly dissected brain tissue (e.g., rat striatum, hippocampus, or cortex)

  • Sucrose homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Serotonin releasing agents (PCA, Fenfluramine, MDMA)

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Synaptosome Preparation:

    • Homogenize the brain tissue in ice-cold sucrose buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in the perfusion buffer.

  • Serotonin Release Assay:

    • Pre-incubate the synaptosomal suspension at 37°C for a short period to equilibrate.

    • Add the desired concentration of the serotonin-releasing agent (e.g., in the range of 0.1 to 10 µM).

    • At various time points (e.g., 0, 5, 10, 20 minutes), take aliquots of the suspension and immediately centrifuge at high speed to pellet the synaptosomes.

    • Collect the supernatant, which contains the released serotonin.

  • Quantification of Serotonin:

    • Analyze the serotonin concentration in the supernatant using HPLC with electrochemical or fluorescence detection.[13]

    • Express the results as the amount of serotonin released per milligram of protein.

Protocol 2: Serotonin Release Assay Using Platelets

Platelets are a valuable peripheral model for studying serotonin uptake and release as they express SERT and store serotonin in dense granules.[18][19]

Materials:

  • Freshly drawn whole blood from healthy donors (in anticoagulant, e.g., ACD)

  • Platelet-rich plasma (PRP) preparation reagents

  • Washing buffers

  • [¹⁴C]-Serotonin (for radiolabeling) or non-radiolabeled serotonin

  • Serotonin releasing agents

  • Scintillation counter or HPLC system

  • Microplate reader (for some non-radioactive methods)

Procedure:

  • Platelet Preparation:

    • Prepare PRP from whole blood by centrifugation.

    • Isolate platelets from the PRP and wash them to remove plasma components.

  • Serotonin Loading:

    • Incubate the washed platelets with [¹⁴C]-Serotonin to allow for its uptake and storage in the dense granules. For non-radioactive methods, platelets are used with their endogenous serotonin.[20][21]

  • Release Assay:

    • Incubate the serotonin-loaded platelets with the test compound (e.g., PCA, Fenfluramine, MDMA) at various concentrations.

    • After a defined incubation period, pellet the platelets by centrifugation.

    • Collect the supernatant containing the released serotonin.

  • Quantification of Release:

    • For radiolabeled assays, measure the radioactivity in the supernatant using a scintillation counter.[22]

    • For non-radiolabeled assays, quantify the serotonin in the supernatant using methods like HPLC or ELISA.[20]

    • Calculate the percentage of serotonin released relative to the total amount of serotonin in the platelets.

Visualizing the Mechanisms of Serotonin Release

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Serotonin_Release_Mechanism Mechanism of Action of Serotonin Releasing Agents cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft VMAT2 VMAT2 Serotonin_vesicle Synaptic Vesicle (Serotonin) VMAT2->Serotonin_vesicle Packages 5-HT SERT SERT Serotonin_released Extracellular Serotonin SERT->Serotonin_released Release Serotonin_cyto Cytosolic Serotonin Serotonin_vesicle->Serotonin_cyto Leakage Serotonin_cyto->VMAT2 Uptake Serotonin_cyto->SERT Reverse Transport (Efflux) Releasing_Agent Serotonin Releasing Agent (e.g., PCA, Fenfluramine, MDMA) Releasing_Agent->SERT Enters via SERT Releasing_Agent->Serotonin_vesicle Disrupts Vesicular Storage Serotonin_released->SERT Reuptake (blocked by some agents)

Caption: Mechanism of action for substrate-based serotonin releasing agents.

Serotonin_Release_Assay_Workflow General Workflow for In Vitro Serotonin Release Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Prep Tissue Preparation (e.g., Brain Homogenization or Platelet Isolation) Synaptosome_Isolation Synaptosome/Platelet Isolation & Washing Tissue_Prep->Synaptosome_Isolation Serotonin_Loading Serotonin Loading (Optional - e.g., [¹⁴C]-5-HT) Synaptosome_Isolation->Serotonin_Loading Incubation Incubation with Serotonin Releasing Agent Serotonin_Loading->Incubation Sampling Sample Collection at Time Points Incubation->Sampling Separation Separation of Supernatant (containing released 5-HT) Sampling->Separation Quantification Quantification of Serotonin (e.g., HPLC, Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Caption: A generalized workflow for conducting an in vitro serotonin release assay.

Conclusion

While this compound is not a serotonin-releasing agent, a clear understanding of the pharmacology of true releasing agents like p-Chloroamphetamine, Fenfluramine, and MDMA is essential for robust and reproducible research in the field of serotonin neuroscience. The choice of agent should be guided by the specific research question, considering the desired selectivity and the potential for off-target effects. The provided protocols and diagrams offer a foundational framework for designing and executing reliable serotonin release assays. Researchers should always consult detailed, peer-reviewed literature for specific concentrations, incubation times, and analytical parameters relevant to their experimental setup.

References

Safety Operating Guide

Personal protective equipment for handling 5-Hydroxyindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Hydroxyindole-2-carboxylic acid

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 21598-06-1). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Key Considerations & Standard Operating Procedures (SOPs)
Eye & Face Protection Chemical safety goggles or glasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be required for splash-prone activities.Ensure eyewash stations and safety showers are in close proximity to the workstation.[2][4] In case of eye contact, rinse cautiously and immediately with plenty of water for at least 15 minutes, removing contact lenses if possible.[1][3][5] Seek medical attention if irritation persists.[1][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or long-sleeved clothing is required.[6]Inspect gloves for integrity before each use.[2][6] Remove gloves carefully to avoid skin contamination.[6] If skin contact occurs, wash immediately with plenty of soap and water and remove all contaminated clothing.[1][3][5]
Respiratory Protection For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95 dust mask).[3][4][7]All handling of the solid compound should occur in a well-ventilated area, preferably a certified chemical fume hood.[1][2] If inhaled, move the victim to fresh air.[1][5]

Table 2: Physicochemical and Hazard Data

Property Value Reference
Molecular Formula C₉H₇NO₃[1][2]
Molecular Weight 177.16 g/mol [8][9]
Appearance Light yellow to light brown powder/solid.[1][5][1][5][9]
Melting Point 249 °C (decomposes)[1][9]
Solubility Soluble in a 1:1 mixture of chloroform/ethanol.[9][9]
Storage Temperature Keep refrigerated; store at -20°C for long-term stability.[1][8]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Before handling, ensure a certified chemical fume hood is operational.[2]

    • Verify that safety showers and eyewash stations are accessible and functional.[2][4]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize movement.

    • Don all required PPE as specified in Table 1.

  • Handling the Compound :

    • Conduct all manipulations, including weighing and transferring the solid, within the chemical fume hood to prevent inhalation of dust.[10]

    • Use spark-proof tools and avoid creating dust clouds.[10]

    • For creating solutions, add the solid slowly to the solvent to prevent splashing.

    • Keep the container tightly closed when not in use.[1][6][11]

  • In Case of a Spill :

    • Ensure adequate ventilation and wear all required PPE, including respiratory protection.[6][11]

    • For small spills, gently sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][3][6]

    • Do not allow the chemical to enter the environment or drains.[1][3]

    • Decontaminate the spill area thoroughly.

Disposal Plan
  • Waste Classification : this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) should be treated as hazardous chemical waste.

  • Disposal Procedure : Dispose of contents and containers at an approved waste disposal plant.[1][3][5] Do not dispose of down the drain.[1] Follow all federal, state, and local environmental regulations for chemical waste disposal.

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

G cluster_prep 1. Pre-Handling cluster_handle 2. Handling Operations cluster_response 3. Post-Handling & Emergency cluster_dispose 4. Decontamination & Disposal A Conduct Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Weigh & Transfer Solid in Fume Hood C->D Proceed to Handling E Prepare Solution D->E G Emergency Event (Spill or Exposure) D->G If spill/exposure occurs F Normal Operations E->F J Decontaminate Work Area & Equipment F->J H Follow First Aid Procedures G->H I Execute Spill Cleanup Protocol G->I L Dispose via Approved Waste Facility H->L Seek medical attention & report incident I->J K Segregate & Label Hazardous Waste J->K K->L

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyindole-2-carboxylic acid
Reactant of Route 2
5-Hydroxyindole-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.